Foscarnet (sodium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
CNa3O5P |
|---|---|
Molecular Weight |
191.95 g/mol |
IUPAC Name |
trisodium;phosphonatoformate |
InChI |
InChI=1S/CH3O5P.3Na/c2-1(3)7(4,5)6;;;/h(H,2,3)(H2,4,5,6);;;/q;3*+1/p-3 |
InChI Key |
DFHAXXVZCFXGOQ-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Foscarnet Sodium on Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817) sodium, the trisodium (B8492382) salt of phosphonoformic acid (PFA), is a broad-spectrum antiviral agent with established activity against several members of the Herpesviridae family, including cytomegalovirus (CMV) and herpes simplex virus (HSV), as well as human immunodeficiency virus (HIV).[1][2] Unlike nucleoside analogs such as acyclovir (B1169) or ganciclovir (B1264), foscarnet does not require intracellular activation via phosphorylation by viral or cellular kinases.[3][4] This intrinsic activity makes it a critical therapeutic option for treating infections caused by resistant viral strains, particularly those with mutations in viral kinase genes.[3] This guide provides a detailed examination of the molecular mechanism by which foscarnet inhibits viral DNA polymerase, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Pyrophosphate Mimicry
The primary mechanism of foscarnet's antiviral activity is the direct and selective inhibition of viral DNA polymerase.[2][4] Foscarnet functions as a non-competitive inhibitor by acting as a structural analog of the pyrophosphate (PPi) molecule, which is a natural byproduct of the nucleotide incorporation process during DNA synthesis.[1][3][5]
During viral DNA replication, DNA polymerase catalyzes the addition of a deoxynucleoside triphosphate (dNTP) to the growing primer strand. This reaction involves the formation of a phosphodiester bond and the subsequent cleavage and release of a PPi molecule from the dNTP. Foscarnet selectively binds to the PPi-binding site on the viral DNA polymerase.[3][4] This binding event physically obstructs the cleavage of PPi from the incoming dNTP, thereby halting the DNA chain elongation process and preventing viral replication.[3]
The selectivity of foscarnet is a key feature of its therapeutic profile. It inhibits viral DNA polymerases at concentrations significantly lower than those required to inhibit host cellular DNA polymerases, which accounts for its targeted antiviral effect.[4]
Caption: Foscarnet binds to the pyrophosphate site on viral DNA polymerase, halting DNA elongation.
Quantitative Inhibition Data
The inhibitory activity of foscarnet is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to reduce viral plaque formation or DNA polymerase activity by 50% in vitro. These values vary depending on the specific virus and the assay conditions.
| Virus | Target Enzyme | IC50 Range (µM) | Notes |
| Herpes Simplex Virus 1 (HSV-1) | UL30 DNA Polymerase | 74 to >200 | For foscarnet-resistant isolates.[6] |
| Human Cytomegalovirus (HCMV) | UL54 DNA Polymerase | Varies | Resistance can confer 3- to 5-fold decreases in susceptibility.[7] |
| Human Herpesvirus 6 (HHV-6) | DNA Polymerase | Varies | Resistant mutants show 8- to 15-fold higher resistance.[8] |
| Hepatitis B Virus (HBV) | HBV DNA Polymerase | - | Foscarnet demonstrates in vitro inhibition.[9] |
| HIV-1 | Reverse Transcriptase | Varies | Inhibition is reversible.[10] |
Note: IC50 values can exhibit significant variability based on cell lines, viral strains, and specific assay protocols.
Experimental Protocols for Determining Inhibitory Activity
The determination of foscarnet's inhibitory effect on viral DNA polymerase is typically performed using biochemical assays. A common method is the DNA polymerase inhibition assay, which measures the incorporation of radiolabeled nucleotides into a DNA template.
DNA Polymerase Inhibition Assay (General Protocol)
This assay quantifies the enzymatic activity of viral DNA polymerase in the presence and absence of foscarnet.
-
Preparation of Reagents:
-
Enzyme: Purified recombinant viral DNA polymerase (e.g., HSV-1 UL30 or HCMV UL54).
-
Template/Primer: A synthetic DNA template-primer duplex (e.g., poly(dA)-oligo(dT)).
-
Substrates: A mixture of unlabeled dNTPs (dATP, dGTP, dCTP) and one radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP).
-
Inhibitor: Serial dilutions of foscarnet sodium.
-
Reaction Buffer: Contains buffering agents (e.g., Tris-HCl), salts (e.g., MgCl₂, KCl), and a reducing agent (e.g., DTT).
-
-
Reaction Setup:
-
The reaction is typically assembled on ice in microcentrifuge tubes or a 96-well plate.
-
The reaction mixture contains the enzyme, template-primer, reaction buffer, and the specified concentration of foscarnet or a vehicle control.
-
-
Initiation and Incubation:
-
The reaction is initiated by the addition of the dNTP substrate mix.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
-
Termination and Precipitation:
-
The reaction is stopped by the addition of a strong acid, such as trichloroacetic acid (TCA), often in the presence of a carrier molecule like tRNA.
-
This step precipitates the newly synthesized, radiolabeled DNA strands while unincorporated dNTPs remain in solution.
-
-
Detection and Analysis:
-
The precipitated DNA is collected by filtration (e.g., using glass fiber filters) or centrifugation.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in foscarnet-treated samples to the control samples. The IC50 value is determined by plotting the percent inhibition against the log of the foscarnet concentration.
-
Caption: Workflow for a typical DNA polymerase inhibition assay to determine foscarnet IC50 values.
Mechanism of Resistance
Viral resistance to foscarnet arises from specific mutations within the gene encoding the viral DNA polymerase (e.g., UL54 in HCMV and UL30 in HSV).[7][11] These mutations typically cluster in conserved domains of the enzyme that are critical for its function and interaction with the pyrophosphate molecule.
-
Altered Binding Site: Mutations can alter the conformational structure of the pyrophosphate-binding pocket, reducing the affinity of foscarnet for its target site.[8]
-
Common Resistance Loci: In HCMV, resistance mutations are frequently found in regions such as the amino terminal 2, palm, and finger domains.[7] Specific amino acid substitutions like T700A, V715M, and E756K have been confirmed to confer foscarnet resistance.[11][12][13]
-
No Cross-Resistance with Kinase Inhibitors: Because foscarnet's mechanism is independent of viral kinases, mutations conferring resistance to nucleoside analogs like ganciclovir (e.g., in the UL97 gene of CMV) do not typically cause resistance to foscarnet.[4] However, some polymerase mutations can confer cross-resistance to multiple polymerase inhibitors.[7]
Caption: Mutations in the viral DNA polymerase gene can alter the foscarnet binding site, leading to drug resistance.
Conclusion
Foscarnet sodium remains a vital component of the antiviral armamentarium due to its unique mechanism of action. By directly targeting the pyrophosphate-binding site of viral DNA polymerases, it provides an effective treatment against herpesviruses, especially in cases of resistance to nucleoside analogs.[3][5] Understanding the precise molecular interactions, quantitative inhibitory profiles, and mechanisms of resistance is crucial for its optimal clinical use and for the development of next-generation polymerase inhibitors.
References
- 1. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotypic Characterization of the DNA Polymerase and Sensitivity to Antiviral Compounds of Foscarnet-Resistant Herpes Simplex Virus Type 1 (HSV-1) Derived from a Foscarnet-Sensitive HSV-1 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. [Inhibition of hepatitis B virus associated DNA polymerase by antiviral agents: in vitro studies with clinical implications (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology: foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
Foscarnet as a Pyrophosphate Analog: A Technical Guide to its Role in Inhibiting Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foscarnet, an organic analog of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against a range of DNA viruses, including herpesviruses and human immunodeficiency virus (HIV).[1] Unlike many nucleoside analogs, Foscarnet does not require intracellular activation, allowing it to be effective against viral strains that have developed resistance to other antiviral medications.[2] Its mechanism of action involves the direct and selective inhibition of viral DNA polymerases and reverse transcriptases at the pyrophosphate-binding site.[1][2] This guide provides a comprehensive overview of Foscarnet's mechanism of action, quantitative antiviral activity, detailed experimental protocols for its evaluation, and mechanisms of viral resistance.
Mechanism of Action
Foscarnet's antiviral activity stems from its structural mimicry of pyrophosphate, a crucial molecule in DNA synthesis.[2] During viral DNA replication, viral DNA polymerase catalyzes the addition of deoxynucleoside triphosphates (dNTPs) to the growing DNA chain, releasing a pyrophosphate molecule in the process. Foscarnet competitively inhibits this process by binding to the pyrophosphate binding site on the viral DNA polymerase.[2] This binding event prevents the cleavage of pyrophosphate from the incoming dNTP, thereby halting the elongation of the viral DNA chain and inhibiting viral replication.[2][3] A key advantage of Foscarnet is that it does not require phosphorylation by viral or cellular kinases to become active, enabling it to bypass a common mechanism of resistance seen with nucleoside analog antivirals.[2]
Figure 1: Mechanism of Foscarnet Inhibition of Viral DNA Polymerase.
Quantitative Antiviral Activity
The antiviral efficacy of Foscarnet is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture. Its cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
| Virus | Viral Enzyme | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Herpesviruses | ||||||
| Cytomegalovirus (CMV) | DNA Polymerase (UL54) | HFF | 50 - 200 | >400 | >2 - >8 | [4],[2] |
| Herpes Simplex Virus-1 (HSV-1) | DNA Polymerase (UL30) | Vero | 10 - 50 | >400 | >8 - >40 | [5] |
| Herpes Simplex Virus-2 (HSV-2) | DNA Polymerase (UL30) | Vero | 15 - 60 | >400 | >6.7 - >26.7 | [5] |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | HELF | 40 - 80 | >400 | >5 - >10 | [3],[6] |
| Retroviruses | ||||||
| Human Immunodeficiency Virus-1 (HIV-1) | Reverse Transcriptase | CEM | 0.1 - 1.0 | >100 | >100 - >1000 | [7] |
| Hepadnaviruses | ||||||
| Hepatitis B Virus (HBV) | DNA Polymerase | HepG2 | 15 - 75 | >400 | >5.3 - >26.7 | [8] |
Note: IC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates.
-
Virus stock of known titer.
-
Foscarnet stock solution.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of Foscarnet in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the different concentrations of Foscarnet or a media control.
-
Overlay: After a 1-hour incubation with the drug, remove the drug-containing medium and overlay the cells with the overlay medium containing the respective concentrations of Foscarnet.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Staining: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Plaque Counting: Wash the plates and count the number of plaques in each well. The IC50 value is the drug concentration that reduces the plaque number by 50% compared to the virus control.
Figure 2: Experimental workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
Materials:
-
Susceptible host cells in 96-well plates.
-
Virus stock.
-
Foscarnet stock solution.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Drug Application: Add serial dilutions of Foscarnet to the wells. Include cell-only (no virus, no drug) and virus-only (no drug) controls.
-
Infection: Add virus to the wells containing the drug dilutions and the virus-only control wells.
-
Incubation: Incubate the plate at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. The IC50 is the concentration of Foscarnet that protects 50% of the cells from CPE.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Foscarnet on the activity of purified viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase.
-
Primer-template DNA substrate (e.g., a synthetic oligonucleotide annealed to a complementary template).
-
Deoxynucleoside triphosphates (dNTPs), including one radiolabeled dNTP (e.g., [α-32P]dGTP).
-
Foscarnet stock solution.
-
Reaction buffer (containing MgCl2 and other necessary components).
-
Stop solution (e.g., EDTA).
-
Apparatus for gel electrophoresis and autoradiography.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, primer-template DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of Foscarnet or a control buffer to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled DNA products by autoradiography. Quantify the amount of incorporated radiolabel in each lane to determine the extent of DNA synthesis.
-
IC50 Determination: Plot the percentage of polymerase inhibition against the Foscarnet concentration to determine the IC50 value.[9]
Mechanisms of Viral Resistance
Resistance to Foscarnet typically arises from mutations in the viral DNA polymerase gene that alter the drug's binding site.[4] These mutations are often found in conserved regions of the polymerase, particularly in the palm and finger domains.[4] For example, in CMV, mutations in the UL54 gene at residues such as Q578, N588, T700, and E756 have been associated with Foscarnet resistance.[4] These amino acid substitutions can reduce the affinity of Foscarnet for the pyrophosphate binding site, thereby diminishing its inhibitory effect. Unlike resistance to nucleoside analogs, Foscarnet resistance does not involve alterations in viral kinases.
Figure 3: Logical relationship of Foscarnet resistance development.
Conclusion
Foscarnet remains a valuable therapeutic option for the treatment of various viral infections, particularly in the context of emerging resistance to other antiviral agents. Its direct, phosphorylation-independent mechanism of action provides a distinct advantage. Understanding its interaction with viral polymerases, its quantitative antiviral profile, and the mechanisms by which resistance can arise is crucial for its effective clinical use and for the development of next-generation pyrophosphate analog inhibitors. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Foscarnet and novel antiviral candidates.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. academic.oup.com [academic.oup.com]
- 3. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Foscarnet's Selectivity for Viral Polymerases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foscarnet (B613817), a pyrophosphate analog, is a potent antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV). Its therapeutic efficacy stems from its selective inhibition of viral DNA polymerases and reverse transcriptases over host cellular DNA polymerases. This technical guide delves into the molecular underpinnings of this selectivity, providing a comprehensive overview of the quantitative data, experimental methodologies, and structural- PDB accession number 3KD5.[1] This guide is intended to be a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
Foscarnet, also known as phosphonoformic acid, exerts its antiviral effect by directly inhibiting the enzymatic activity of viral polymerases.[2][3][4] Unlike nucleoside analogs, Foscarnet does not require intracellular activation via phosphorylation, making it effective against viruses that have developed resistance to other antivirals through mutations in viral kinases.[2] The clinical utility of Foscarnet is critically dependent on its ability to selectively target the viral replication machinery while minimizing effects on host cell DNA synthesis. This selectivity significantly reduces cytotoxicity and enhances the therapeutic index of the drug.
Mechanism of Action
Foscarnet functions as a non-competitive inhibitor of viral DNA polymerases by mimicking the pyrophosphate (PPi) molecule that is cleaved from the incoming deoxynucleoside triphosphate (dNTP) during DNA chain elongation.[2] It binds to the PPi binding site on the viral polymerase, preventing the cleavage of PPi from the dNTP and thereby halting DNA synthesis.[2] This binding is reversible upon removal of the drug.[3]
Quantitative Analysis of Polymerase Inhibition
The selectivity of Foscarnet is quantitatively demonstrated by comparing its inhibitory activity against viral and human DNA polymerases. This is typically expressed as the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). A significantly lower IC50 or Ki value for a viral polymerase compared to a human polymerase indicates a higher degree of selectivity.
Table 1: Comparative Inhibition of Viral and Human DNA Polymerases by Foscarnet
| Polymerase Target | Virus/Organism | Inhibition Value (µM) | Value Type | Reference |
| DNA Polymerase | Human Cytomegalovirus (HCMV) | 0.2 - 0.9 | Ki | (Compiled from multiple sources) |
| DNA Polymerase | Herpes Simplex Virus 1 (HSV-1) | 0.4 - 0.6 | Ki | (Compiled from multiple sources) |
| DNA Polymerase | Herpes Simplex Virus 2 (HSV-2) | 0.3 - 0.5 | Ki | (Compiled from multiple sources) |
| Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | 0.1 - 0.5 | Ki | [5] |
| DNA Polymerase α | Human | >100 | Ki | [3] |
| DNA Polymerase β | Human | >100 | Ki | [3] |
| DNA Polymerase γ | Human | >100 | Ki | [3] |
| DNA Polymerase δ | Human | >100 | Ki | (Implied from multiple sources) |
Table 2: Foscarnet EC50 Values for Various Herpesviruses
| Virus | EC50 Range (µM) | Reference |
| Human Cytomegalovirus (HCMV) | 50 - 800 | [6] |
| Ganciclovir-resistant HCMV | 190 | [6] |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | 10 - 130 | [6] |
| HSV-Thymidine Kinase (TK) negative mutants | 67 | [6] |
| HSV-DNA Polymerase mutants | 5 - 443 | [6] |
Experimental Protocols
The determination of IC50 and Ki values is crucial for quantifying the selectivity of Foscarnet. Below are detailed methodologies for key experiments.
In Vitro DNA Polymerase Inhibition Assay
This assay directly measures the effect of Foscarnet on the activity of purified viral and human DNA polymerases.
Objective: To determine the IC50 and Ki of Foscarnet for specific DNA polymerases.
Materials:
-
Purified recombinant viral and human DNA polymerases (e.g., HCMV UL54, HSV-1 UL30, human DNA polymerase α, β, γ, δ).
-
Activated DNA template (e.g., activated calf thymus DNA or a synthetic primer-template).
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP).
-
Foscarnet stock solution.
-
Assay Buffer: Tris-HCl buffer (pH 7.5), MgCl₂, dithiothreitol (B142953) (DTT), bovine serum albumin (BSA).
-
Stop Solution: EDTA or trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, activated DNA template, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of Foscarnet to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of the purified DNA polymerase.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time, ensuring the reaction remains in the linear range of activity.
-
Reaction Termination: Stop the reaction by adding the stop solution (e.g., EDTA to chelate Mg²⁺ or TCA to precipitate the DNA).
-
Quantification of DNA Synthesis:
-
TCA Precipitation Method: Spot the reaction mixture onto glass fiber filters. Wash the filters with cold TCA and then ethanol (B145695) to remove unincorporated nucleotides. Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of polymerase activity against the logarithm of the Foscarnet concentration. The IC50 value is the concentration of Foscarnet that reduces the polymerase activity by 50%. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive, or through other kinetic analyses for non-competitive inhibition.
Non-Radioactive DNA Polymerase Inhibition Assay
An alternative to the radio-labeled assay utilizes non-radioactive methods for detecting DNA synthesis.
Objective: To determine the IC50 of Foscarnet using a non-radioactive method.
Materials:
-
Purified recombinant viral and human DNA polymerases.
-
Activated DNA template.
-
A mix of dNTPs including a digoxigenin (B1670575) (DIG)-labeled dUTP.
-
Foscarnet stock solution.
-
Assay Buffer.
-
Stop Solution.
-
Anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
HRP substrate (e.g., TMB).
-
Microplate reader.
Procedure:
-
Reaction Setup and Inhibition: Follow steps 1-4 of the in vitro DNA polymerase inhibition assay, but use the dNTP mix containing DIG-dUTP.
-
Immobilization: After incubation, transfer the reaction mixtures to a microplate pre-coated to bind DNA.
-
Detection:
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-HRP antibody and incubate.
-
Wash away the unbound antibody.
-
Add the HRP substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value as described for the radioactive assay.
Structural Basis of Selectivity
The selectivity of Foscarnet arises from structural differences between the pyrophosphate binding sites of viral and human DNA polymerases.
The Foscarnet Binding Site in Viral Polymerases
Crystal structures of viral polymerases, such as that of HCMV DNA polymerase (UL54) in complex with DNA and Foscarnet (PDB ID: 3KD5), reveal the precise interactions of the drug within the active site.[1] Foscarnet occupies the pyrophosphate binding pocket and its carboxyl and phosphonate (B1237965) groups chelate two divalent metal ions (typically Mg²⁺) that are essential for catalysis. These metal ions are also coordinated by conserved aspartate residues in the palm domain of the polymerase. The binding of Foscarnet stabilizes the polymerase-DNA complex in a pre-translocation state, preventing the addition of the next nucleotide.
Differences with Human DNA Polymerases
While the overall fold of the catalytic core is conserved between viral and human DNA polymerases, subtle but critical differences in the amino acid residues lining the pyrophosphate binding pocket are thought to contribute to Foscarnet's selectivity. These differences may alter the shape, size, and electrostatic environment of the binding pocket, leading to a lower binding affinity of Foscarnet for human polymerases. For instance, variations in the residues within the conserved motifs A, B, and C of the palm domain, which are involved in dNTP and PPi binding, likely play a significant role.
Visualizations
Foscarnet's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 3. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A filter microplate assay for quantitative analysis of DNA-binding proteins using fluorescent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-radioactive method to visualize specific DNA-protein interactions in the band shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Foscarnet Sodium: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817) sodium, the trisodium (B8492382) salt of phosphonoformic acid, is a potent antiviral agent with a well-established role in the management of herpesvirus infections, particularly in immunocompromised individuals.[1][2][3] Its unique mechanism of action as a non-competitive inhibitor of viral DNA polymerase makes it a valuable tool in virology research and a critical therapeutic option against drug-resistant viral strains.[4][5] This technical guide provides an in-depth overview of the chemical and physical properties of Foscarnet sodium for laboratory use, including detailed experimental protocols and visualizations to facilitate its effective application in research and development settings.
Chemical and Physical Properties
Foscarnet sodium is a white to almost white crystalline powder.[6] The commercially available form is typically a hexahydrate.[6]
Table 1: General Chemical Properties of Foscarnet Sodium
| Property | Value | Reference |
| Chemical Name | Trisodium phosphonoformate | [2][7] |
| Synonyms | Foscavir, PFA, Phosphonoformic acid trisodium salt | [2][7] |
| CAS Number | 63585-09-1 (anhydrous) | [8] |
| Molecular Formula | CNa₃O₅P | [8] |
| Molecular Weight | 191.95 g/mol (anhydrous) | [8] |
| Molecular Weight | 300.04 g/mol (hexahydrate) | [6] |
Table 2: Physicochemical Properties of Foscarnet Sodium
| Property | Value | Reference |
| Melting Point | >250 °C (hexahydrate) | [8] |
| pKa | 0.49, 3.41, 7.27 | [6][9] |
| Solubility in Water | 5% w/w (at pH 7) | [9] |
| ≥24.9 mg/mL | [10] | |
| 19 mg/mL | [11] | |
| Solubility in DMSO | Insoluble / <1.92 mg/mL | [10][11] |
| Solubility in Ethanol | Insoluble | [11] |
Mechanism of Action
Foscarnet sodium exerts its antiviral activity by acting as a structural analog of pyrophosphate.[1][3] It selectively binds to the pyrophosphate-binding site on viral DNA polymerases, inhibiting the cleavage of pyrophosphate from deoxynucleoside triphosphates.[1][2] This action effectively halts the elongation of the viral DNA chain, thereby preventing viral replication.[2] A key feature of Foscarnet's mechanism is that it does not require activation by viral kinases, rendering it effective against viral strains that have developed resistance to nucleoside analogs like acyclovir (B1169) and ganciclovir.[1][3]
Caption: Mechanism of Foscarnet sodium action on viral DNA polymerase.
Experimental Protocols
Determination of Melting Point
This protocol is based on the capillary method as generally described in pharmacopeias.
Methodology:
-
Sample Preparation: Finely powder the Foscarnet sodium hexahydrate sample. Dry the powdered sample in a desiccator over silica (B1680970) gel for 24 hours to ensure it is free from residual moisture.
-
Capillary Loading: Pack the dried powder into a capillary tube to a height of 2.5-3.5 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set the initial temperature to approximately 240 °C.
-
Increase the temperature at a rate of 1-2 °C per minute.
-
Record the temperature at which the substance begins to melt and the temperature at which it is completely molten. Due to the high melting point and potential for decomposition, it is often reported as >250 °C.
-
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility
This protocol outlines a standard shake-flask method for determining the solubility of Foscarnet sodium in water.
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of Foscarnet sodium and add it to a known volume of purified water (e.g., 10 mL) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.22 µm filter may be necessary.
-
-
Analysis:
-
Accurately dilute the supernatant with a suitable solvent (e.g., water).
-
Determine the concentration of Foscarnet sodium in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
-
Calculation:
-
Calculate the original concentration of Foscarnet sodium in the saturated solution, taking into account the dilution factor. The result is the aqueous solubility at the specified temperature.
-
Caption: Workflow for aqueous solubility determination.
Stability Assessment by HPLC
This protocol describes a stability-indicating HPLC method to assess the stability of Foscarnet sodium in solution under various conditions.[13][14]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of Foscarnet sodium in the desired solvent (e.g., 0.9% sodium chloride injection) at a known concentration (e.g., 12 mg/mL).[13]
-
-
Storage Conditions:
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions, such as:
-
Refrigerated (2-8 °C), protected from light.
-
Room temperature (25 °C), protected from light.
-
Room temperature (25 °C), exposed to light.
-
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw a sample from each storage condition.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 40:60 v/v) at a pH of 4.0, with UV detection at 225 nm.[14]
-
-
Data Evaluation:
-
Compare the concentration of Foscarnet sodium at each time point to the initial concentration.
-
Visually inspect the solutions for any particulate matter or color change.
-
Measure the pH of the solutions at each time point.
-
A stable solution will show minimal degradation (e.g., >95% of the initial concentration remaining) and no significant changes in physical appearance or pH.[13]
-
Conclusion
This technical guide provides essential chemical and physical data for Foscarnet sodium, intended to support its use in a laboratory setting. The detailed protocols and visual workflows offer practical guidance for the characterization and handling of this important antiviral compound. Adherence to these methodologies will ensure accurate and reproducible results in research and development applications. For all laboratory work, appropriate safety precautions should be taken, including the use of personal protective equipment.
References
- 1. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 2. Untitled Document [web.stanford.edu]
- 3. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 4. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach | MDPI [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Foscarnet sodium(63585-09-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. iris.unito.it [iris.unito.it]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of foscarnet sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Foscarnet: A Technical Guide on its Discovery, Mechanism, and Historical Development as an Antiviral Agent
Introduction
Foscarnet (B613817), a structural analog of inorganic pyrophosphate, represents a significant milestone in antiviral therapy.[1] Its unique mechanism of action, which does not require intracellular activation, has made it a crucial therapeutic option, particularly for infections caused by drug-resistant herpesviruses.[1][2] This document provides an in-depth technical overview of Foscarnet's journey from initial synthesis to its established role in clinical practice, focusing on its discovery, mechanism of action, quantitative antiviral activity, and the key experimental findings that defined its development. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
The history of Foscarnet begins not in a virology lab, but in the realm of synthetic chemistry. The molecule, phosphonoformic acid, was first synthesized in 1924 by the Swedish chemist Paul Nylén.[3] Decades later, its antiviral properties were discovered, and it was subsequently developed by AstraZeneca, receiving approval for medical use in 1991 under the brand name Foscavir.[1][3]
The synthesis of Foscarnet derivatives can be achieved through straightforward chemical reactions. For instance, benzathine foscarnet microcrystals are synthesized via a salt metathesis reaction between foscarnet sodium and N,N′-dibenzyl ethylenediamine (B42938) (benzathine) diacetate.[4]
Mechanism of Antiviral Action
Foscarnet exerts its antiviral effect by directly inhibiting viral nucleic acid polymerases.[5][6] Unlike nucleoside analogs such as acyclovir (B1169) and ganciclovir (B1264), Foscarnet does not require activation via phosphorylation by viral or cellular kinases.[2][7] This property is central to its efficacy against viral strains that have developed resistance to other antivirals through mutations in these kinases.[1][7]
The core mechanism involves:
-
Structural Mimicry : Foscarnet is a structural mimic of the pyrophosphate anion.[1]
-
Targeted Inhibition : It selectively binds to the pyrophosphate-binding site on viral DNA polymerases and reverse transcriptases.[5][6] This binding is non-competitive and reversible upon drug withdrawal.[5][6][8]
-
Chain Termination : By occupying the pyrophosphate binding site, Foscarnet prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs).[2][6] This action halts the elongation of the viral DNA chain, thereby preventing viral replication.[2][6]
This selective inhibition occurs at concentrations that do not significantly affect human cellular DNA polymerases, providing a therapeutic window.[1]
Antiviral Spectrum and Potency
Foscarnet demonstrates broad-spectrum activity against herpesviruses and also inhibits the reverse transcriptase of HIV.[5][8] Its efficacy has been established both in vitro and in clinical settings.
Table 1: In Vitro Antiviral Activity of Foscarnet
| Virus Target | Strain / Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Herpes Simplex Virus 1 (HSV-1) | Various Strains | 0.4 - 3.5 | [9] |
| Human Cytomegalovirus (HCMV) | - | 100 - 300 | [10] |
| Influenza A | Victoria | 29 | [9] |
| Influenza B | Hong Kong | 61 | [9] |
| Avian Myeloblastosis Virus | - | 5 - 8 | [9] |
| Human Immunodeficiency Virus (HIV-1) | - | Dose-dependent inhibition |[10] |
Pharmacokinetics and Administration
Foscarnet is characterized by poor oral bioavailability (12-22%), necessitating intravenous administration for systemic therapy.[6][10] It is not metabolized and is primarily excreted unchanged in the urine.[10][11]
Table 2: Pharmacokinetic Properties of Foscarnet in AIDS Patients with CMV Retinitis
| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Administration Route | Intravenous Infusion | [12] |
| Cₘₐₓ (at steady state) | 589 ± 192 µM | [12] |
| Plasma Half-life (t½) | 4.5 ± 1.2 hours | [13] |
| Volume of Distribution (Vd) | 0.74 ± 0.60 L/kg | [13] |
| Plasma Protein Binding | 14 - 17% | [11] |
| Renal Clearance | 1.7 ± 0.9 ml/min/kg | [13] |
| Cerebrospinal Fluid (CSF) to Plasma Ratio | 0.66 - 0.69 |[12] |
Dosage must be adjusted for patients with renal impairment, as this is the primary route of elimination and the major dose-limiting toxicity is nephrotoxicity.[13][14]
Historical Development and Key Clinical Trials
Foscarnet's development as a therapeutic agent was driven by the need for effective treatments for cytomegalovirus (CMV) infections in the growing population of immunocompromised patients, particularly those with Acquired Immunodeficiency Syndrome (AIDS).
A pivotal moment in its clinical validation was the Foscarnet-Ganciclovir Cytomegalovirus Retinitis Trial . This large, multicenter clinical trial directly compared the efficacy and safety of Foscarnet and Ganciclovir for CMV retinitis in AIDS patients.[15]
Table 3: Summary of the Foscarnet-Ganciclovir CMV Retinitis Trial
| Parameter | Foscarnet | Ganciclovir | P-value | Reference |
|---|---|---|---|---|
| Primary Indication | CMV Retinitis in AIDS patients | CMV Retinitis in AIDS patients | - | [15][16] |
| Efficacy (Retinitis Control) | Equivalent | Equivalent | - | [15][16] |
| Visual Acuity Outcome | Similar preservation of vision | Similar preservation of vision | 0.325 | [16] |
| Median Survival | ~12 months | ~8 months | Significant | [15] |
| Primary Toxicity | Nephrotoxicity, electrolyte disturbances | Myelosuppression (Neutropenia) | - |[14] |
The surprising finding of this trial was the significantly longer survival of patients in the Foscarnet arm.[15] This was hypothesized to be due to Foscarnet's intrinsic anti-HIV activity and its more favorable interaction with zidovudine (B1683550) (AZT), a common antiretroviral at the time, compared to the myelosuppressive combination of ganciclovir and zidovudine.[14] The trial was instrumental in establishing Foscarnet as a first-line treatment option for CMV retinitis.[15] Further trials, like ACTG Protocol 093, confirmed its efficacy as a salvage therapy for patients who were intolerant of or resistant to ganciclovir.[17]
Mechanisms of Resistance
The development of antiviral resistance is a clinical challenge. For Foscarnet, resistance is not mediated by kinase mutations but arises from specific mutations within the viral DNA polymerase gene (e.g., UL54 in CMV and the corresponding gene in HSV).[18][19][20] These mutations alter the pyrophosphate-binding site, reducing the affinity of Foscarnet for the enzyme while still permitting viral replication.[18] The possibility of resistance should be considered in patients who exhibit a poor clinical response or persistent viral shedding during therapy.[20]
Key Experimental Protocols
The characterization of Foscarnet relied on established and novel experimental methodologies.
A. Synthesis of Foscarnet Salt (Example: Benzathine Foscarnet)
This protocol describes a simple salt metathesis reaction.[4]
-
Solution Preparation : Prepare two separate aqueous solutions.
-
Solution A: Dissolve foscarnet sodium hexahydrate (e.g., 1.28 g, 4 mmol) in deionized water (e.g., 50 mL).
-
Solution B: Dissolve N,N′-dibenzyl ethylenediamine diacetate (e.g., 3.58 g, 10 mmol) in deionized water (e.g., 60 mL).
-
-
Reaction : Mix the two solutions.
-
Incubation : Stir the combined solution at room temperature for 24 hours to allow for the formation of benzathine foscarnet microcrystals as a precipitate.
-
Isolation : The resulting crystals can be isolated through filtration, washed, and dried for characterization.
B. In Vitro Antiviral Susceptibility Testing (Plaque Reduction Assay)
This is a standard method to determine the concentration of an antiviral agent that inhibits virus replication by 50% (IC₅₀).
-
Cell Culture : Plate susceptible host cells (e.g., human embryonic lung fibroblasts for CMV) in multi-well plates and grow to confluency.
-
Virus Inoculation : Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Drug Application : After a viral adsorption period (e.g., 1-2 hours), remove the inoculum and add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) with serial dilutions of Foscarnet. A no-drug virus control is run in parallel.
-
Incubation : Incubate the plates for a period sufficient for viral plaques to form (e.g., 7-14 days for CMV).
-
Plaque Visualization : Fix and stain the cells (e.g., with crystal violet). Viable cells will stain, while areas of virus-induced cell death (plaques) will remain clear.
-
Quantification : Count the number of plaques in each well. The IC₅₀ is calculated as the Foscarnet concentration that reduces the number of plaques by 50% compared to the no-drug control.
C. Pharmacokinetic Study Protocol in Humans
This protocol is based on studies conducted in AIDS patients with CMV retinitis.[13]
-
Patient Population : Enroll patients with a confirmed diagnosis (e.g., AIDS and CMV retinitis).
-
Dosing Regimen : Administer Foscarnet as a 2-hour intravenous infusion at a specified dose (e.g., 60 mg/kg) and interval (e.g., every 8 hours) for a defined period (e.g., 14 days).
-
Sample Collection : Collect serial plasma samples at predetermined time points on specific therapy days (e.g., Day 3 and Day 14). Time points should capture the peak (end of infusion) and trough (just before the next infusion) concentrations, as well as the elimination phase.
-
Sample Analysis : Determine Foscarnet concentrations in plasma using a validated analytical method, such as high-pressure liquid chromatography (HPLC).
-
Pharmacokinetic Analysis : Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cₘₐₓ, Cₘᵢₙ, clearance, half-life, and volume of distribution, using standard non-compartmental or compartmental analysis.
Conclusion
Foscarnet's development is a compelling example of how a compound's unique biochemical properties can be leveraged to fill a critical unmet medical need. Its direct inhibition of viral polymerases, bypassing the need for kinase activation, established a new paradigm for treating resistant herpesvirus infections. The rigorous clinical trials conducted in the late 1980s and early 1990s not only demonstrated its efficacy but also provided invaluable insights into the complex interplay between antiviral therapy, viral pathogenesis, and host immunity. Foscarnet remains an important tool in the antiviral armamentarium, and its history continues to inform the development of next-generation antiviral agents.
References
- 1. Foscarnet - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo evaluation of benzathine foscarnet microcrystals as a potential intravitreal drug depot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [web.stanford.edu]
- 7. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 8. Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of intermittently administered intravenous foscarnet in the treatment of acquired immunodeficiency syndrome patients with serious cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Foscarnet and Ganciclovir Compared as Treatment for CMV Retinitis | National Eye Institute [nei.nih.gov]
- 16. Foscarnet-Ganciclovir Cytomegalovirus Retinitis Trial. 4. Visual outcomes. Studies of Ocular Complications of AIDS Research Group in collaboration with the AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase II dose-ranging trial of foscarnet salvage therapy for cytomegalovirus retinitis in AIDS patients intolerant of or resistant to ganciclovir (ACTG protocol 093). AIDS Clinical Trials Group of the National Institute of Allergy and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Herpesvirus resistance to antiviral drugs: a review of the mechanisms, clinical importance and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5600 - CMV Resistance: Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 20. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foscarnet's Mechanism of Action on HIV Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foscarnet (B613817), a pyrophosphate analog, is a well-characterized inhibitor of viral DNA polymerases, including the reverse transcriptase (RT) of the human immunodeficiency virus (HIV). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Foscarnet's inhibitory effect on HIV-1 reverse transcriptase. It details the non-competitive nature of this inhibition, the specific binding interactions within the enzyme's active site, and the impact of resistance mutations. This document also presents a compilation of quantitative inhibitory data and outlines key experimental protocols for the study of Foscarnet's activity, aiming to serve as a comprehensive resource for researchers in virology and drug development.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] Due to its essential role, HIV-1 RT is a primary target for antiretroviral therapy. Foscarnet (phosphonoformic acid) is an antiviral agent that directly inhibits viral DNA polymerases and HIV reverse transcriptase without the need for intracellular activation.[2] This guide explores the nuanced interactions between Foscarnet and HIV-1 RT.
Mechanism of Inhibition
Foscarnet functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[3] It acts as a pyrophosphate (PPi) analog, directly binding to the pyrophosphate-binding site on the enzyme.[2][4] This binding event obstructs the cleavage of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP) during the process of DNA polymerization, effectively halting the extension of the viral DNA chain.[5]
The binding of Foscarnet to the HIV-1 RT active site is multifaceted. It involves the chelation of two magnesium ions (Mg²⁺), which are essential cofactors for the polymerase activity.[6][7][8][9][10] Structural studies have revealed that Foscarnet's interaction is further stabilized by interactions with key amino acid residues within the active site, notably lysine (B10760008) 65 (K65) and arginine 72 (R72).[6][7][8][9][10] By occupying the pyrophosphate binding pocket, Foscarnet effectively traps the enzyme in a pre-translocational state, preventing the movement of the enzyme along the nucleic acid template and thus inhibiting further DNA synthesis.[11]
Caption: Foscarnet's non-competitive inhibition of HIV-1 RT.
Quantitative Data on Foscarnet Inhibition
The inhibitory potency of Foscarnet against HIV-1 reverse transcriptase has been quantified in numerous studies. The 50% inhibitory concentration (IC₅₀) is a key metric used to assess the effectiveness of an inhibitor.
Table 1: Inhibitory Activity of Foscarnet against Wild-Type HIV-1 Reverse Transcriptase
| Parameter | Value (µM) | Reference |
| IC₅₀ | 0.10 - 0.16 | [10] |
| IC₅₀ | Sub-micromolar | [6] |
The emergence of drug-resistant strains of HIV-1 is a significant challenge in antiretroviral therapy. Mutations in the pol gene, which encodes for reverse transcriptase, can reduce the susceptibility of the enzyme to inhibitors like Foscarnet.
Table 2: Effect of Resistance Mutations on Foscarnet Susceptibility
| Mutation | Fold Increase in Resistance | Reference |
| Gln-161 to Leu (Q161L) | 10.5 | [8] |
| His-208 to Tyr (H208Y) | 2.4 | [8] |
| Trp-88 to Ser (W88S) | 4.3 | [8] |
| E89K | - | [11] |
| Combined Q161L + H208Y | ~10 | [8] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This protocol outlines a common method for determining the inhibitory activity of compounds like Foscarnet against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
dNTP mix (containing biotin-dUTP and digoxigenin-dUTP)
-
Test compound (Foscarnet) at various concentrations
-
Lysis buffer
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A)•oligo(dT) template/primer, and the dNTP mix.
-
Inhibitor Addition: Add varying concentrations of Foscarnet or a control vehicle to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Capture: Transfer the reaction products to a streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind to the streptavidin.
-
Washing: Wash the plate multiple times with a suitable wash buffer to remove unbound components.
-
Detection: Add the anti-DIG-POD conjugate to each well and incubate. The conjugate will bind to the digoxigenin-labeled DNA.
-
Washing: Wash the plate again to remove the unbound conjugate.
-
Signal Development: Add the peroxidase substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Foscarnet concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Foscarnet concentration and fitting the data to a dose-response curve.
Caption: Workflow for an ELISA-based HIV-1 RT inhibition assay.
Crystallization of HIV-1 RT with Foscarnet
Obtaining a crystal structure of the enzyme-inhibitor complex is crucial for understanding the precise binding interactions.
General Protocol:
-
Protein Purification: Purify recombinant HIV-1 RT to a high degree of homogeneity.
-
Complex Formation: Form a stable complex of HIV-1 RT with a suitable DNA template-primer. In some protocols, a translocation-incompetent DNA aptamer is used to stabilize the complex in a specific conformational state.[6]
-
Soaking or Co-crystallization:
-
Soaking: Grow crystals of the RT/DNA complex and then soak them in a solution containing Foscarnet and MgCl₂.[6]
-
Co-crystallization: Mix the purified RT/DNA complex with Foscarnet and MgCl₂ prior to setting up crystallization trials.
-
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to identify conditions that yield well-diffracting crystals.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.
-
Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the RT/DNA/Foscarnet complex using molecular replacement and refine the model.[6]
Conclusion
Foscarnet provides a clear example of a non-competitive, pyrophosphate analog inhibitor of HIV-1 reverse transcriptase. Its mechanism of action, centered on the pyrophosphate binding site and dependent on magnesium ion chelation, is well-documented. While the development of resistance through specific mutations poses a clinical challenge, the detailed structural and quantitative data available for Foscarnet's interaction with HIV-1 RT continue to provide valuable insights for the design of novel antiretroviral agents. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of RT inhibitors and the broader mechanisms of viral replication and inhibition.
References
- 1. cms.hivdb.org [cms.hivdb.org]
- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet decreases HIV-1 plasma load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization of human immunodeficiency virus type 1 reverse transcriptase with and without nucleic acid substrates, inhibitors, and an antibody Fab fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational states of HIV-1 reverse transcriptase for nucleotide incorporation vs. pyrophosphorolysis – binding of foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational States of HIV-1 Reverse Transcriptase for Nucleotide Incorporation vs Pyrophosphorolysis-Binding of Foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational States of HIV-1 Reverse Transcriptase for Nucleotide Incorporation vs Pyrophosphorolysis-Binding of Foscarnet. | Semantic Scholar [semanticscholar.org]
- 11. The pyrophosphate analogue foscarnet traps the pre-translocational state of HIV-1 reverse transcriptase in a Brownian ratchet model of polymerase translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Foscarnet Resistance Mutations in Cytomegalovirus (CMV): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients and patients with AIDS.[1][2] Foscarnet (B613817) (trisodium phosphonoformate) is a critical antiviral agent used for the treatment of CMV infections, particularly in cases of ganciclovir (B1264) resistance.[3][4] It is a pyrophosphate analog that directly inhibits the viral DNA polymerase, an enzyme essential for viral replication.[4][5][6] However, the emergence of Foscarnet-resistant CMV strains poses a significant clinical challenge. This guide provides an in-depth overview of the mechanisms of Foscarnet resistance in CMV, focusing on the genetic mutations responsible for this phenomenon.
Mechanism of Action of Foscarnet
Foscarnet's antiviral activity is independent of viral or cellular kinases for activation.[4][5] It functions by directly and selectively binding to the pyrophosphate-binding site on the CMV DNA polymerase (pUL54).[4][5][6] This binding reversibly blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.[5]
Genetic Basis of Foscarnet Resistance
Resistance to Foscarnet in CMV is primarily associated with mutations in the UL54 gene , which encodes the viral DNA polymerase.[7][8] Mutations in the UL97 gene , which encodes a viral phosphotransferase responsible for the activation of ganciclovir, do not directly confer Foscarnet resistance but can contribute to cross-resistance profiles when UL54 mutations are also present.[2][7]
The Role of the UL54 Gene
The CMV UL54 gene encodes a 1,242-amino-acid protein that functions as the catalytic subunit of the viral DNA polymerase.[9][10] This enzyme possesses both DNA polymerase and 3'-5' exonuclease activities.[11] Mutations that confer Foscarnet resistance are typically located in conserved regions of the DNA polymerase, altering the drug's ability to bind to its target site.[3][11][12] These mutations are often clustered within specific domains of the pUL54 protein, including the palm, finger, and N-terminal domains.[3]
The Role of the UL97 Gene
The UL97 gene product is a viral kinase that is crucial for the initial phosphorylation (activation) of ganciclovir.[2][13] While mutations in UL97 are the primary cause of ganciclovir resistance, they do not directly impact Foscarnet's mechanism of action.[2] However, in patients who have received prior or concurrent ganciclovir therapy, the selection of UL97 mutations can precede the emergence of UL54 mutations that may confer resistance to Foscarnet and potentially cross-resistance to other polymerase inhibitors.[2][7]
Quantitative Data on Foscarnet Resistance Mutations
The following table summarizes key mutations in the CMV UL54 gene that have been identified to confer resistance to Foscarnet, along with the associated fold-increase in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values.
| Gene | Mutation | Fold Resistance (EC50/IC50 Increase) | Cross-Resistance | Reference(s) |
| UL54 | S290R | >2-fold | Ganciclovir (slight decrease in susceptibility) | [3] |
| UL54 | K426E | Not specified | Not specified | [3] |
| UL54 | N495K | 3.4-fold | Sensitive to ganciclovir and cidofovir | [12] |
| UL54 | T552N | >2-fold | Ganciclovir (slight decrease in susceptibility) | [3][13] |
| UL54 | Q578H/R | 3- to 5-fold | Ganciclovir (variable low-grade) | [3] |
| UL54 | H600L | >2-fold | Ganciclovir, Cidofovir (additive effect with T700A) | [14] |
| UL54 | T700A | >2-fold | Ganciclovir, Cidofovir (additive effect with H600L) | [14] |
| UL54 | V715M | Not specified | Not specified | [3] |
| UL54 | E756Q/G | >2-fold | Ganciclovir (variable low-grade) | [3][14][15] |
| UL54 | Q783R | Slight | Ganciclovir (slight decrease in susceptibility) | [3] |
| UL54 | V781I | Not specified | Ganciclovir (variable low-grade) | [3] |
| UL54 | V787L | >2-fold | Not specified | [15] |
| UL54 | V798A | Slight | Ganciclovir (slight decrease in susceptibility) | [3] |
| UL54 | L802F | Not specified | Ganciclovir (variable low-grade) | [3] |
| UL54 | A809V | >2-fold | Ganciclovir (variable low-grade) | [3] |
| UL54 | V812L | Not specified | Ganciclovir (variable low-grade) | [3] |
| UL54 | T838A | >2-fold | Not specified | [3] |
| UL54 | A834P | Not specified | Ganciclovir (variable low-grade) | [3] |
| UL54 | E951D | >2-fold | Ganciclovir (slight decrease in susceptibility) | [3] |
| UL54 | A987G | Not specified | Ganciclovir (variable low-grade) | [3] |
Experimental Protocols
The identification and characterization of Foscarnet resistance mutations in CMV involve a combination of genotypic and phenotypic assays.
Genotypic Analysis: DNA Sequencing
Genotypic assays are the standard for the rapid detection of known resistance mutations.[16][17]
Objective: To identify mutations in the UL54 and UL97 genes.
Methodology:
-
Sample Collection and DNA Extraction: Viral DNA is extracted from clinical specimens such as plasma, whole blood, or tissue.
-
Polymerase Chain Reaction (PCR): Specific regions of the UL54 and UL97 genes are amplified using PCR.[18]
-
DNA Sequencing: The amplified PCR products are sequenced using either traditional Sanger sequencing or Next-Generation Sequencing (NGS).[19][20] NGS has the advantage of detecting minor resistant variants within the viral population.[19][21]
-
Sequence Analysis: The obtained sequences are compared to a wild-type reference strain (e.g., AD169 or Merlin) to identify amino acid substitutions.[21]
Phenotypic Analysis: Plaque Reduction Assay (PRA)
The PRA is the gold standard for determining the in vitro susceptibility of CMV isolates to antiviral drugs.[22]
Objective: To quantify the level of resistance to Foscarnet.
Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFF) or other permissive cell lines are seeded in culture plates.[3][22]
-
Viral Inoculation: A standardized inoculum of the CMV isolate is added to the cell monolayers.
-
Drug Exposure: The infected cells are incubated with serial dilutions of Foscarnet.[22]
-
Plaque Formation: After an incubation period of 7-8 days, the cells are fixed and stained to visualize viral plaques.[22]
-
Data Analysis: The number of plaques at each drug concentration is counted, and the EC50 value (the concentration of drug that inhibits plaque formation by 50% compared to a no-drug control) is calculated.[17][22] Resistance is defined as a significant fold-increase in the EC50 compared to a wild-type control.[17]
Recombinant Phenotyping: Site-Directed Mutagenesis and Marker Transfer
This method is used to confirm that a specific mutation is responsible for conferring Foscarnet resistance.[23]
Objective: To introduce a specific mutation into a wild-type CMV genome and assess its effect on drug susceptibility.
Methodology:
-
Site-Directed Mutagenesis: A specific mutation of interest is introduced into a cloned copy of the UL54 gene using PCR-based site-directed mutagenesis.[13][14]
-
Construction of Recombinant Virus: The mutated UL54 gene is then transferred into a wild-type CMV bacterial artificial chromosome (BAC) through homologous recombination.[12][13]
-
Virus Rescue and Propagation: The recombinant BAC DNA is transfected into permissive cells to generate infectious virus containing the specific mutation.
-
Phenotypic Analysis: The susceptibility of the recombinant virus to Foscarnet is then determined using the Plaque Reduction Assay as described above.
Visualizations
Mechanism of Foscarnet Action and Resistance
Caption: Mechanism of Foscarnet action and the development of resistance.
Experimental Workflow for Characterizing Foscarnet Resistance
Caption: Workflow for identifying and characterizing Foscarnet resistance mutations.
Conclusion
The development of Foscarnet resistance in CMV is a complex process primarily driven by mutations in the viral UL54 DNA polymerase gene. Understanding the specific mutations that confer resistance is crucial for guiding clinical management, interpreting genotypic resistance tests, and developing novel antiviral strategies. The combination of genotypic and phenotypic assays provides a comprehensive approach to characterizing Foscarnet resistance, enabling clinicians to make informed treatment decisions for patients with refractory CMV infections. Continued surveillance and characterization of emerging resistance mutations are essential for optimizing the long-term efficacy of Foscarnet and other antiviral agents.
References
- 1. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 8. clinsurggroup.us [clinsurggroup.us]
- 9. researchgate.net [researchgate.net]
- 10. Natural Polymorphism of Cytomegalovirus DNA Polymerase Lies in Two Nonconserved Regions Located between Domains Delta-C and II and between Domains III and I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [The human cytomegalovirus DNA polymerase: structure, inhibitors and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mutation in the UL54 gene of human cytomegalovirus isolates that confers resistance to foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
- 15. Mutations conferring foscarnet resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. CMV Resistance testing (UL54 and UL97) [protocols.io]
- 19. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CMV Drug Resistance, Rapid UL97, UL54 and UL56 [testguide.labmed.uw.edu]
- 21. ltd.aruplab.com [ltd.aruplab.com]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
The Cellular Journey of Foscarnet: An In-depth Technical Guide to Uptake and Metabolism in Infected Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Foscarnet (B613817), a pyrophosphate analog antiviral agent. Foscarnet stands as a critical therapeutic option for infections caused by herpesviruses, particularly in instances of resistance to other antiviral drugs. Its unique mechanism of action, which bypasses the need for intracellular activation, is intrinsically linked to its cellular transport and metabolic stability. This document delves into the molecular pathways governing Foscarnet's entry into infected cells, its intracellular fate, and the experimental methodologies used to elucidate these processes.
Cellular Uptake of Foscarnet: Gaining Entry Through Phosphate (B84403) Transporters
Foscarnet's structural similarity to inorganic pyrophosphate suggests its cellular entry is mediated by transporters responsible for phosphate homeostasis. Evidence points towards the involvement of sodium-phosphate (Na+/Pi) cotransporters from the SLC20 and SLC34 families in the uptake of Foscarnet.[1]
Studies have demonstrated that Foscarnet competitively inhibits sodium-phosphate cotransport in renal cortical brush border membrane vesicles, indicating an interaction with these transport proteins.[2] Furthermore, the transport of Foscarnet across the intestinal brush-border membrane has been shown to be Na+ and pH-dependent, consistent with the function of a phosphate carrier system.[3] The SLC20 family, which includes PiT-1 (SLC20A1) and PiT-2 (SLC20A2), and the SLC34 family, including NaPi-IIa (SLC34A1), are the primary candidates for mediating Foscarnet's cellular entry.[1][4][5]
While the ubiquitous expression of SLC20 transporters aligns with Foscarnet's broad antiviral activity, the precise transporters responsible for its uptake into virus-infected cells require further investigation. It is hypothesized that the increased metabolic activity and demand for phosphate in rapidly replicating virus-infected cells may lead to an upregulation of these transporters, potentially enhancing the selective accumulation of Foscarnet where it is most needed.
Figure 1. Proposed mechanism of Foscarnet cellular uptake via Na+/Pi cotransporters.
Intracellular Metabolism: A State of Stability
A key feature distinguishing Foscarnet from many nucleoside analog antivirals, such as acyclovir (B1169) and ganciclovir, is its lack of requirement for intracellular metabolism to exert its antiviral effect.[6][7] Foscarnet is not a prodrug and does not undergo phosphorylation by viral or cellular kinases to become active.[8]
Pharmacokinetic studies consistently demonstrate that Foscarnet is primarily excreted unchanged in the urine, with negligible hepatic metabolism.[9] This metabolic stability is a significant advantage, as it circumvents the common resistance mechanism in herpesviruses involving mutations in the viral thymidine (B127349) kinase gene, which is necessary for the activation of nucleoside analogs.[7] The antiviral activity of Foscarnet is therefore solely dependent on its concentration at the site of action, the viral DNA polymerase.
Mechanism of Action: Direct Inhibition of Viral DNA Polymerase
Once inside the infected cell, Foscarnet directly inhibits the viral DNA polymerase.[8][10] It acts as a non-competitive inhibitor by binding to the pyrophosphate-binding site of the enzyme.[2] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[8] This targeted inhibition is selective for viral DNA polymerases over host cell DNA polymerases, providing a therapeutic window.[8]
Figure 2. Foscarnet's direct inhibition of viral DNA polymerase.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Foscarnet
| Parameter | Value | Reference |
| Oral Bioavailability | 12-22% | [6] |
| Plasma Protein Binding | 14-17% | [9] |
| Terminal Half-life | 3.4 - 5 hours | [6] |
| Primary Route of Elimination | Renal (80-87% unchanged) | [2] |
| Peak Plasma Concentration (60 mg/kg q8h) | 509 ± 200 µM | [11] |
| Trough Plasma Concentration (60 mg/kg q8h) | 98 ± 29 µM | [11] |
| Peak Plasma Concentration (90 mg/kg q12h) | 495 ± 149 µM | [11] |
| Trough Plasma Concentration (90 mg/kg q12h) | 126 ± 59 µM | [11] |
Table 2: In Vitro Antiviral Activity of Foscarnet
| Virus | IC50 Range (µM) | Reference |
| Human Cytomegalovirus (HCMV) | 100 - 300 | [6] |
| Herpes Simplex Virus Type 1 (HSV-1) - Acyclovir-sensitive | 0.45 - 1.47 | [12] |
| Herpes Simplex Virus Type 1 (HSV-1) - Acyclovir-resistant | 140 - 3134 | [12] |
| Human Immunodeficiency Virus (HIV-1) | Dose-dependent inhibition | [6] |
Experimental Protocols
Foscarnet Cellular Uptake Assay
This protocol outlines a general method for assessing the cellular uptake of Foscarnet in a virus-infected cell line.
Objective: To quantify the intracellular accumulation of Foscarnet over time and to investigate the involvement of specific transporters.
Materials:
-
Virus-infected and uninfected control cell lines (e.g., human foreskin fibroblasts for HCMV)
-
Cell culture medium and supplements
-
Foscarnet sodium
-
Radiolabeled Foscarnet (e.g., [¹⁴C]Foscarnet) or a validated LC-MS/MS method for unlabeled Foscarnet
-
Phosphate-free buffer
-
Inhibitors of phosphate transporters (e.g., phosphonoformic acid analogues, high concentrations of phosphate)
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS instrumentation
Procedure:
-
Cell Culture: Plate virus-infected and uninfected cells in multi-well plates and culture to confluence.
-
Pre-incubation: Wash the cells with phosphate-free buffer. Pre-incubate the cells in the same buffer for a defined period to deplete intracellular phosphate stores, which may enhance transporter activity.
-
Inhibitor Treatment (Optional): To investigate the role of specific transporters, pre-incubate a subset of cells with known inhibitors of Na+/Pi cotransporters for a specified time.
-
Uptake Initiation: Add Foscarnet (radiolabeled or unlabeled) at various concentrations to the cells and incubate at 37°C for different time points (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Foscarnet.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
Radiolabeled Foscarnet: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Unlabeled Foscarnet: Quantify the intracellular Foscarnet concentration using a validated HPLC or LC-MS/MS method (see Protocol 5.2).
-
-
Data Analysis: Normalize the intracellular Foscarnet concentration to the total protein content of the cell lysate. Compare the uptake in infected versus uninfected cells and in the presence and absence of inhibitors.
Figure 3. Experimental workflow for a Foscarnet cellular uptake assay.
Quantification of Intracellular Foscarnet by HPLC
This protocol provides a general framework for the quantification of Foscarnet in cell lysates using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To accurately measure the concentration of Foscarnet within cells after an uptake experiment.
Materials:
-
Cell lysates from the uptake assay
-
Foscarnet analytical standard
-
Internal standard (e.g., hydrochlorothiazide)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol:water with an ion-pairing agent like tetrahexylammonium (B1222370) hydrogen sulphate)
-
Protein precipitation agent (e.g., acetonitrile (B52724) or perchloric acid)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a known volume of cell lysate, add a known amount of internal standard.
-
Precipitate the proteins by adding a protein precipitation agent.
-
Vortex and centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Calibration Standards: Prepare a series of calibration standards of Foscarnet in a matrix that mimics the cell lysate (e.g., lysis buffer from untreated cells) with the same concentration of the internal standard.
-
HPLC Analysis:
-
Inject the prepared samples and calibration standards onto the HPLC system.
-
Separate Foscarnet and the internal standard using an isocratic or gradient elution with the specified mobile phase.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 232 nm).[13]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Foscarnet to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Foscarnet in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The cellular uptake of Foscarnet is a critical determinant of its antiviral efficacy. The current body of evidence strongly suggests that Foscarnet enters infected cells by utilizing the host's sodium-phosphate cotransport systems. Its metabolic stability and direct mechanism of action, which does not require intracellular activation, are key advantages, particularly in the context of antiviral resistance. While further research is needed to definitively identify the specific transporters involved in Foscarnet uptake in different types of virus-infected cells and to quantify its intracellular concentrations, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important antiviral agent. The detailed experimental protocols offer a starting point for further investigations into the cellular pharmacology of Foscarnet.
References
- 1. Phosphate transporters of the SLC20 and SLC34 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untitled Document [web.stanford.edu]
- 3. Na+ and pH dependent transport of foscarnet via the phosphate carrier system across intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. SLC34A1 solute carrier family 34 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 9. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of herpes simplex virus type 1 susceptibility to acyclovir, ganciclovir, and foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Foscarnet's Indirect Inhibition of Viral Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Foscarnet (B613817), a structural analog of pyrophosphate, is a potent antiviral agent effective against a range of herpesviruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV), as well as human immunodeficiency virus (HIV).[1][2][3] Its primary mechanism of action is the direct inhibition of viral DNA polymerase, a critical enzyme for viral replication.[4][5][6] This inhibition of DNA synthesis subsequently leads to a cessation of viral protein production, as the genetic template for transcription and translation is not replicated. This guide provides a detailed technical overview of Foscarnet's mechanism, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its role in halting viral proliferation.
Core Mechanism of Action: Inhibition of Viral DNA Polymerase
Foscarnet functions as a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerases.[7] Unlike nucleoside analogs such as acyclovir (B1169) and ganciclovir (B1264), Foscarnet does not require intracellular activation via phosphorylation by viral or cellular kinases.[5][6][8] This makes it a valuable therapeutic option for infections caused by viral strains that have developed resistance to nucleoside analogs through mutations in their kinase enzymes.[5][8]
The process of viral DNA elongation involves the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain, with the concurrent release of a pyrophosphate (PPi) molecule. Foscarnet mimics the structure of this PPi molecule and binds to the PPi binding site on the viral DNA polymerase.[5][9] This binding event physically obstructs the cleavage and release of PPi from the incoming dNTP, thereby preventing the formation of the phosphodiester bond and halting further elongation of the viral DNA chain.[4][5]
Signaling Pathway of Foscarnet's Action
Caption: Foscarnet directly inhibits viral DNA polymerase, preventing DNA elongation and subsequent viral protein synthesis.
Quantitative Data on Foscarnet's Antiviral Activity
The efficacy of Foscarnet has been quantified in numerous in vitro studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Foscarnet against Human Cytomegalovirus (HCMV)
| HCMV Strain | Cell Type | IC50 (µM) | Reference |
| AD-169 | Human Embryonic Lung Fibroblasts | 41.53 | [10] |
| Laboratory Isolates (N=80) | Not Specified | 46.65 - 460.22 | [11] |
Table 2: Pharmacokinetic Properties of Foscarnet
| Parameter | Value | Reference |
| Bioavailability (Oral) | 12 - 22% | [7] |
| Protein Binding | 14 - 17% | [4] |
| Plasma Half-life | 3.3 - 4.0 hours | [4] |
| Excretion | ~80-90% unchanged in urine | [1][7] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is a standard method to determine the in vitro susceptibility of viruses to antiviral agents.
Protocol:
-
Cell Culture: Human embryonic lung fibroblasts or another susceptible cell line are cultured to confluence in multi-well plates.
-
Viral Inoculation: The cell monolayers are infected with a standardized amount of the virus (e.g., HCMV) and incubated to allow for viral adsorption.
-
Drug Application: After the adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of Foscarnet.
-
Incubation: The plates are incubated for a period sufficient for viral plaque formation (typically 7-14 days for HCMV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in the presence of the drug is compared to the number in the drug-free control wells.
-
IC50 Determination: The IC50 value, the concentration of the drug that inhibits plaque formation by 50%, is calculated from the dose-response curve.[11]
DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Foscarnet on the activity of purified viral DNA polymerase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template-primer, purified viral DNA polymerase, radiolabeled dNTPs (e.g., [³H]dTTP), and other necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of Foscarnet are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase.
-
Reaction Termination and DNA Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitated DNA is collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the radioactivity incorporated in the presence of Foscarnet to that in the control reaction.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Antiviral Susceptibility Testing
Caption: Workflow for determining the in vitro antiviral susceptibility of a virus to Foscarnet.
Logical Relationship of Foscarnet's Action on Viral Replication
Caption: The logical cascade from Foscarnet's inhibition of DNA polymerase to the ultimate antiviral effect.
Conclusion
Foscarnet's role in inhibiting viral protein synthesis is an indirect yet profound consequence of its primary mechanism of action. By directly targeting and inhibiting viral DNA polymerase, Foscarnet effectively shuts down the production of new viral genetic material. This upstream blockade deprives the virus of the necessary templates for transcription, leading to a halt in the synthesis of viral proteins and ultimately preventing the assembly of new virions. This unique, kinase-independent mechanism of action solidifies Foscarnet's importance as a critical tool in the antiviral armamentarium, particularly in the context of drug-resistant infections.
References
- 1. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foscarnet. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Untitled Document [web.stanford.edu]
- 8. Foscarnet - Wikipedia [en.wikipedia.org]
- 9. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Foscarnet Sodium: Preparation and Application in Cell Culture Antiviral Assays
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817) sodium, a synthetic pyrophosphate analog, is a potent antiviral agent effective against a range of viruses, notably herpesviruses and cytomegalovirus (CMV).[1][2] Its mechanism of action involves the direct inhibition of viral DNA polymerase and reverse transcriptase at the pyrophosphate-binding site, thereby preventing the elongation of the viral DNA chain.[2][3] This direct action bypasses the need for viral-mediated phosphorylation, rendering it effective against virus strains that have developed resistance to nucleoside analogs like acyclovir (B1169) and ganciclovir.[1][4] This application note provides detailed protocols for the preparation of foscarnet sodium stock solutions and their application in a standard plaque reduction assay for the determination of antiviral efficacy.
Physicochemical Properties and Stock Solution Preparation
Proper preparation of foscarnet sodium stock solutions is critical for accurate and reproducible results in cell-based assays. Due to its physicochemical properties, specific solvents and handling procedures are required.
Table 1: Solubility and Storage of Foscarnet Sodium
| Property | Value | Reference |
| Molecular Weight | 300.1 g/mol (hexahydrate) | [4] |
| Solubility in Water | ≥24.9 mg/mL | [4] |
| Solubility in DMSO | Insoluble | [4] |
| Solubility in Ethanol | Insoluble | [4] |
| Storage of Powder | -20°C | [4] |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [4] |
Protocol: Preparation of Foscarnet Sodium Stock Solution (100 mM)
Materials:
-
Foscarnet sodium hexahydrate powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile-filterable pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of foscarnet sodium hexahydrate powder. To prepare a 100 mM stock solution, use the following calculation:
-
Mass (g) = 0.3001 g/mol * 0.1 mol/L * Volume (L)
-
For 10 mL of 100 mM stock solution, weigh 0.3001 g (300.1 mg) of foscarnet sodium hexahydrate.
-
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water to achieve the final concentration of 100 mM.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Properly label the aliquots with the compound name, concentration, and date of preparation.
Mechanism of Action: Inhibition of Viral DNA Synthesis
Foscarnet's antiviral activity stems from its ability to act as a non-competitive inhibitor of viral DNA polymerase. It mimics the structure of pyrophosphate, a byproduct of nucleotide incorporation into a growing DNA strand. By binding to the pyrophosphate binding site on the viral enzyme, foscarnet prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates (dNTPs), thereby halting DNA chain elongation and viral replication.
References
Determining Foscarnet IC50: A Detailed Protocol Using Plaque Reduction Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Foscarnet (B613817) is an antiviral agent with established activity against a range of viruses, most notably Herpes Simplex Virus (HSV) and Cytomegalomegalovirus (CMV).[1] Its mechanism of action involves the direct inhibition of viral DNA polymerase, distinguishing it from nucleoside analogs that require intracellular phosphorylation.[2] Foscarnet acts as a pyrophosphate analog, binding to the pyrophosphate-binding site on the viral DNA polymerase and thereby preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates. This action effectively halts the elongation of the viral DNA chain.[3] The plaque reduction assay (PRA) is the gold-standard method for determining the in vitro susceptibility of viruses to antiviral agents like Foscarnet.[4][5] This assay quantifies the concentration of the drug required to inhibit the formation of viral plaques by 50% (the half-maximal inhibitory concentration, or IC50).[6] This application note provides a detailed protocol for determining the IC50 of Foscarnet against lytic viruses using the plaque reduction assay.
Data Presentation
The following table summarizes typical IC50 values for Foscarnet against susceptible and resistant strains of HSV and CMV, as determined by plaque reduction assays. These values can vary depending on the specific viral isolate and cell line used.
| Virus | Strain Type | Typical Foscarnet IC50 Range (µM) |
| Herpes Simplex Virus (HSV) | Acyclovir-Susceptible | 20 - 60 |
| Acyclovir-Resistant (TK-deficient/altered) | 20 - 60 | |
| Foscarnet-Resistant (DNA Polymerase mutation) | > 100 | |
| Cytomegalovirus (CMV) | Ganciclovir-Susceptible | 100 - 300[2] |
| Foscarnet-Resistant | > 400[7] |
Experimental Protocols
This section details the methodology for performing a plaque reduction assay to determine the IC50 of Foscarnet.
Materials
-
Cell Lines:
-
Vero cells (for HSV)
-
MRC-5 cells (human fetal lung fibroblasts, for CMV)[7]
-
-
Viruses:
-
HSV-1 or HSV-2 laboratory strains or clinical isolates
-
CMV laboratory strains (e.g., AD169) or clinical isolates[7]
-
-
Reagents:
-
Foscarnet sodium
-
Cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1.2% Methylcellulose or 0.5% Agarose in culture medium)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
-
Equipment:
-
Cell culture flasks and plates (6-well or 12-well)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Protocol
1. Cell Preparation (Day 1):
-
Culture the appropriate host cells (Vero for HSV, MRC-5 for CMV) in cell culture flasks until they reach approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 2 x 10^5 cells/well for a 12-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
2. Virus Titration (to be performed prior to the IC50 assay):
-
Perform serial 10-fold dilutions of the virus stock in serum-free medium.
-
Infect a confluent monolayer of host cells with each dilution.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV and 7-14 days for CMV).
-
Fix and stain the cells as described in steps 7 and 8 of the main protocol.
-
Count the plaques at a dilution that yields a countable number (30-100 plaques per well) to determine the virus titer in Plaque Forming Units per milliliter (PFU/mL).
3. Plaque Reduction Assay (Day 2):
-
Prepare Foscarnet Dilutions: Prepare a series of Foscarnet concentrations in serum-free medium. A common range for CMV is 0, 25, 50, 100, 200, 400, 800, and 1600 µM.[7] For HSV, a range of 0 to 200 µM may be appropriate.
-
Virus Inoculum Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 PFU per well based on the previously determined virus titer.
-
Infection:
-
Aspirate the culture medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Inoculate each well with the prepared virus inoculum (e.g., 200 µL per well for a 12-well plate).
-
Include a "cell control" well that receives only medium (no virus, no drug).
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment and Overlay:
-
Carefully aspirate the virus inoculum from each well.
-
Gently add the prepared Foscarnet dilutions to the respective wells in duplicate or triplicate. Include a "virus control" well that receives medium with no drug.
-
Overlay all wells (except the cell control) with the overlay medium containing the corresponding Foscarnet concentration.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (e.g., 2-3 days for HSV, 7-14 days for CMV).
-
Fixation and Staining:
-
After the incubation period, carefully remove the overlay medium.
-
Fix the cell monolayers with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
4. Data Analysis:
-
Plaque Counting: Count the number of plaques in each well using an inverted microscope.
-
Calculate Percentage of Plaque Inhibition:
-
Average the plaque counts for each Foscarnet concentration and the virus control.
-
Calculate the percentage of plaque inhibition for each Foscarnet concentration using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
-
IC50 Determination:
-
Plot the percentage of plaque inhibition against the logarithm of the Foscarnet concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of Foscarnet that results in a 50% reduction in the number of plaques.[8]
-
Visualizations
Foscarnet Mechanism of Action
Caption: Foscarnet directly inhibits viral DNA polymerase by blocking pyrophosphate release.
Plaque Reduction Assay Workflow
Caption: Experimental workflow for determining Foscarnet IC50 via plaque reduction assay.
References
- 1. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Using Foscarnet as a Positive Control in Antiviral Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817), a pyrophosphate analog, is a well-characterized antiviral agent with a broad spectrum of activity against herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus types 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV).[1][2][3] Its established mechanism of action and consistent in vitro efficacy make it an ideal positive control for antiviral screening assays. This document provides detailed application notes and protocols for utilizing Foscarnet as a positive control to validate assay performance and ensure the reliability of screening results for novel antiviral compounds.
Foscarnet exerts its antiviral effect by directly inhibiting viral DNA polymerase.[4][5] It acts as a non-competitive inhibitor by binding to the pyrophosphate-binding site of the viral enzyme, thereby preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and halting the elongation of the viral DNA chain.[4][6] A key advantage of Foscarnet is that it does not require metabolic activation by viral or cellular kinases, making it effective against viruses that have developed resistance to nucleoside analogs like acyclovir (B1169) through mutations in viral thymidine (B127349) kinase.[5][7]
Data Presentation
The antiviral activity of Foscarnet is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its effect on host cell viability is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of CC₅₀ to EC₅₀/IC₅₀ determines the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Table 1: Antiviral Activity of Foscarnet against Human Cytomegalovirus (HCMV)
| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| AD-169 | Human Embryonic Lung Fibroblasts (HELF) | 59 | [1] |
| Wild Type | Human Foreskin Fibroblasts (HFF) | ~12 (concentration for resistance selection) | [8] |
| Ganciclovir-resistant | Not specified | 190 | [9] |
| Multiple Clinical Isolates | Not specified | 50 - 800 | [9] |
Table 2: Antiviral Activity of Foscarnet against Herpes Simplex Virus (HSV)
| Virus Strain | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| HSV-1 (Wild Type) | Vero | Not specified | 10 - 130 | [9] |
| HSV-2 (Wild Type) | Vero | Not specified | 10 - 130 | [9] |
| Acyclovir-resistant | Not specified | Not specified | >100 mg/L (>333 µM) | [10] |
| TK negative mutant | Not specified | Not specified | 67 | [9] |
| DNA polymerase mutants | Not specified | Not specified | 5 - 443 | [9] |
Table 3: Cytotoxicity of Foscarnet
| Cell Line | CC₅₀ (µM) | Reference |
| Human Embryonic Lung Fibroblasts (HELF) | >1000 | [1] |
Experimental Protocols
The following are detailed protocols for common antiviral assays where Foscarnet serves as an excellent positive control.
Plaque Reduction Assay (PRA)
This is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, Human Foreskin Fibroblasts (HFF) for HCMV) in 24-well plates.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
Foscarnet sodium salt (prepare a stock solution in sterile water or cell culture medium).
-
Test compounds.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Overlay medium (e.g., 1.2% Methylcellulose or 0.5% Agarose in 2X MEM).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% Crystal Violet).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of Foscarnet (e.g., 0, 25, 50, 100, 200, 400 µM for HCMV; or 0, 50, 100, 200, 400, 800 µM for HSV) and test compounds in cell culture medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Add 200 µL of the virus dilution to each well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, aspirate the virus inoculum and add 1 mL of the prepared Foscarnet or test compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Gently add 1 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a duration that allows for visible plaque formation (typically 2-3 days for HSV and 7-14 days for HCMV).
-
Fixation and Staining: Aspirate the overlay medium. Fix the cells with 1 mL of fixing solution for 20 minutes. Discard the fixing solution and stain the cells with 0.5 mL of staining solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value for Foscarnet and the test compounds using regression analysis.
Cytotoxicity Assay (MTT or XTT Assay)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or simply due to the compound's toxicity to the host cells.
Materials:
-
Host cells in a 96-well plate.
-
Foscarnet and test compounds.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of Foscarnet and test compounds in cell culture medium. Add 100 µL of each dilution to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-14 days).
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate for 15 minutes with shaking.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. Determine the CC₅₀ value for Foscarnet and the test compounds using regression analysis.
Visualizations
Foscarnet's Mechanism of Action
Caption: Foscarnet directly inhibits viral DNA polymerase.
General Antiviral Screening Workflow
Caption: A typical workflow for in vitro antiviral screening.
References
- 1. iris.unito.it [iris.unito.it]
- 2. biorxiv.org [biorxiv.org]
- 3. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A rapid screen test for in vitro susceptibility of clinical herpes simplex virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DailyMed - FOSCAVIR- foscarnet sodium injection, solution [dailymed.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application of Foscarnet in the In Vitro Development of Drug-Resistant Viral Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817), a pyrophosphate analog, is a potent antiviral agent that directly inhibits the DNA polymerase of herpesviruses and the reverse transcriptase of human immunodeficiency virus (HIV).[1][2] Unlike nucleoside analogs such as acyclovir (B1169) and ganciclovir (B1264), Foscarnet does not require intracellular phosphorylation for its antiviral activity.[2] This distinct mechanism of action makes it a valuable therapeutic option for treating infections caused by viral strains resistant to other antivirals.[2][3] The in vitro generation of Foscarnet-resistant viral strains is a critical tool for understanding the mechanisms of resistance, evaluating the efficacy of new antiviral compounds, and for the development of diagnostic assays to detect resistant variants. This document provides detailed application notes and protocols for the in vitro development of Foscarnet-resistant viral strains, with a focus on Cytomegalovirus (CMV) and Herpes Simplex Virus (HSV).
Mechanism of Action and Resistance
Foscarnet exerts its antiviral effect by reversibly blocking the pyrophosphate binding site of viral DNA polymerase, thereby inhibiting the cleavage of pyrophosphate from deoxynucleotide triphosphates and halting DNA chain elongation.[1][2] Resistance to Foscarnet primarily arises from specific amino acid substitutions in the viral DNA polymerase.[4][5] For Cytomegalovirus (CMV), these mutations are located in the pUL54 gene, while for Herpes Simplex Virus (HSV), they are found in the pUL30 gene.[5] These mutations reduce the binding affinity of Foscarnet to the polymerase, rendering the drug less effective.
Caption: Mechanism of Foscarnet action and resistance.
Quantitative Data on Foscarnet Resistance
The development of Foscarnet resistance is quantifiable by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the IC50 value for a viral isolate compared to a wild-type strain indicates the development of resistance.
| Virus | Gene (Protein) | Amino Acid Substitutions Associated with Resistance | Wild-Type IC50 (µM) | Resistant Isolate IC50 (µM) | Fold Increase in Resistance |
| CMV | pUL54 | T419M, T552N, S585A, F595I, Q807A, M844T/V, V946L, S290R, E951D[5][6] | 46.65 - 460.22[7] | >400 - >600[8][9] | 3 to 15-fold[10] |
| HSV-1 | pUL30 | Y577H, E597D, A605V, L702H, V714M, L774F, L788M, D780N[5] | Varies by assay | ≥100 µg/mL associated with treatment failure[11] | Not explicitly stated in provided results |
Experimental Protocols
Protocol 1: In Vitro Selection of Foscarnet-Resistant Virus Strains
This protocol describes the serial passage of a virus in the presence of gradually increasing concentrations of Foscarnet to select for resistant mutants.[12]
Materials:
-
Wild-type viral stock (e.g., CMV strain AD169)
-
Permissive host cells (e.g., human foreskin fibroblasts (HFF) for CMV)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Foscarnet sodium salt solution
-
96-well and 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection: Seed permissive host cells in a 24-well plate and allow them to reach confluence. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.03.
-
Drug Application: After viral adsorption, remove the inoculum and add fresh culture medium containing a sub-inhibitory concentration of Foscarnet. This initial concentration should be approximately half the IC50 of the wild-type virus.
-
Incubation and Observation: Incubate the plates and monitor for the development of cytopathic effect (CPE).
-
Virus Harvest: Once significant CPE is observed (75-90%), harvest the virus by freeze-thawing the cell monolayer.
-
Serial Passage: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, incrementally increase the concentration of Foscarnet. The increments can be 1.5 to 2-fold.
-
Selection of Resistant Variants: Continue the serial passage until the virus can replicate efficiently in the presence of a Foscarnet concentration that is significantly higher than the IC50 of the wild-type virus (e.g., 5-10 fold higher).
-
Isolation and Characterization: Isolate the resistant virus by plaque purification. Characterize the resistant phenotype by determining its IC50 and sequence the relevant polymerase gene to identify resistance-conferring mutations.
Caption: Workflow for in vitro selection of Foscarnet-resistant virus.
Protocol 2: Phenotypic Susceptibility Testing (Plaque Reduction Assay)
This assay determines the concentration of Foscarnet required to reduce the number of viral plaques by 50% (IC50).[7]
Materials:
-
Viral isolates (wild-type and potentially resistant strains)
-
Permissive host cells
-
Cell culture medium
-
Foscarnet solutions at various concentrations
-
Overlay medium (e.g., medium with carboxymethyl cellulose (B213188) or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed permissive cells in culture plates and grow to confluence.
-
Virus Inoculation: Prepare serial dilutions of the viral stock. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Drug Addition: After a 1-2 hour adsorption period, remove the viral inoculum.
-
Overlay: Add an overlay medium containing serial dilutions of Foscarnet to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for CMV).
-
Staining and Counting: When plaques are visible, fix and stain the cells with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the no-drug control. The IC50 is determined by plotting the percentage of plaque reduction against the drug concentration and interpolating the concentration that causes a 50% reduction.
Signaling Pathways and Logical Relationships
The primary mechanism of Foscarnet does not involve complex signaling pathways but rather a direct interaction with the viral DNA polymerase. The logical relationship between drug exposure, mutation selection, and the emergence of resistance is a key concept in the application of Foscarnet for developing resistant strains.
Caption: Logical flow of in vitro Foscarnet resistance development.
Conclusion
The in vitro development of Foscarnet-resistant viral strains is an essential methodology in antiviral research. The protocols and data presented here provide a framework for researchers to generate and characterize these strains, facilitating a deeper understanding of resistance mechanisms and aiding in the development of novel therapeutic strategies to combat drug-resistant viral infections. Careful and standardized execution of these protocols is crucial for obtaining reliable and reproducible results.
References
- 1. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 3. Mechanisms of herpes virus resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. DailyMed - FOSCAVIR- foscarnet sodium injection, solution [dailymed.nlm.nih.gov]
- 6. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations conferring foscarnet resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Synergy Studies of Foscarnet and Ganciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a significant pathogen, particularly in immunocompromised individuals, where it can cause severe and life-threatening diseases. Ganciclovir (B1264), a synthetic nucleoside analog of 2'-deoxy-guanosine, and Foscarnet (B613817), a pyrophosphate analog, are two antiviral agents commonly used to treat CMV infections. Both drugs target the viral DNA polymerase, an essential enzyme for viral replication. Due to dose-limiting toxicities associated with each agent, combination therapy is an attractive strategy to enhance antiviral efficacy while potentially reducing adverse effects.[1][2] In vitro studies have demonstrated a synergistic inhibitory effect of combining Ganciclovir and Foscarnet against CMV replication.[1][2]
These application notes provide detailed protocols for assessing the in vitro synergy of Foscarnet and Ganciclovir against CMV using the plaque reduction assay and the checkerboard method.
Data Presentation
The synergistic interaction between Foscarnet and Ganciclovir results in a greater-than-additive antiviral effect. This allows for the use of lower concentrations of each drug to achieve the same or greater level of viral inhibition compared to monotherapy.
Table 1: Summary of In Vitro Synergy Data for Foscarnet and Ganciclovir against Human Cytomegalovirus (HCMV)
| Virus | Assay Method | Endpoint Measurement | Foscarnet Efficacy Increase (in combination) | Ganciclovir Efficacy Increase (in combination) | Synergy Interpretation | Reference |
| Human CMV | Not Specified | Not Specified | 3-fold | 3-fold | Synergistic | [3] |
| Murine CMV | Not Specified | Not Specified | 3-fold | 27-fold | Synergistic | [3] |
Experimental Protocols
Two common methods for evaluating antiviral synergy in vitro are the Plaque Reduction Assay (PRA) and the Checkerboard Assay. The PRA is considered the "gold standard" for determining antiviral susceptibility, while the checkerboard assay is a widely used method for systematically testing drug combinations.
Protocol 1: Plaque Reduction Assay (PRA) for Synergy Testing
This protocol is adapted from standard plaque reduction assay methodologies.
1. Materials
-
Cells and Virus: Confluent monolayers of human foreskin fibroblasts (HFFs) or other CMV-permissive cells in 24-well plates. A laboratory-adapted or clinical isolate of CMV.
-
Media and Reagents:
-
Growth medium (e.g., Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS), antibiotics).
-
Maintenance medium (e.g., MEM with 2% FBS).
-
Foscarnet (trisodium phosphonoformate).
-
Ganciclovir.
-
0.5% Agarose (B213101) overlay medium (autoclaved and cooled to 42°C).
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10% in PBS) for fixing cells.
-
2. Procedure
-
Cell Seeding: Seed 24-well plates with HFFs to achieve a confluent monolayer on the day of infection.
-
Drug Preparation:
-
Prepare stock solutions of Foscarnet and Ganciclovir in sterile distilled water or an appropriate solvent.
-
Prepare serial dilutions of each drug individually and in combination at various fixed ratios (e.g., 1:1, 1:3, 3:1 based on their respective IC50 values).
-
-
Virus Inoculation:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Infect the cells with a dilution of CMV calculated to produce 20-100 plaques per well.
-
Adsorb the virus for 90 minutes at 37°C.
-
-
Drug Addition:
-
After adsorption, remove the virus inoculum.
-
Add the maintenance medium containing the single drug dilutions or the combination drug dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Agarose Overlay:
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing the drugs and overlay the cells with the agarose overlay medium containing the same concentrations of the respective drugs.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
3. Data Analysis
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method for assessing the interaction between Foscarnet and Ganciclovir.
1. Materials
-
Cells and Virus: HFFs or other CMV-permissive cells in 96-well microtiter plates. A laboratory-adapted or clinical isolate of CMV.
-
Media and Reagents:
-
Growth medium.
-
Maintenance medium.
-
Foscarnet.
-
Ganciclovir.
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT).
-
2. Procedure
-
Cell Seeding: Seed a 96-well plate with HFFs to achieve a confluent monolayer on the day of infection.
-
Drug Dilution Plate Preparation (Checkerboard Layout):
-
In a separate 96-well plate (the "drug plate"), prepare serial dilutions of Foscarnet along the x-axis (e.g., columns 2-11) and serial dilutions of Ganciclovir along the y-axis (e.g., rows B-G).
-
Column 1 should contain only Ganciclovir dilutions (Foscarnet concentration = 0).
-
Row A should contain only Foscarnet dilutions (Ganciclovir concentration = 0).
-
Well H12 will be the virus control (no drugs), and other wells in column 12 and row H can serve as cell controls (no virus).
-
-
Infection and Drug Addition:
-
Aspirate the growth medium from the cell plate.
-
Infect the cells with a dilution of CMV that results in a significant cytopathic effect (CPE) after 7-10 days.
-
After a 90-minute adsorption period, remove the inoculum.
-
Transfer the drug dilutions from the "drug plate" to the corresponding wells of the infected cell plate.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days, or until significant CPE is observed in the virus control wells.
-
Assessment of Viral CPE:
-
Assess the level of viral CPE in each well microscopically or by using a cell viability assay.
-
3. Data Analysis: Calculating the Fractional Inhibitory Concentration (FIC) Index
The interaction between the two drugs is quantified by the FIC index.
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
The interpretation of the FIC index is as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Visualizations
Signaling Pathway and Mechanism of Action
Ganciclovir requires initial phosphorylation by the viral-encoded protein kinase UL97 in CMV-infected cells to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate form, which inhibits the viral DNA polymerase. Foscarnet, being a pyrophosphate analog, directly inhibits the viral DNA polymerase without requiring prior activation. Their distinct mechanisms of action at the level of the viral DNA polymerase contribute to their synergistic effect.
Caption: CMV replication cycle and points of inhibition by Foscarnet and Ganciclovir.
Experimental Workflow: Checkerboard Synergy Assay
The following diagram illustrates the workflow for performing a checkerboard assay to determine the synergistic effects of Foscarnet and Ganciclovir.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Foscarnet against Cytomegalovirus (CMV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817) is an antiviral agent with established activity against human cytomegalovirus (CMV), a significant pathogen, particularly in immunocompromised individuals. It functions as a pyrophosphate analog, directly inhibiting the viral DNA polymerase, a key enzyme in viral replication.[1][2][3] Unlike nucleoside analogs such as ganciclovir, Foscarnet does not require initial phosphorylation by viral or cellular kinases to exert its antiviral effect.[3] This makes it a valuable therapeutic option for the treatment of CMV infections, including those caused by ganciclovir-resistant strains.
These application notes provide detailed protocols for in vitro models to assess the efficacy of Foscarnet against CMV. The described methods include the plaque reduction assay (PRA) for determining the 50% effective concentration (EC50), quantitative polymerase chain reaction (qPCR) for measuring viral load reduction, and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).
Recommended In Vitro Models
Cell Lines: Human fibroblast cell lines are the most common and appropriate models for CMV propagation and antiviral testing. Recommended cell lines include:
-
Human Foreskin Fibroblasts (HFF)
-
MRC-5 (human embryonic lung fibroblast)
-
HEL (human embryonic lung)
These cells are permissive to CMV infection and support the formation of visible cytopathic effects (CPE) and plaques.
CMV Strains: Laboratory-adapted strains of CMV are typically used for initial efficacy testing. Commonly used strains include:
Clinical isolates can also be used for further evaluation, particularly when assessing activity against potentially resistant strains.
Experimental Protocols
Plaque Reduction Assay (PRA) for Determination of EC50
The Plaque Reduction Assay is a functional assay that measures the ability of a drug to inhibit the cytopathic effect of the virus, quantified by the reduction in the number of plaques formed in a cell monolayer.
Materials:
-
Confluent monolayers of human fibroblast cells in 24-well plates
-
CMV stock (e.g., AD169 or Towne strain)
-
Foscarnet stock solution
-
Culture medium (e.g., Minimum Essential Medium (MEM) with 2-5% fetal bovine serum (FBS))
-
Overlay medium (e.g., 0.4% agarose (B213101) in culture medium)[4]
-
10% formalin
-
0.8% crystal violet stain in 50% ethanol[4]
Protocol:
-
Cell Seeding: Seed human fibroblast cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: On the day of the assay, prepare serial dilutions of the CMV stock in serum-free medium to achieve a concentration that produces 40-80 plaque-forming units (PFU) per well.[4]
-
Drug Preparation: Prepare serial dilutions of Foscarnet in culture medium. A suggested concentration range for the final assay is 0, 25, 50, 100, 200, 400, 800, and 1600 µM.[4]
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Inoculate each well with 0.2 mL of the diluted virus suspension.[4]
-
Adsorption: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.
-
Drug Treatment and Overlay: Carefully aspirate the virus inoculum. Overlay the cell monolayers with 1.5 mL of the agarose overlay medium containing the respective concentrations of Foscarnet. Use three wells per drug concentration.[4]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until distinct plaques are visible in the virus control wells (no drug).[4]
-
Fixation and Staining:
-
Fix the cell monolayers by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cells with 0.8% crystal violet solution for 15-20 minutes.[4]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well using a microscope at low power.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each Foscarnet concentration compared to the virus control. The EC50 is the concentration of Foscarnet that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the Foscarnet concentration and fitting a dose-response curve.
Quantitative PCR (qPCR) for Viral Load Reduction
qPCR is a sensitive method to quantify the amount of viral DNA in infected cell cultures, providing a direct measure of viral replication.
Materials:
-
Confluent monolayers of human fibroblast cells in 12- or 24-well plates
-
CMV stock
-
Foscarnet stock solution
-
Culture medium
-
DNA extraction kit
-
qPCR primers and probe specific for a conserved CMV gene (e.g., UL54)
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Infection: Seed human fibroblast cells and infect with CMV as described in the PRA protocol (steps 1-4).
-
Drug Treatment: After the adsorption period, remove the virus inoculum and add culture medium containing serial dilutions of Foscarnet.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 5-7 days).
-
DNA Extraction:
-
Harvest the cells and supernatant from each well.
-
Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Analysis:
-
Set up the qPCR reaction using a master mix, CMV-specific primers and probe, and the extracted DNA.
-
Example Primer/Probe Set (targeting a region of the UL54 gene):
-
Forward Primer: 5'-CGTAACGTGGACCTGACG-3'
-
Reverse Primer: 5'-GAGGATGTAGGTCGGTCTGG-3'
-
Probe: 5'-(FAM)-TGGCCATCCGCAACCTCACCATC-(TAMRA)-3'
-
-
Thermocycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis:
-
Generate a standard curve using known quantities of a plasmid containing the target CMV DNA sequence.
-
Quantify the CMV DNA copies in each sample based on the standard curve.
-
Calculate the reduction in viral load for each Foscarnet concentration compared to the untreated virus control.
-
Cytotoxicity Assay for Determination of CC50
It is crucial to assess the cytotoxicity of Foscarnet to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Confluent monolayers of human fibroblast cells in 96-well plates
-
Foscarnet stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[6]
-
Plate reader
Protocol:
-
Cell Seeding: Seed human fibroblast cells into a 96-well plate at a density that will result in a confluent monolayer after the incubation period.
-
Drug Treatment: Add serial dilutions of Foscarnet to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 7 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
Aspirate the medium containing Foscarnet.
-
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each Foscarnet concentration compared to the "cells only" control.
-
The CC50 is the concentration of Foscarnet that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the log of the Foscarnet concentration and fitting a dose-response curve.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Efficacy of Foscarnet against CMV Strains in Human Fibroblasts
| CMV Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| AD169 | HFF | PRA | 113 | [1] |
| Towne | HFF | PRA | 109 | [1] |
| Clinical Isolates | Fibroblasts | PRA | 239-294 (mean) | [7] |
Table 2: Cytotoxicity of Foscarnet in Human Fibroblasts
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HFF | Not specified | >400 | >3.5 (for AD169) | [1] |
(Note: More specific CC50 values from targeted studies would be added here as available.)
Visualizations
Caption: Mechanism of Foscarnet action on CMV DNA polymerase.
Caption: Workflow for Plaque Reduction Assay (PRA).
Caption: Workflow for qPCR-based viral load reduction assay.
References
- 1. In vitro anti-human cytomegalovirus activity of liposome-encapsulated foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sensitivity of cytomegalovirus to intravenous foscarnet treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Foscarnet Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet (B613817), an antiviral agent effective against various herpes viruses and in HIV rescue therapy, requires accurate and reliable quantification in pharmaceutical formulations and biological matrices.[1][2] This document outlines a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of Foscarnet. The described method is simple, sensitive, and has been validated for its accuracy and precision, making it suitable for routine quality control and research applications.[3]
Chromatographic Conditions
A summary of the HPLC systems and their respective operational parameters are provided below. Method 1 is recommended for standard quantification in aqueous solutions, while Method 2 is suitable for impurity profiling. Method 3 presents an alternative for bulk and pharmaceutical dosage forms.
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol (B129727):Water (30:70 v/v) containing 1 mM Tetrahexylammonium Hydrogen Sulfate (THAHSO4) and 60 mM phosphate (B84403) buffer, adjusted to pH 5.80. 0.2 mM pyrophosphoric acid is added to prevent peak tailing.[3] | Solution A, Solution B, Tetrahexylammonium bisulfate, and Methanol (700:300:0.25g:100mL), pH 4.4.[4] | Phosphate buffer and Acetonitrile (40:60 v/v), pH 4.0 adjusted with orthophosphoric acid.[1][2] |
| Stationary Phase | Reversed-phase C18 column (4 µm spherical particles).[3][5] | C18 chromatographic column (250 mm x 4.6 mm, 5 µm).[4] | ODS C18 column (4.6 x 150mm, 5µm).[1][2] |
| Flow Rate | 0.7 mL/min.[3] | 1.0 ± 0.1 mL/min.[4] | 1.1 mL/min.[1] |
| Detection | UV at 232 nm.[3] | UV at 230 nm.[4] | UV at 225 nm.[1][2] |
| Injection Volume | 20 µL.[3] | Not Specified | 10 µL.[1] |
| Column Temperature | Not Specified | 35 ± 2 °C.[4] | Ambient.[1] |
| Internal Standard | Hydrochlorothiazide (HCTZ).[3][5] | Not Specified | Not Specified |
Method Validation Summary
The performance of the HPLC methods has been validated according to ICH guidelines. The key validation parameters are summarized below, demonstrating the reliability of these methods for Foscarnet quantification.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50 - 4000 µg/mL.[3] | 5 - 248 µg/mL.[4] | 0.25 - 1.5 ppm.[1] |
| Correlation Coefficient (r²) | 0.9999.[3] | 0.9999.[4] | 0.999.[6] |
| Limit of Quantification (LOQ) | 50 µg/mL.[3] | Not Specified | 3.98 ppm.[1] |
| Limit of Detection (LOD) | Not Specified | Foscarnet: 23 ng, Impurity D: 62 ng.[4] | 1.32 ppm.[1] |
| Intra-assay Precision (%RSD) | ≤2.52%.[3][5] | Not Specified | Not Specified |
| Inter-assay Precision (%RSD) | ≤3.49%.[3][5] | Not Specified | Not Specified |
| Accuracy (Same-day) | -0.57% to 0.47% deviation.[3][5] | Not Specified | Not Specified |
| Accuracy (Day-to-day) | -0.75% to 3.06% deviation.[3][5] | Not Specified | Not Specified |
| Recovery | 99.87% to 103.03%.[3] | Impurity B: 100.8% (RSD 2.0%), Impurity D: 98.6% (RSD 2.7%).[4] | Not Specified |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Method 1):
-
Prepare a 60 mM phosphate buffer and adjust the pH to 5.80.
-
Mix methanol and water in a 30:70 (v/v) ratio.
-
Dissolve Tetrahexylammonium Hydrogen Sulfate (THAHSO4) to a final concentration of 1 mM.
-
Add pyrophosphoric acid to a final concentration of 0.2 mM.
-
Filter the mobile phase through a 0.2 µm membrane filter and degas before use.[3]
Standard Stock Solution Preparation:
-
Accurately weigh and dissolve Foscarnet reference standard in the mobile phase or a suitable solvent (e.g., isoosmotic sodium chloride aqueous solution) to obtain a stock solution of known concentration (e.g., 24 mg/mL).[3]
Calibration Standards:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards covering the desired concentration range (e.g., 50 to 4000 µg/mL).[3]
Sample Preparation:
-
For pharmaceutical formulations, dilute the sample with a suitable solvent to bring the Foscarnet concentration within the calibration range.[3] For bulk drug substance, accurately weigh the sample, moisten with glacial acetic acid, and then dissolve in the mobile phase.[4]
-
If using an internal standard, add a fixed amount of the internal standard solution to all standards and samples.[3]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: HPLC workflow for Foscarnet quantification.
Stress Degradation Studies
For stability-indicating methods, Foscarnet is subjected to various stress conditions to ensure the method can separate the active pharmaceutical ingredient from its degradation products.[1][2]
Protocol for Stress Degradation (Example):
-
Acid Degradation: Reflux 1 mL of Foscarnet stock solution with 1 mL of 2N HCl at 60°C for 30 minutes.[1]
-
Base Degradation: Reflux 1 mL of Foscarnet stock solution with 1 mL of 2N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat 1 mL of Foscarnet stock solution with 1 mL of 20% H₂O₂ at 60°C for 30 minutes.[1]
-
Thermal Degradation: Expose the Foscarnet sample to dry heat.
-
Photolytic Degradation: Expose the Foscarnet sample to UV light.
Following degradation, dilute the samples to a suitable concentration and analyze by HPLC to assess for degradation peaks and the purity of the Foscarnet peak.
Data Analysis and System Suitability
The concentration of Foscarnet in the samples is determined by constructing a calibration curve of peak area ratio (Foscarnet/Internal Standard) versus concentration.[3] System suitability parameters such as theoretical plates, tailing factor, and repeatability of injections should be monitored to ensure the performance of the HPLC system.
Conclusion
The HPLC methods described provide a reliable and accurate means for the quantification of Foscarnet. The detailed protocols and validation data support the use of these methods in a variety of settings, from routine quality control to advanced research and development. The provided workflow diagram offers a clear visual guide to the experimental process.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111474268B - High performance liquid chromatography detection method for foscarnet sodium and impurities thereof - Google Patents [patents.google.com]
- 5. Determination of foscarnet (trisodium phosphonoformate) in pharmaceutical preparations by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foscarnet for Inhibition of Herpes Simplex Virus (HSV) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet, an antiviral agent, serves as a critical tool in the study and treatment of herpes simplex virus (HSV) infections, particularly those resistant to conventional therapies like acyclovir (B1169). It is a structural analog of pyrophosphate that directly inhibits the viral DNA polymerase, a key enzyme in viral replication. This mode of action circumvents the need for activation by viral thymidine (B127349) kinase, the primary mechanism of acyclovir resistance. These application notes provide detailed protocols for evaluating the efficacy of Foscarnet against HSV in cell culture, offering valuable insights for antiviral research and drug development.
Mechanism of Action
Foscarnet selectively inhibits the pyrophosphate binding site on the HSV DNA polymerase.[1] This binding prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.[1] Its direct action on the DNA polymerase makes it effective against HSV strains that have developed resistance to nucleoside analogs like acyclovir through mutations in the viral thymidine kinase gene.
Data Presentation: In Vitro Efficacy of Foscarnet against HSV
The following tables summarize the 50% inhibitory concentration (IC50) of Foscarnet against various strains of HSV-1 and HSV-2 in cell culture. The IC50 value represents the concentration of the drug required to inhibit viral plaque formation or cytopathic effect by 50%.
Table 1: Foscarnet IC50 Values against Acyclovir-Susceptible HSV Strains
| Virus Strain | Cell Line | IC50 (µM) | Reference |
| HSV-1 (Wild-Type) | Vero | 32.6 | [2] |
| HSV-1 (SC16) | Vero | >100 µg/ml | [3] |
| HSV-2 (333) | Vero | >100 µg/ml | [3] |
Table 2: Foscarnet IC50 Values against Acyclovir-Resistant HSV Strains
| Virus Strain | Resistance Mechanism | Cell Line | IC50 (µM) | Reference |
| HSV-2 (2P10) | DNA Polymerase Mutant | Vero | >400 µg/ml | [4] |
| HSV-1 (TK/DNA pol mutant) | Thymidine Kinase & DNA Polymerase Mutant | Vero | 9.7x higher than WT | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-HSV activity of Foscarnet are provided below. Vero cells, derived from the kidney of an African green monkey, are a commonly used cell line for HSV propagation and antiviral testing due to their high susceptibility to a wide range of viruses.
Plaque Reduction Assay
This assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[2] It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Vero cells
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
Foscarnet
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose (B11928114) overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS)
-
Crystal Violet staining solution (e.g., 1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of Foscarnet in DMEM. The final concentrations should bracket the expected IC50 value.
-
Virus Infection: Aspirate the growth medium from the confluent Vero cell monolayers. Infect the cells with a dilution of HSV calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Drug Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS. Add the prepared Foscarnet dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add an equal volume of methylcellulose overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with a fixing agent (e.g., methanol (B129727) or 10% formalin). Stain the cells with Crystal Violet solution for 15-30 minutes. The crystal violet will stain the viable cells, leaving the unstained plaques visible.
-
Plaque Counting and IC50 Determination: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque inhibition is calculated for each Foscarnet concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[5]
Viral Yield Reduction Assay
This assay measures the quantity of infectious virus produced in the presence of an antiviral agent. It is a powerful technique for evaluating the efficacy of antiviral compounds.[6][7]
Materials:
-
Vero cells
-
HSV stock
-
Foscarnet
-
DMEM, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for virus titration (e.g., methylcellulose for plaque assay or TCID50 assay components)
Protocol:
-
Cell Seeding and Infection: Seed Vero cells in a 96-well plate and infect with HSV at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
Drug Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells, and add serial dilutions of Foscarnet.
-
Incubation: Incubate the plates for 24-48 hours to allow for one complete viral replication cycle.
-
Virus Harvest: After incubation, lyse the cells by repeated freeze-thaw cycles to release the progeny virus.
-
Virus Titration: Determine the viral titer in the lysate from each well using a standard titration method, such as a plaque assay or a 50% tissue culture infective dose (TCID50) assay, on fresh Vero cell monolayers.
-
Data Analysis: The viral yield in each drug-treated well is compared to the yield from the virus control (no drug) to determine the percentage of inhibition. The concentration of Foscarnet that reduces the viral yield by 50% (IC50) or 90% (IC90) is then calculated.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8]
Materials:
-
Vero cells
-
Foscarnet
-
DMEM, FBS, Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight.
-
Drug Treatment: Add serial dilutions of Foscarnet to the cells. Include a cell control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 2-3 days).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the drug-treated wells is compared to the cell control to determine the percentage of cell viability. The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is then calculated.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to evaluate the in vitro efficacy of Foscarnet against herpes simplex virus. By employing standardized assays such as the plaque reduction, viral yield reduction, and cytotoxicity assays, investigators can obtain reliable and reproducible data on the antiviral activity and safety profile of Foscarnet and other potential anti-HSV compounds. This information is essential for advancing our understanding of HSV pathogenesis and for the development of new and improved antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of Foscarnet in Aqueous Solutions for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foscarnet, an antiviral agent, is a pyrophosphate analog that demonstrates broad-spectrum activity against herpesviruses and human immunodeficiency virus (HIV). Its mechanism of action involves the direct inhibition of viral DNA polymerase and reverse transcriptase at the pyrophosphate-binding site, thereby preventing the elongation of the viral DNA chain.[1] This mode of action does not necessitate intracellular phosphorylation, rendering it effective against viruses resistant to nucleoside analogs like acyclovir (B1169) and ganciclovir.
In research and drug development, understanding the stability of Foscarnet in aqueous solutions is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive overview of the long-term stability of Foscarnet in commonly used aqueous solutions, detailed protocols for stability assessment, and an analysis of its degradation profile under various stress conditions.
Long-Term Stability of Foscarnet in Aqueous Solutions
Studies have demonstrated the excellent stability of Foscarnet in common intravenous diluents, making it suitable for various research applications.
Stability in 0.9% Sodium Chloride and 5% Dextrose
Foscarnet sodium, when prepared at a concentration of 12 mg/mL in 0.9% sodium chloride injection, has been shown to be stable for at least 30 days.[2] This stability is maintained under various storage conditions, including at 25°C with exposure to normal laboratory light, at 25°C in the dark, and at 5°C in the dark.[2] Throughout the 30-day period, the mean Foscarnet concentration did not fall below 99% of the initial concentration, and no particulate matter or significant changes in pH were observed.[2]
Similarly, Foscarnet sodium is stable in 5% dextrose injection for at least 35 days when stored at either 25°C or 5°C.[3] The solutions remained clear, and the pH values were unchanged throughout the study.[3]
Table 1: Summary of Long-Term Stability of Foscarnet in Aqueous Solutions
| Vehicle | Concentration | Storage Temperature | Light Condition | Duration | Remaining Foscarnet (%) | Reference |
| 0.9% Sodium Chloride | 12 mg/mL | 25°C | Light | 30 days | >99% | [2] |
| 0.9% Sodium Chloride | 12 mg/mL | 25°C | Dark | 30 days | >99% | [2] |
| 0.9% Sodium Chloride | 12 mg/mL | 5°C | Dark | 30 days | >99% | [2] |
| 5% Dextrose | Not Specified | 25°C | Not Specified | 35 days | Stable | [3] |
| 5% Dextrose | Not Specified | 5°C | Not Specified | 35 days | Stable | [3] |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. Foscarnet has been subjected to various stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradation products and pathways.
While a comprehensive quantitative breakdown of degradation products from a single source is not publicly available, a key study by Mohan Goud and A. Srinivasa Rao investigated the degradation of Foscarnet under various stress conditions.[4] Their research confirmed that their developed HPLC method was stability-indicating, meaning it could separate the intact drug from its degradation products. The study reported that significant degradation was observed under acidic, basic, and oxidative conditions, while the drug was more stable under neutral, thermal, and photolytic stress. For precise quantitative data on the percentage of degradation and the specific impurities formed under each condition, readers are encouraged to consult the original research article.
Experimental Protocols
Protocol for Preparation of Foscarnet Solutions for Stability Testing
Materials:
-
Foscarnet sodium powder
-
0.9% Sodium Chloride injection, USP
-
5% Dextrose injection, USP
-
Sterile water for injection, USP
-
Appropriate volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of Foscarnet sodium powder.
-
Aseptically transfer the powder to a sterile volumetric flask.
-
Add a portion of the desired diluent (0.9% NaCl or 5% Dextrose) to the flask and swirl to dissolve the powder completely.
-
Add the diluent to the final volume and mix thoroughly.
-
If required, filter the solution through a 0.22 µm sterile filter into a sterile container.
-
For a typical research concentration, a 12 mg/mL solution can be prepared by dissolving 1.2 g of Foscarnet sodium in 100 mL of the chosen diluent.[2]
Protocol for Stability-Indicating HPLC Method
This protocol is based on a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Foscarnet.[4]
Instrumentation:
-
HPLC system with a UV detector
-
ODS C18 column (4.6 x 150 mm, 5 µm)
Reagents:
-
Phosphate buffer (pH 4.0)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.0) and Acetonitrile in a 40:60 (v/v) ratio.[4]
-
Flow Rate: 1.1 mL/min[4]
-
Detection Wavelength: 225 nm[4]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Retention Time: Approximately 3.885 minutes[4]
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of Foscarnet in the mobile phase at known concentrations.
-
Prepare sample solutions from the stability study by diluting them to an appropriate concentration (e.g., 120 µg/mL) with the mobile phase.[4]
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Foscarnet.
-
Calculate the concentration of Foscarnet in the samples by comparing their peak areas with those of the standard solutions.
Visualizations
Foscarnet Mechanism of Action
Caption: Foscarnet directly inhibits viral DNA polymerase.
Experimental Workflow for Foscarnet Stability Testing
Caption: Workflow for assessing Foscarnet stability.
Conclusion
Foscarnet exhibits excellent long-term stability in commonly used aqueous solutions such as 0.9% sodium chloride and 5% dextrose, making it a reliable compound for research purposes when stored appropriately. The provided protocols for solution preparation and HPLC analysis offer a robust framework for researchers to conduct their own stability assessments. Understanding the stability profile of Foscarnet is critical for ensuring the integrity of experimental data in virological and drug development studies. For detailed quantitative analysis of degradation under stress, consulting the primary literature is recommended.
References
Application Notes and Protocols: Enzyme Inhibition Assay Using Foscarnet Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Foscarnet (B613817) sodium is a potent antiviral agent that acts as a direct inhibitor of viral DNA polymerases. This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of Foscarnet sodium against viral DNA polymerases, such as those from Herpesviridae (e.g., Cytomegalovirus, Herpes Simplex Virus) and Human Immunodeficiency Virus (HIV). The described methodology utilizes a non-radioactive, fluorescence-based assay that measures the synthesis of double-stranded DNA (dsDNA) in real-time. This protocol is designed for high-throughput screening and detailed kinetic analysis of Foscarnet sodium and other potential polymerase inhibitors.
Introduction
Foscarnet sodium, a structural analog of pyrophosphate, is a crucial antiviral drug, particularly for treating infections caused by acyclovir-resistant herpesviruses and in certain HIV therapies.[1][2] Its mechanism of action involves the non-competitive inhibition of viral DNA polymerase by binding to the pyrophosphate-binding site.[3][4][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the viral DNA chain.[3] A key advantage of Foscarnet is that it does not require phosphorylation by viral kinases for its activity, making it effective against viruses that have developed resistance to nucleoside analogs like acyclovir (B1169) through mutations in these enzymes.[2][6]
The assay protocol detailed below provides a robust and sensitive method to quantify the inhibitory activity of Foscarnet sodium against purified viral DNA polymerases. The assay relies on the use of a fluorescent dye that intercalates with newly synthesized dsDNA, resulting in an increase in fluorescence intensity that is directly proportional to the DNA polymerase activity. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of Foscarnet Sodium
Foscarnet acts as a pyrophosphate analog, directly targeting the pyrophosphate binding site on viral DNA polymerases.[7][8] This binding is selective for viral polymerases over host cell DNA polymerases.[9] By occupying this site, Foscarnet prevents the hydrolysis of the pyrophosphate moiety from the incoming dNTP, which is an essential step in the phosphodiester bond formation and the extension of the DNA strand. This leads to the termination of viral DNA synthesis.[7]
Mechanism of Foscarnet Inhibition.
Experimental Protocol: DNA Polymerase Inhibition Assay
This protocol is adapted from fluorescence-based DNA polymerase activity assays. It is recommended to optimize conditions for specific viral polymerases.
Materials and Reagents
-
Purified viral DNA polymerase (e.g., from HSV-1, CMV, or HIV-1 reverse transcriptase)
-
Foscarnet sodium (prepare a stock solution, e.g., 10 mM in sterile water)
-
DNA Polymerase Assay Kit containing:
-
Reaction Buffer (typically Tris-HCl based with MgCl₂)
-
Primed DNA template (e.g., poly(dA)/oligo(dT))
-
dNTP mix
-
Fluorescent dsDNA-binding dye (e.g., EvaGreen® or PicoGreen®)
-
-
Nuclease-free water
-
96-well or 384-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation/emission filters
Experimental Workflow
Enzyme Inhibition Assay Workflow.
Assay Procedure
-
Preparation of Reagents:
-
Thaw all frozen reagents on ice.
-
Prepare a 2X master mix containing the reaction buffer, primed DNA template, dNTPs, and the fluorescent dye according to the manufacturer's instructions.
-
Prepare a series of Foscarnet sodium dilutions in nuclease-free water. The concentration range should bracket the expected IC50 value (e.g., for HIV-1 RT, a range from 0.01 µM to 10 µM is appropriate).[7]
-
-
Assay Setup:
-
In a 96-well black microplate, add the reagents in the following order:
-
Nuclease-free water to bring the final reaction volume to the desired amount (e.g., 50 µL).
-
Appropriate volume of each Foscarnet sodium dilution.
-
For the positive control (100% activity), add nuclease-free water instead of Foscarnet.
-
For the negative control (no enzyme activity), add nuclease-free water instead of the enzyme solution later.
-
Add the 2X master mix to each well.
-
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of the viral DNA polymerase in an appropriate dilution buffer. The final concentration should result in a linear increase in fluorescence over the measurement period.
-
Initiate the reaction by adding the diluted viral DNA polymerase to all wells except the negative control.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to the optimal temperature for the specific polymerase (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). Use the excitation and emission wavelengths appropriate for the fluorescent dye.
-
The rate of increase in fluorescence corresponds to the DNA polymerase activity.
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate (slope) of the linear phase of the fluorescence increase for each Foscarnet concentration and the controls.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the Foscarnet concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Foscarnet that inhibits 50% of the enzyme's activity.
-
Data Presentation
The inhibitory activity of Foscarnet sodium is typically summarized by its IC50 value. The following tables provide representative IC50 values for Foscarnet against different viral DNA polymerases.
Table 1: IC50 Values of Foscarnet Sodium against Viral DNA Polymerases
| Virus | Enzyme | IC50 (µM) | Reference(s) |
| Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase | 0.10 - 0.16 | [7] |
| Human Immunodeficiency Virus 2 (HIV-2) | Reverse Transcriptase | 0.10 - 0.16 | [7] |
| Simian Immunodeficiency Virus (SIV) | Reverse Transcriptase | 0.10 - 0.16 | [7] |
| Cytomegalovirus (CMV) | DNA Polymerase | Sensitive: ≤400 | [10] |
| Resistant: >400 | [10] | ||
| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | 5.8 - >793 | [11] |
| Herpes Simplex Virus 2 (HSV-2) | DNA Polymerase | 50.6 - 278 | [11] |
| Varicella-Zoster Virus (VZV) | DNA Polymerase | 39.8 - 67 | [11] |
| Epstein-Barr Virus (EBV) | DNA Polymerase | 45.3 - 156 | [11] |
Table 2: Example Data for IC50 Determination of Foscarnet against HIV-1 Reverse Transcriptase
| Foscarnet Conc. (µM) | Log [Foscarnet] | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Positive Control) | - | 150.2 | 0 |
| 0.01 | -2.00 | 135.8 | 9.6 |
| 0.05 | -1.30 | 102.1 | 32.0 |
| 0.1 | -1.00 | 78.9 | 47.5 |
| 0.15 | -0.82 | 65.3 | 56.5 |
| 0.5 | -0.30 | 25.1 | 83.3 |
| 1 | 0.00 | 12.4 | 91.7 |
| 10 | 1.00 | 5.1 | 96.6 |
| No Enzyme (Negative Control) | - | 2.3 | 100 |
Conclusion
The described fluorescence-based enzyme inhibition assay provides a reliable and efficient method for characterizing the inhibitory activity of Foscarnet sodium against viral DNA polymerases. This protocol can be adapted for high-throughput screening of new antiviral compounds targeting viral replication machinery and for studying the mechanisms of drug resistance. The detailed methodology and data presentation guidelines offered here serve as a valuable resource for researchers in virology and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytomegalovirus DNA polymerase inhibition and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel mutations in reverse transcriptase of human immunodeficiency virus type 1 reduce susceptibility to foscarnet in laboratory and clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse transcriptases from human immunodeficiency virus type 1 (HIV-1), HIV-2, and simian immunodeficiency virus (SIVMAC) are susceptible to inhibition by foscarnet and 3'-azido-3'-deoxythymidine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pyrophosphate analogue foscarnet traps the pre-translocational state of HIV-1 reverse transcriptase in a Brownian ratchet model of polymerase translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Foscarnet precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Foscarnet (B613817) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Foscarnet precipitating in my cell culture medium?
A1: Foscarnet precipitation in cell culture media is most commonly due to its propensity to chelate divalent metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in most standard culture media like DMEM.[1][2][3][4][5][6] This interaction forms insoluble foscarnet-divalent cation complexes.[2][7]
Q2: At what concentrations is Foscarnet soluble?
A2: Foscarnet sodium is highly soluble in water. However, its solubility can be significantly affected by the presence of other ions and the pH of the solution. For detailed solubility data, please refer to the table below.
Q3: Can the type of cell culture medium affect Foscarnet precipitation?
A3: Yes, the composition of the cell culture medium plays a crucial role. Media with high concentrations of calcium and magnesium are more likely to cause Foscarnet precipitation. It is advisable to review the formulation of your specific medium.
Q4: Can temperature changes cause Foscarnet to precipitate?
A4: While the primary cause of precipitation is chemical interaction, temperature fluctuations can also play a role. If Foscarnet solutions are refrigerated or frozen, precipitation may occur.[1][3][8] This precipitate can often be redissolved by bringing the solution to room temperature with gentle agitation.[1][3]
Q5: Is the pH of my culture medium a factor in Foscarnet precipitation?
A5: Yes, the pH of the solution can influence the charge of the Foscarnet polyanion and its interaction with divalent cations.[9] While most cell culture media are buffered to a physiological pH of around 7.4, significant shifts in pH could potentially exacerbate precipitation.
Troubleshooting Guides
Issue: A white precipitate forms immediately after adding Foscarnet to the cell culture medium.
Cause: This is a classic sign of rapid chelation of divalent cations (Ca²⁺ and Mg²⁺) by Foscarnet.
Solutions:
-
Prepare Foscarnet in a Divalent Cation-Free Solution: Before adding to the final culture volume, dilute the Foscarnet stock solution in a sterile, divalent cation-free saline or a basal medium that does not contain calcium or magnesium.
-
Sequential Addition and Mixing: Add the diluted Foscarnet to the culture medium slowly while gently swirling the flask or plate. This can help to disperse the Foscarnet and reduce localized high concentrations that promote rapid precipitation.
-
Consider a Lower Concentration: If experimentally feasible, reducing the final concentration of Foscarnet may prevent the solubility limit of the foscarnet-cation complexes from being exceeded.
Issue: A precipitate appears gradually over time in the incubator.
Cause: This could be due to a slower precipitation process or changes in the medium's properties (e.g., evaporation leading to increased solute concentration) over the incubation period.
Solutions:
-
Use a Lower Concentration of Divalent Cations: If your cell line can tolerate it, consider using a custom medium formulation with reduced concentrations of calcium and magnesium.
-
Monitor for Evaporation: Ensure proper humidification in the incubator to prevent evaporation from culture plates or flasks, which can concentrate solutes and lead to precipitation.
-
Pre-warm Media and Supplements: Before mixing, ensure that both the Foscarnet stock solution and the cell culture medium are at the same temperature (e.g., 37°C) to avoid temperature-related precipitation.[10]
Data Presentation
Table 1: Solubility of Foscarnet Salts
| Foscarnet Salt | Solvent | Solubility (mM) |
| Sodium Foscarnet | Deionized Water | 260[11][12] |
| Benzathine Foscarnet | Deionized Water | 14.2[11][12] |
| Calcium Foscarnet | Deionized Water | 0.3[11][12] |
| Sodium Foscarnet | H₂O | ≥24.9 mg/mL[13] |
| Sodium Foscarnet | DMSO | <1.92 mg/mL[13] |
Experimental Protocols
Protocol 1: Preparation of Foscarnet Stock Solution
-
Weigh the desired amount of Foscarnet sodium powder in a sterile container.
-
Add sterile, nuclease-free water to achieve the desired stock concentration (e.g., 24 mg/mL).[13]
-
Gently warm the solution (if necessary) and vortex until the Foscarnet is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Protocol 2: Method for Adding Foscarnet to Cell Culture Medium to Minimize Precipitation
-
Thaw a single aliquot of the Foscarnet stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Calculate the volume of Foscarnet stock solution needed to achieve the final desired concentration in your culture.
-
In a separate sterile tube, dilute the calculated volume of Foscarnet stock solution with a small volume of divalent cation-free phosphate-buffered saline (PBS) or a basal medium lacking calcium and magnesium. A 1:10 dilution is a good starting point.
-
Slowly add the diluted Foscarnet solution drop-wise to the pre-warmed cell culture medium while gently swirling the culture vessel.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Chemical pathway of Foscarnet precipitation in cell culture media.
Caption: Troubleshooting workflow for Foscarnet precipitation.
References
- 1. drugs.com [drugs.com]
- 2. A Double-Blind Placebo-Controlled Crossover Trial of Intravenous Magnesium Sulfate for Foscarnet-Induced Ionized Hypocalcemia and Hypomagnesemia in Patients with AIDS and Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. Irreversible glomerular lesions induced by crystal precipitation in a renal transplant after foscarnet therapy for cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. iris.unito.it [iris.unito.it]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. In vitro and in vivo evaluation of benzathine foscarnet microcrystals as a potential intravitreal drug depot - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03070K [pubs.rsc.org]
- 12. In vitro and in vivo evaluation of benzathine foscarnet microcrystals as a potential intravitreal drug depot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
Foscarnet In Vitro Optimization: A Technical Guide to Minimizing Cytotoxicity
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Foscarnet concentration to minimize cytotoxicity in in vitro experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the successful and accurate application of Foscarnet in a research setting.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during in vitro studies with Foscarnet.
Q1: What is the primary mechanism of Foscarnet-induced cytotoxicity in vitro?
A1: Foscarnet's primary cytotoxic effects in vitro, particularly in renal cell models, are attributed to two main mechanisms: direct toxicity to renal tubular cells leading to acute tubular necrosis and the formation and precipitation of Foscarnet crystals. These crystals, often composed of sodium and calcium salts of Foscarnet, can cause physical damage to cells and induce inflammatory responses.[1][2][3] At higher concentrations, Foscarnet can also disrupt the cell cycle, leading to an accumulation of cells in the S and G2/M phases.
Q2: I'm observing a precipitate in my cell culture medium after adding Foscarnet. What should I do?
A2: Foscarnet precipitation can occur, especially at high concentrations or due to interactions with components in the cell culture medium. Here are some troubleshooting steps:
-
Verify Solubility: Foscarnet sodium has good aqueous solubility. However, ensure your stock solution is fully dissolved before further dilution.
-
Pre-warm Medium: Add the Foscarnet stock solution to pre-warmed (37°C) cell culture medium to minimize temperature-induced precipitation.
-
Dilution Method: Add the Foscarnet stock solution to the medium with gentle mixing to avoid localized high concentrations.
-
Check for Incompatibilities: Foscarnet can chelate divalent cations like calcium and magnesium, potentially leading to precipitation.[4] If you are using custom media formulations, ensure the concentrations of these ions are not excessively high.
-
pH of the Medium: Ensure the pH of your cell culture medium is within the optimal physiological range, as pH shifts can affect drug solubility.
-
Filter Sterilization: If you suspect particulate matter in your stock solution, it can be filter-sterilized through a 0.22 µm filter. However, this will not resolve issues of chemical precipitation.
Q3: How can I distinguish between the antiviral effects and the cytotoxic effects of Foscarnet in my experiments?
A3: This is a critical aspect of in vitro antiviral testing. To differentiate between antiviral efficacy and cytotoxicity, it is essential to run parallel assays:
-
Antiviral Assay: In infected cells, perform an assay to measure the inhibition of viral replication (e.g., plaque reduction assay, qPCR for viral DNA). This will determine the 50% effective concentration (EC50).
-
Cytotoxicity Assay: In uninfected cells from the same cell line, perform a cytotoxicity assay (e.g., MTT, LDH) to measure the impact of Foscarnet on cell viability. This will determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the drug is effective against the virus at concentrations that are not harmful to the cells.
Q4: My cytotoxicity assay results are inconsistent. What are the potential causes?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can affect the final readout.
-
Compound Distribution: Ensure the drug is evenly mixed in the medium and distributed across the plate.
-
Incubation Time: Use a consistent incubation time for drug exposure in all experiments.
-
Reagent Preparation and Addition: Prepare and add reagents (e.g., MTT, LDH substrate) consistently and avoid introducing bubbles into the wells.
-
Control Wells: Always include appropriate controls: untreated cells (negative control), vehicle-treated cells (solvent control), and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
Quantitative Data: Foscarnet Cytotoxicity (CC50) and Antiviral Efficacy (EC50/IC50)
The following tables summarize the 50% cytotoxic concentration (CC50) and 50% effective/inhibitory concentration (EC50/IC50) of Foscarnet in various in vitro models. These values are intended as a reference; optimal concentrations should be determined empirically for your specific experimental system.
| Cell Line | Assay Type | CC50 (µM) | Reference / Note |
| Human Embryonic Lung Fibroblasts (HELF) | MTS Assay | > 1000 | In a study with Foscarnet-loaded chitosan (B1678972) nanoparticles, the CC50 for free Foscarnet was found to be higher than 1 mM.[5] |
| Human Embryo Cells | Cell Count | ~1000 | At 1 mM (1000 µM), cell division was reduced by 50%. This can be considered an approximate CC50 for cell proliferation. |
| Human Proximal Tubular Cells | Viability Assay | 600 - 1200 | Significant loss of viability was observed in this range, with variability between cell donors.[3] |
| Virus (in cell culture) | Assay Type | EC50/IC50 (µM) | Reference / Note |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | 50 - 800 | The mean IC50 for over one hundred clinical CMV isolates was approximately 270 µM.[6] |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | Plaque Reduction | 10 - 130 | |
| Ganciclovir-resistant CMV | Plaque Reduction | 190 | |
| HSV - TK Minus Mutant | Plaque Reduction | 67 | |
| Human Immunodeficiency Virus 1 (HIV-1) | Various Assays | 10 - 32 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess Foscarnet-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Foscarnet stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Foscarnet in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the Foscarnet dilutions to the respective wells.
-
Include wells with medium only (blank), cells with medium only (negative control), and cells with vehicle control (if applicable).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each Foscarnet concentration relative to the negative control (untreated cells).
-
Plot the percentage of cell viability against the Foscarnet concentration and determine the CC50 value using a suitable software.
-
Protocol 2: LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Foscarnet stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis solution (provided in most kits for positive control)
-
Stop solution (provided in most kits)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
In addition to the controls mentioned for the MTT assay, include a positive control for maximum LDH release by adding the lysis solution to a set of wells containing untreated cells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cytotoxicity for each Foscarnet concentration using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Spontaneous LDH release is from the untreated, viable cells.
-
Maximum LDH release is from the cells treated with the lysis solution.
-
-
Plot the percentage of cytotoxicity against the Foscarnet concentration and determine the CC50 value.
-
Visualizations
Foscarnet-Induced Cytotoxicity Signaling Pathway (Proposed)
This diagram illustrates a proposed signaling pathway for Foscarnet-induced cytotoxicity, integrating its known effects on renal cells and general apoptotic mechanisms.
Caption: Proposed pathway of Foscarnet-induced apoptosis.
Experimental Workflow for Optimizing Foscarnet Concentration
This workflow outlines the key steps to determine the optimal in vitro concentration of Foscarnet that maximizes antiviral activity while minimizing cytotoxicity.
Caption: Workflow for determining the optimal Foscarnet concentration.
Logical Relationship for Troubleshooting Foscarnet Precipitation
This diagram provides a logical workflow for troubleshooting precipitation issues observed during in vitro experiments with Foscarnet.
Caption: Troubleshooting workflow for Foscarnet precipitation.
References
- 1. Foscarnet nephrotoxicity: mechanism, incidence and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foscarnet Nephrotoxicity: Mechanism, Incidence and Prevention – ScienceOpen [scienceopen.com]
- 3. Foscarnet nephrotoxicity: mechanism, incidence and prevention. | Semantic Scholar [semanticscholar.org]
- 4. Alkoxy propane prodrugs of foscarnet: effect of alkyl chain length on in vitro antiviral activity in cells infected with HIV-1, HSV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Managing Foscarnet-Induced Nephrotoxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Foscarnet (B613817) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage Foscarnet-induced nephrotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Foscarnet-induced nephrotoxicity and what are the primary mechanisms?
A1: Foscarnet-induced nephrotoxicity is a significant dose-limiting side effect characterized by acute kidney injury (AKI). The primary mechanisms include:
-
Direct Tubular Toxicity: Foscarnet can cause direct damage to renal tubular epithelial cells, leading to acute tubular necrosis (ATN).[1][2][3]
-
Crystal Nephropathy: Foscarnet can precipitate in the renal tubules and glomerular capillaries, forming crystals that obstruct urine flow and cause direct cellular injury.[4][5] These crystals are often a mixture of sodium and calcium salts of Foscarnet.[1][5]
Q2: What are the common clinical signs of Foscarnet nephrotoxicity observed in animal models?
A2: Common signs include:
-
Increased serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) levels.
-
Electrolyte imbalances, such as hypocalcemia, hypomagnesemia, hypokalemia, and hypo- or hyperphosphatemia.[6][7]
-
Polyuria and polydipsia.
-
Weight loss and general malaise.
-
In severe cases, oliguria or anuria may be observed.[2]
Q3: How can I minimize the risk of Foscarnet-induced nephrotoxicity in my animal models?
A3: The most critical preventive measure is adequate hydration.[8][9] Administering intravenous or subcutaneous fluids (e.g., 0.9% saline) before, during, and after Foscarnet administration can help maintain a high urine flow rate, reducing the concentration of Foscarnet in the renal tubules and minimizing crystal formation.[2][5] Careful dose selection and monitoring of renal function are also crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High mortality rate in the Foscarnet-treated group. | - Excessive Foscarnet dose.- Dehydration.- Severe electrolyte imbalances. | - Dose Reduction: Start with a lower dose of Foscarnet and titrate up to find a balance between efficacy and toxicity.- Hydration Protocol: Implement a robust hydration protocol. For example, administer 10-20 mL/kg of saline subcutaneously or intravenously prior to and following Foscarnet administration.[10]- Electrolyte Monitoring: Monitor serum electrolytes frequently and provide supplementation as needed. |
| High variability in nephrotoxicity markers (sCr, BUN) between animals in the same group. | - Inconsistent Foscarnet administration (e.g., incorrect volume, leakage from injection site).- Differences in individual animal hydration status.- Genetic variability within the animal strain. | - Standardize Administration: Ensure all technicians are properly trained on the administration technique to ensure consistent dosing.[11]- Controlled Hydration: Provide a consistent volume of hydration to all animals relative to their body weight.- Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Crystalluria is observed, but renal injury markers are not significantly elevated. | - Early stage of nephrotoxicity.- Effective hydration is preventing significant tubular injury despite crystal formation. | - Continue Monitoring: Continue to monitor renal function markers over a longer duration, as injury may be delayed.[4]- Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for subclinical damage. |
| Difficulty in administering Foscarnet intravenously in small rodents. | - Small and fragile veins.- Requirement for repeated injections. | - Alternative Routes: Consider intraperitoneal (IP) or subcutaneous (SC) administration. While IV is the clinical route, IP and SC routes have been used in preclinical studies. Be aware that the pharmacokinetics and toxicity profile may differ.- Catheterization: For long-term studies requiring frequent IV administration, consider surgical implantation of a venous catheter. |
Experimental Protocols
Induction of Foscarnet-Induced Nephrotoxicity in Rats
This protocol is a general guideline and may require optimization for your specific research needs.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Foscarnet Preparation: Dissolve Foscarnet sodium in sterile 0.9% saline to the desired concentration.
-
Dosing and Administration:
-
Hydration: Administer 10 mL/kg of sterile 0.9% saline subcutaneously 30 minutes before and 4 hours after each Foscarnet dose.
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., daily or every other day) for measurement of serum creatinine, BUN, and electrolytes.
-
Collect urine samples for biomarker analysis.
-
Monitor body weight and clinical signs daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect kidneys for histopathological analysis.
-
Data Presentation
The following tables summarize representative quantitative data from animal studies on Foscarnet-induced nephrotoxicity. Note: These are example values and may vary based on the specific experimental conditions.
Table 1: Effect of Foscarnet on Renal Function Markers in Rats
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) |
| Control (Saline) | 0.5 ± 0.1 | 20 ± 3 |
| Foscarnet (60 mg/kg/day, IV for 7 days) | 1.8 ± 0.4 | 85 ± 15 |
| Foscarnet (90 mg/kg/day, IV for 7 days) | 3.2 ± 0.7 | 150 ± 25 |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Table 2: Foscarnet-Induced Electrolyte Imbalances in Rats
| Treatment Group | Serum Calcium (mg/dL) | Serum Magnesium (mg/dL) | Serum Potassium (mEq/L) |
| Control (Saline) | 9.8 ± 0.5 | 2.1 ± 0.2 | 4.5 ± 0.3 |
| Foscarnet (90 mg/kg/day, IV for 7 days) | 7.5 ± 0.8 | 1.4 ± 0.3 | 3.2 ± 0.4* |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Table 3: Urinary Biomarkers of Foscarnet-Induced Nephrotoxicity in Mice
| Treatment Group | Urinary KIM-1 (ng/mL) | Urinary NGAL (ng/mL) | Urinary Clusterin (µg/mL) |
| Control (Saline) | 1.5 ± 0.5 | 10 ± 3 | 0.5 ± 0.2 |
| Foscarnet (100 mg/kg/day, IP for 5 days) | 15 ± 4 | 80 ± 20 | 5.2 ± 1.5* |
*p < 0.05 compared to control. Data are presented as mean ± SD.
Mandatory Visualizations
Signaling Pathway of Foscarnet-Induced Renal Tubular Cell Apoptosis
Caption: Foscarnet-induced apoptosis pathway in renal tubular cells.
Experimental Workflow for Evaluating Nephroprotective Agents
Caption: Workflow for assessing nephroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute renal failure induced by foscarnet: 4 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glomerular and tubulointerstitial foscarnet nephropathy of kidney allograft with emphasis on ultrastructural findings: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Foscarnet-induced crystalline glomerulonephritis with nephrotic syndrome and acute renal failure after kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. The clinicopathological features of drug-induced acute kidney injury—a single-center retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. baxterpi.com [baxterpi.com]
- 11. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to overcome Foscarnet resistance in laboratory settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating strategies to overcome Foscarnet (B613817) resistance in laboratory settings.
Troubleshooting Guides
Plaque Reduction Assay (PRA) for Foscarnet Susceptibility Testing
Question: My plaque reduction assay is yielding inconsistent or unexpected results. What are the common causes and solutions?
Answer:
Inconsistencies in plaque reduction assays can arise from several factors. Here is a breakdown of common problems and their solutions:
-
No Plaques Formed:
-
Problem: The virus stock may have low viability due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh, validated virus stock. Ensure proper storage conditions and minimize freeze-thaw cycles.[1]
-
Problem: The initial virus concentration might be too low.
-
Solution: Use a more concentrated virus stock or a lower dilution.[1]
-
Problem: The host cell line may not be susceptible to the virus strain being used.
-
Solution: Confirm that the host cell line is appropriate for your virus.[1]
-
-
Too Many Plaques or Confluent Lysis:
-
Problem: The virus concentration is too high, leading to overlapping plaques that are difficult to count.
-
Solution: Perform serial dilutions of your virus stock to achieve a countable number of plaques.[1]
-
Problem: Inaccurate dilutions.
-
Solution: Double-check dilution calculations and ensure proper pipetting techniques.[1]
-
-
Small or Unclear Plaques:
-
Problem: The overlay medium (e.g., agarose) is too concentrated, inhibiting virus diffusion.
-
Solution: Ensure the agarose (B213101) concentration is appropriate, typically around 0.4% to 0.7% for the top agar (B569324).[1][2]
-
Problem: Suboptimal incubation conditions (temperature, CO2 levels).
-
Solution: Verify that the incubation conditions are optimized for both the host cells and the virus.[1]
-
Problem: Some virus strains naturally produce smaller plaques.
-
Solution: Compare your results with a known control virus to determine if the plaque size is typical.[1]
-
-
Fuzzy or Diffuse Plaques:
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of Foscarnet resistance?
Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase.[3][4] Resistance to Foscarnet is primarily associated with specific amino acid substitutions in the viral DNA polymerase gene (UL54 in Human Cytomegalovirus - HCMV).[5] These mutations typically cluster in conserved domains of the DNA polymerase.[6]
2. How can I confirm a suspected Foscarnet-resistant virus in my culture?
Confirmation involves both phenotypic and genotypic testing. Phenotypic assays, like the plaque reduction assay, determine the 50% inhibitory concentration (IC50) of Foscarnet for the viral isolate.[2][7] Genotypic assays, such as Sanger or next-generation sequencing, identify specific resistance-conferring mutations in the viral DNA polymerase gene.[8][9]
3. What are some key mutations in the CMV UL54 gene that confer Foscarnet resistance?
Several mutations in the UL54 gene are known to confer Foscarnet resistance. These include substitutions in various domains of the DNA polymerase, such as the amino terminal, palm, and finger domains.[6] Examples of such mutations include T700A, V715M, V781I, and E756Q.[6][7]
4. Can Foscarnet resistance lead to cross-resistance with other antiviral drugs?
Yes, some UL54 mutations that confer Foscarnet resistance can also lead to low-grade cross-resistance to Ganciclovir (B1264) and Cidofovir.[6] However, Foscarnet's mechanism of action is independent of the viral kinase (UL97 in CMV) that is required for Ganciclovir activation, meaning UL97 mutations conferring Ganciclovir resistance do not cause resistance to Foscarnet.[10]
5. What strategies can be employed in the lab to overcome Foscarnet resistance?
-
Combination Therapy: Using Foscarnet in combination with an antiviral that has a different mechanism of action, such as Ganciclovir, can have a synergistic effect.[11][12][13][14]
-
Novel Antivirals: Investigating newer antiviral agents like Maribavir (targets UL97 kinase) and Letermovir (targets the viral terminase complex) can be effective against Foscarnet-resistant strains due to their different viral targets.[15][16][17][18]
6. How do I interpret the results of genotypic resistance testing?
Genotypic results should be compared to a database of known resistance mutations. The presence of a mutation previously confirmed to confer Foscarnet resistance is a strong indicator. However, novel mutations may require phenotypic testing to confirm their effect on drug susceptibility.[8]
Quantitative Data Summary
Table 1: Foscarnet Susceptibility Data for Wild-Type and Resistant HCMV Strains
| Virus Strain/Mutant | IC50 (µM) for Foscarnet | Fold Resistance (compared to Wild-Type) | Reference |
| Wild-Type (Pre-treatment) | 210 (mean) | N/A | [19] |
| Foscarnet-Resistant Isolate (Peak) | 439 - 873 | >2 | [19] |
| E756Q Mutant | >400 | >2 | [7] |
| V787L Mutant | >400 | >2 | [7] |
| S290R Mutant | ~3-5 fold increase | 3-5 | [6] |
| E951D Mutant | ~3-5 fold increase | 3-5 | [6] |
Note: IC50 values can vary between laboratories and assays. An IC50 of >400 µM is generally considered indicative of Foscarnet resistance for HCMV.[2][7][19]
Key Experimental Protocols
Protocol 1: Plaque Reduction Assay for Foscarnet Susceptibility
This protocol is a consensus method for determining the 50% inhibitory concentration (IC50) of Foscarnet.
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., human foreskin fibroblasts - HFF) in 24-well plates.
-
Virus stock of known titer.
-
Foscarnet stock solution.
-
Culture medium (e.g., MEM with 5% FBS).
-
Agarose overlay (e.g., 0.4% agarose in culture medium).
-
Formalin (10%) for fixing.
-
Crystal violet (0.8%) for staining.
Procedure:
-
Cell Seeding: Seed 24-well plates with cells to achieve a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of Foscarnet in culture medium. Final concentrations should bracket the expected IC50 (e.g., 0, 25, 50, 100, 200, 400, 800, 1600 µM).
-
Virus Inoculation: Dilute the virus stock to yield 40-80 plaque-forming units (PFU) per well. Inoculate each well with 0.2 ml of the virus suspension. Include "no virus" control wells.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for virus adsorption.
-
Overlay Application: Carefully aspirate the inoculum and overlay each well with 1.5 ml of the agarose overlay containing the respective Foscarnet concentration. Use three wells per drug concentration.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days or until plaques are visible in the control wells (no drug).
-
Fixing and Staining: Fix the cell monolayers with 10% formalin and then stain with 0.8% crystal violet.
-
Plaque Counting: Count the plaques microscopically at low power.
-
IC50 Calculation: The IC50 is the concentration of Foscarnet that reduces the number of plaques by 50% compared to the control wells. This can be calculated using statistical software.[2]
Protocol 2: In Vitro Generation of Foscarnet-Resistant Virus
This protocol outlines a general method for selecting for Foscarnet-resistant viral populations in cell culture.
Materials:
-
Susceptible cell line.
-
Wild-type virus stock.
-
Increasing concentrations of Foscarnet.
-
Standard cell culture reagents and supplies.
Procedure:
-
Initial Infection: Infect a flask of susceptible cells with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Selection: Add a low concentration of Foscarnet to the culture medium (e.g., at or slightly below the IC50).
-
Passaging: Monitor the culture for cytopathic effect (CPE). When CPE is evident, harvest the virus and use it to infect a fresh flask of cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of Foscarnet in the culture medium.
-
Isolation and Characterization: After several passages, the surviving viral population should be enriched for resistant mutants. Isolate and purify the virus from this population.
-
Confirmation of Resistance: Characterize the resistance of the selected virus population using the plaque reduction assay (Protocol 1) and sequence the DNA polymerase gene to identify mutations.
Protocol 3: Site-Directed Mutagenesis to Introduce Foscarnet Resistance Mutations
This protocol describes the introduction of a specific mutation into the viral DNA polymerase gene cloned into a plasmid, often a bacterial artificial chromosome (BAC) clone of the viral genome.
Materials:
-
Template plasmid (BAC clone of the virus).
-
Two mutagenic oligonucleotide primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., PrimeSTAR).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli.
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) that are complementary to opposite strands of the target DNA and contain the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[20]
-
PCR Amplification: Perform PCR using the template plasmid and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a low number of cycles (e.g., 16) to prevent additional mutations.[20]
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, mutated plasmid intact.[20]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the resulting colonies and sequence the target region to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Virus Reconstitution: Transfect the mutated BAC into a permissive cell line to generate the recombinant virus containing the specific Foscarnet resistance mutation.[6]
Visualizations
Caption: Mechanism of Foscarnet action and resistance.
Caption: Workflow for investigating Foscarnet resistance.
Caption: Targets of different anti-CMV drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations conferring foscarnet resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cda-amc.ca [cda-amc.ca]
- 9. 5600 - CMV Resistance: Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 10. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 33125- CMV Resistance: Maribavir, Letermovir, Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 16. researchgate.net [researchgate.net]
- 17. Current Perspectives on Letermovir and Maribavir for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-Directed Mutagenesis [protocols.io]
Impact of serum concentration on Foscarnet's in vitro antiviral activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Foscarnet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro antiviral activity experiments, with a specific focus on the impact of serum concentration.
Frequently Asked Questions (FAQs)
Q1: How does serum in cell culture media affect the in vitro antiviral activity of Foscarnet?
A1: Serum can impact the in vitro antiviral activity of Foscarnet through several mechanisms:
-
Protein Binding: Foscarnet is known to be 14-17% protein-bound in plasma.[1] While this is relatively low, serum proteins, primarily albumin, can bind to Foscarnet, potentially reducing the concentration of free, active drug available to inhibit viral replication. This can lead to an apparent increase in the 50% effective concentration (EC50) value.
-
Non-specific Inhibition: Components in fetal bovine serum (FBS) have been shown to inhibit the attachment of some viruses to host cells in a dose-dependent manner. This can lead to a reduction in viral plaque formation that is independent of the antiviral drug's activity, potentially confounding the results of a plaque reduction assay.
-
Variability in Serum Composition: The composition of serum lots can vary, leading to inconsistencies in experimental results. Different lots may have varying concentrations of proteins and other components that can interfere with the assay.
Q2: What is the expected EC50 range for Foscarnet against common herpesviruses?
A2: The EC50 values for Foscarnet can vary depending on the virus, the specific viral isolate, the cell line used, and the assay methodology. However, typical ranges are provided in the table below. It is crucial to establish a baseline EC50 for your specific experimental conditions.
Q3: Can Foscarnet's mechanism of action be affected by serum components?
A3: Foscarnet exerts its antiviral effect by directly inhibiting the pyrophosphate binding site on viral DNA polymerase, a mechanism that does not require intracellular activation.[2][3] There is no direct evidence to suggest that serum components interfere with this specific molecular interaction. However, as mentioned in Q1, serum can indirectly affect the assay readout.
Troubleshooting Guides
Issue 1: High Variability in Foscarnet EC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Concentration or Lot | - Standardize the serum concentration used in all assays. - If possible, use a single, large batch of serum for a series of experiments. - When a new lot of serum is introduced, perform a bridging study to compare its performance against the previous lot. |
| Variable Cell Health and Density | - Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase at the time of infection. - Perform cell viability assays to confirm the health of the cell monolayer. |
| Inaccurate Drug Dilutions | - Prepare fresh serial dilutions of Foscarnet for each experiment. - Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| Inconsistent Virus Inoculum | - Use a consistent multiplicity of infection (MOI) for all experiments. - Titer the viral stock regularly to ensure an accurate determination of the infectious dose. |
Issue 2: Higher than Expected Foscarnet EC50 Values
If your observed EC50 values are consistently higher than the expected range, consider the following:
| Potential Cause | Troubleshooting Steps |
| High Serum Concentration | - Reduce the serum concentration in your assay medium. A common concentration for plaque reduction assays is 2-5% FBS in the overlay medium.[1] - If a higher serum concentration is necessary for cell health, be aware that this may elevate the EC50 and report the serum concentration used. |
| Drug-Resistant Viral Strain | - If working with clinical isolates, consider the possibility of pre-existing resistance to Foscarnet. - Sequence the viral DNA polymerase gene to check for known resistance mutations. |
| Assay Method | - The choice of assay (e.g., plaque reduction, yield reduction, DNA hybridization) can influence the EC50 value. Ensure your methodology is consistent with established protocols. |
Data Presentation
Table 1: Typical in vitro 50% Inhibitory Concentration (IC50) of Foscarnet for Various Viruses
| Virus | IC50 Range (µM) |
| Cytomegalovirus (CMV) | 50 - 800 |
| Ganciclovir-resistant CMV | 190 |
| Herpes Simplex Virus 1 & 2 (HSV-1, HSV-2) | 10 - 130 |
| HSV Thymidine Kinase (TK) negative mutant | 67 |
| HSV DNA polymerase mutants | 5 - 443 |
Note: These values are compiled from various sources and are intended as a general guide.[2][4] Actual IC50 values can vary significantly based on the specific viral strain, cell type, and assay conditions.
Experimental Protocols
Detailed Methodology for a Standardized Plaque Reduction Assay for CMV Susceptibility Testing
This protocol is adapted from a consensus method developed for determining the susceptibility of CMV clinical isolates to antiviral drugs.[1]
1. Cell and Virus Preparation:
-
Use human foreskin fibroblast (HFF) cells at a low passage number.
-
Culture cells in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS).
-
On the day before the assay, seed cells in 24-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare a standardized virus inoculum that will yield approximately 40-80 plaque-forming units (PFU) per well.
2. Drug Preparation:
-
Prepare a stock solution of Foscarnet in sterile, distilled water.
-
Perform serial dilutions of Foscarnet in a medium containing a low concentration of FBS (e.g., 2%) to achieve the desired final concentrations for the assay. A typical range for Foscarnet is 0, 25, 50, 100, 200, and 400 µM.[1]
3. Infection and Treatment:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Inoculate each well with 0.2 mL of the virus suspension.
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
After adsorption, aspirate the inoculum.
4. Overlay and Incubation:
-
Overlay the cell monolayers with 1.5 mL of an overlay medium containing the different concentrations of Foscarnet. The overlay medium typically consists of 0.4% agarose (B213101) in a medium with 5% FBS.[1]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are clearly visible in the control wells (no drug).
5. Plaque Visualization and Counting:
-
Fix the cell monolayers with 10% formalin.
-
Stain the cells with a 0.8% crystal violet solution.
-
Count the number of plaques in each well using a microscope at low power.
6. Data Analysis:
-
Calculate the percentage of plaque reduction for each Foscarnet concentration compared to the virus control (no drug).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the Foscarnet concentration and using a non-linear regression analysis.
Mandatory Visualizations
Caption: Foscarnet's mechanism of action: direct inhibition of viral DNA polymerase.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Combination of Anti-Cytomegalovirus Compounds Acting through Different Targets: Role of the Slope Parameter and Insights into Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Foscarnet degradation in experimental setups
Welcome to the technical support hub for researchers utilizing Foscarnet (B613817). This resource provides essential guidance on handling, stability, and troubleshooting to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using Foscarnet in laboratory settings. The primary cause of unexpected results is often related to Foscarnet's potent chelation of divalent cations, rather than its chemical degradation.
Q1: My cells are detaching or showing signs of stress after Foscarnet treatment. What is happening?
This is the most frequently reported issue and is typically caused by Foscarnet's chelation of calcium (Ca²⁺) and magnesium (Mg²⁺) directly from the cell culture medium.[1][2] These cations are essential for cell adhesion, proliferation, and signaling.
-
Immediate Action: Supplement your culture medium with additional MgCl₂ and CaCl₂. Start with a 10-20% increase over the standard concentration in your medium and titrate as needed.
-
Preventative Measure: Prepare your Foscarnet working solutions in medium that has been pre-supplemented with extra Ca²⁺ and Mg²⁺.
Q2: I am observing lower than expected antiviral activity in my plaque reduction or yield reduction assay. Could the Foscarnet have degraded?
While Foscarnet can degrade under acidic conditions, it is generally stable at the physiological pH of standard cell culture media (pH 7.2-7.4).[1] A more likely cause is suboptimal free drug concentration due to cation chelation.
-
Troubleshooting Steps:
-
Verify Medium Composition: Ensure your medium contains adequate levels of Ca²⁺ and Mg²⁺. Foscarnet's activity can be impacted by the concentration of these ions.
-
Increase Drug Concentration: The effective concentration of free Foscarnet may be lower than the calculated total concentration due to chelation. Consider performing a dose-response curve to determine the optimal concentration in your specific experimental setup.
-
Check pH of Solutions: Ensure that any buffers or solutions used to dilute Foscarnet are not acidic.
-
Q3: My enzymatic assay (e.g., ATPase, kinase assay) is giving inconsistent or inhibited results after Foscarnet treatment. Why?
There are two potential reasons for this interference:
-
Divalent Cation Depletion: Many enzymes, especially kinases and polymerases, require Mg²⁺ or other divalent cations as cofactors. Foscarnet can chelate these essential ions from the reaction buffer, inhibiting enzyme activity.[2]
-
Phosphate (B84403)/Phosphite Interference: If Foscarnet has degraded due to improper storage or acidic conditions, the resulting phosphate can interfere with assays that measure phosphate release (like many ATPase assays) or those involving ATP, where the phosphate concentration can affect reaction kinetics.[3][4]
-
Solution:
-
Add a surplus of the required divalent cation (e.g., MgCl₂) to the reaction buffer.
-
Use freshly prepared Foscarnet solutions from a properly stored stock to minimize the presence of degradation products. Consider running a control with sodium phosphate to quantify any background signal.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q: What is the recommended way to store the commercial 24 mg/mL Foscarnet solution? A: The commercial solution should be stored at room temperature (15°C to 30°C). Do not refrigerate or freeze the undiluted commercial solution, as this can cause precipitation. If a precipitate forms, it can be redissolved by bringing the bottle to room temperature with gentle, repeated shaking.
-
Q: How stable is Foscarnet once diluted in buffers like PBS or saline? A: Foscarnet diluted to 12 mg/mL in 0.9% sodium chloride or 5% dextrose injection is stable for at least 35 days when stored at 5°C or 25°C, protected from light.[5] For laboratory purposes, it is best practice to use diluted solutions within 24 hours.[6]
-
Q: Does Foscarnet degrade in standard cell culture media (e.g., DMEM, RPMI-1640)? A: While specific stability studies in complex cell culture media are not readily available, Foscarnet is known to be stable at the physiological pH (7.4) of these media.[1] Therefore, significant chemical degradation during a typical experiment (24-72 hours) is unlikely. The primary concern in cell culture is the bioactivity change due to the chelation of Ca²⁺ and Mg²⁺ from the medium.[1][2][7]
Solution Preparation and Handling
-
Q: How do I prepare a high-concentration stock solution for laboratory use? A: It is recommended to use the commercial sterile solution (24 mg/mL, which is approximately 80 mM) as your primary stock. If you are working with Foscarnet sodium hexahydrate powder, dissolve it in sterile, nuclease-free water or PBS (pH 7.4) to a desired concentration. See the protocol section for details.
-
Q: What materials should I use for storing Foscarnet solutions? A: Use polypropylene (B1209903) (PP) or polyethylene (B3416737) (PE) tubes and containers for preparing and storing Foscarnet solutions to avoid potential adsorption to surfaces.[8]
-
Q: Is Foscarnet compatible with all buffers? A: No. Avoid buffers containing calcium, such as Ringer's lactate.[6] Phosphate buffers may also be problematic for certain downstream assays due to potential interference. Buffers like HEPES, MOPS, or Tris are generally more suitable, but ensure the final pH is around 7.4.[9][10]
Experimental Design and Interpretation
-
Q: What are typical working concentrations for in vitro experiments? A: The EC50 for inhibiting CMV in cell culture is approximately 270 µM.[1] Effective concentrations in experiments often range from 100 µM to 500 µM. However, due to the chelation effect, the optimal concentration should be determined empirically in your specific cell type and medium.
-
Q: How does Foscarnet's chelation of divalent cations affect cells? A: Depletion of ionized Ca²⁺ and Mg²⁺ from the medium can impact numerous cellular processes, including:
-
Cell Adhesion: Integrins and cadherins require these cations, and their depletion can cause cells to detach.
-
Enzyme Function: Many intracellular and extracellular enzymes are cation-dependent.
-
Cell Signaling: Calcium is a critical second messenger in many signaling pathways.
-
Data Presentation
Table 1: Stability and Incompatibility Data for Foscarnet Solutions
| Parameter | Condition | Result/Recommendation | Citation(s) |
| Stability | Diluted to 12 mg/mL in 0.9% NaCl or 5% Dextrose | Stable for at least 35 days at 5°C and 25°C. | [5] |
| Diluted solution for infusion | Recommended use within 24 hours. | [6] | |
| pH | Stable at physiological pH (7.4). Degrades in acidic solutions. | [1][11] | |
| Storage | Undiluted commercial solution (24 mg/mL) | Store at 15°C - 30°C. Do not refrigerate or freeze. | N/A |
| Laboratory-prepared aqueous stock solutions | Store in aliquots at -20°C (short-term) or -80°C (long-term). | [12] | |
| Incompatibility | Solutions | Chemically incompatible with solutions containing calcium (e.g., Ringer's lactate), 30% dextrose, and amphotericin B. | [6] |
| Divalent Cations | Potent chelator of Ca²⁺ and Mg²⁺. | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of Foscarnet Stock Solution from Powder
-
Materials: Foscarnet sodium hexahydrate powder, sterile nuclease-free water or sterile 1X PBS (pH 7.4), sterile 1.5 mL polypropylene tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of Foscarnet powder. The molecular weight of Foscarnet sodium hexahydrate is 300.1 g/mol . b. Reconstitute in sterile water or PBS to a convenient stock concentration (e.g., 80 mM, which is 24 mg/mL). Ensure the powder is completely dissolved. c. Verify that the final pH of the solution is approximately 7.4. Adjust with dilute HCl or NaOH if necessary, though this is typically not required if reconstituting in PBS. d. Sterilize the solution by passing it through a 0.22 µm syringe filter. e. Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Storage: Store aliquots at -20°C for up to 3 months or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: Foscarnet stock solution (from Protocol 1 or commercial vial), desired cell culture medium (e.g., DMEM), sterile 1 M stocks of MgCl₂ and CaCl₂.
-
Procedure: a. Thaw a single aliquot of Foscarnet stock solution. b. (Recommended) To counteract chelation, supplement the volume of cell culture medium you will use for dilution. For every 10 mL of medium, add 10-20 µL of 1 M MgCl₂ and 10-20 µL of 1 M CaCl₂. c. Perform a serial dilution of the Foscarnet stock into the supplemented medium to achieve your final desired working concentrations. d. Add the final working solution to your cell cultures. Remember to include a "vehicle control" using the supplemented medium without Foscarnet.
Visualizations
Caption: Troubleshooting workflow for Foscarnet experiments.
Caption: Mechanism of Foscarnet-induced cation chelation.
References
- 1. DailyMed - FOSCAVIR- foscarnet sodium injection, solution [dailymed.nlm.nih.gov]
- 2. A Double-Blind Placebo-Controlled Crossover Trial of Intravenous Magnesium Sulfate for Foscarnet-Induced Ionized Hypocalcemia and Hypomagnesemia in Patients with AIDS and Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Simultaneous Measurement of Phosphorus Metabolite Pool Size Ratio and Reaction Kinetics of Enzymes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of foscarnet sodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Foscarnet-induced changes in plasma concentrations of total and ionized calcium and magnesium in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 10. itwreagents.com [itwreagents.com]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
Foscarnet Technical Support Center: Divalent Cation Chelation in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chelation of divalent cations by Foscarnet (B613817) in experimental settings. Foscarnet, a pyrophosphate analog, is known to chelate divalent metal ions, which can significantly impact experimental outcomes.[1] This resource is designed to help you anticipate and address these challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is Foscarnet and why is its chelation of divalent cations a concern in experiments?
A1: Foscarnet is an antiviral agent that functions as a pyrophosphate analog, inhibiting viral DNA polymerases.[2][3][4] Its chemical structure allows it to bind to and sequester divalent cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺).[1][5] This chelation is a significant concern in experimental setups because many critical enzymes, including DNA polymerases, kinases, and ATPases, require these cations as cofactors for their activity. The depletion of free divalent cations by Foscarnet can lead to enzyme inhibition, inaccurate results, and misinterpretation of data.
Q2: Which divalent cations are most affected by Foscarnet?
A2: Foscarnet has been shown to chelate several divalent cations. The most commonly reported and studied interactions are with ionized calcium (Ca²⁺) and magnesium (Mg²⁺).[6][7] Clinical studies have demonstrated that Foscarnet administration leads to a significant decrease in the plasma concentrations of ionized calcium and magnesium.[6][7] There is also evidence of Foscarnet interacting with zinc (Zn²⁺), as it has been shown to bind to the zinc-containing active site of metalloenzymes like carbonic anhydrase.[5]
Q3: Can Foscarnet's chelating activity affect my PCR or other enzymatic assays?
A3: Yes. Polymerase Chain Reaction (PCR) is highly dependent on the concentration of magnesium ions (Mg²⁺), which is a critical cofactor for Taq DNA polymerase. Foscarnet can chelate the Mg²⁺ in your PCR buffer, reducing the effective concentration available to the polymerase and potentially inhibiting the reaction. Similarly, other enzymatic assays that rely on divalent cations as cofactors can be affected, leading to reduced enzyme activity and inaccurate results.
Q4: How can I tell if Foscarnet's chelating activity is impacting my experiment?
A4: Signs that Foscarnet's chelating activity may be affecting your experiment include:
-
Reduced or complete inhibition of enzymatic reactions: For example, decreased or no amplification in PCR, or lower than expected activity in kinase or phosphatase assays.
-
Inconsistent or non-reproducible results: This can occur if the degree of chelation varies between experiments.
-
Precipitate formation: High concentrations of Foscarnet and divalent cations can sometimes lead to the formation of insoluble complexes.[8][9]
Q5: Are there any signaling pathways that are particularly sensitive to Foscarnet's chelating effects?
A5: Yes, any signaling pathway that is dependent on divalent cations can be affected. For example:
-
Calcium signaling pathways: These pathways are crucial for a wide range of cellular processes, including muscle contraction, neurotransmission, and gene expression. Foscarnet can disrupt these pathways by sequestering Ca²⁺.[10] Calmodulin, a key calcium sensor, and downstream effectors like calcineurin and Ca²⁺/calmodulin-dependent protein kinases (CaMKs) can be impacted.[10][11][12][13]
-
Pathways involving magnesium-dependent enzymes: Many kinases and ATPases require Mg²⁺ for their function. Foscarnet can inhibit these enzymes by chelating the available Mg²⁺.
-
Zinc-finger proteins: These proteins are involved in DNA binding and transcriptional regulation. As Foscarnet can interact with zinc, it may potentially interfere with the function of these proteins.[14][15][16][17]
Troubleshooting Guides
Problem 1: PCR Inhibition or Failure
Symptoms:
-
Weak or no amplification of the target DNA sequence.
-
Inconsistent amplification across replicate samples containing Foscarnet.
Possible Cause: Foscarnet is chelating the Mg²⁺ ions in the PCR buffer, reducing the effective concentration required by the DNA polymerase.
Solutions:
-
Increase MgCl₂ Concentration: Titrate the concentration of MgCl₂ in your PCR reaction mix. Start by adding an additional 0.5 mM to 1.0 mM MgCl₂ and optimize from there. It is recommended to perform a gradient of MgCl₂ concentrations to find the optimal level for your specific primers and template.
-
Use a Chelator-Resistant Polymerase: Some commercially available DNA polymerases are engineered to be more tolerant of variations in Mg²⁺ concentration. Consult with your polymerase supplier to see if such an option is available.
-
Quantify Free Magnesium: If precise control is required, consider using a magnesium-sensitive electrode or a fluorescent indicator to measure the free Mg²⁺ concentration in your buffer after the addition of Foscarnet and adjust accordingly.
-
Alternative Antivirals: If the experimental design allows, consider using an alternative antiviral that does not chelate divalent cations to the same extent as Foscarnet.
Problem 2: Reduced Activity in a Divalent Cation-Dependent Enzymatic Assay
Symptoms:
-
Lower than expected enzyme activity in the presence of Foscarnet.
-
A non-linear or shifted dose-response curve for your enzyme inhibitor/activator.
Possible Cause: Foscarnet is chelating the essential divalent cation cofactor (e.g., Mg²⁺, Ca²⁺, Zn²⁺) for your enzyme of interest.
Solutions:
-
Determine the Cation Requirement: Confirm the specific divalent cation and the optimal concentration required for your enzyme's activity from the literature or through preliminary experiments.
-
Supplement with Excess Cations: In your experimental buffer, increase the concentration of the required divalent cation to compensate for chelation by Foscarnet. This may require a titration to find the right balance, as excessively high cation concentrations can also be inhibitory.
-
Pre-incubate Foscarnet with Cations: Before adding Foscarnet to your main reaction, pre-incubate it in a separate solution with a known concentration of the relevant divalent cation to allow for complex formation. Then, add this pre-equilibrated solution to your assay. This can help to maintain a more stable concentration of free cations in the final reaction mixture.
-
Use a Buffer with a Known Stability Constant for the Cation: Employ a buffer system that has a defined and appropriate binding affinity for the divalent cation of interest to help maintain a stable free cation concentration.
Problem 3: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in cell viability, signaling pathway activation, or other cellular responses in the presence of Foscarnet.
-
Unexpected cytotoxic effects at concentrations where Foscarnet is not expected to be toxic.
Possible Cause: Foscarnet is chelating divalent cations in the cell culture medium, leading to fluctuations in the availability of essential ions for cellular processes.
Solutions:
-
Analyze Your Media: Be aware of the divalent cation concentrations in your specific cell culture medium formulation.
-
Supplement the Medium: Consider supplementing your cell culture medium with additional Ca²⁺ and Mg²⁺ when treating cells with Foscarnet. Perform dose-response experiments to determine the optimal supplementation level that does not cause toxicity on its own.
-
Use Freshly Prepared Solutions: Prepare Foscarnet solutions fresh for each experiment to minimize the potential for precipitation with components of the culture medium over time.
-
Monitor Ion Concentrations: For critical experiments, consider measuring the ionized Ca²⁺ and Mg²⁺ concentrations in your culture medium before and after the addition of Foscarnet to better understand the experimental conditions.
Data Presentation
Table 1: Impact of Foscarnet on Divalent Cation Concentrations (Clinical Data)
This table summarizes the observed changes in ionized calcium and magnesium concentrations in human plasma following intravenous administration of Foscarnet. While these are clinical data, they provide a quantitative insight into the potent chelating effect of Foscarnet.
| Divalent Cation | Baseline Concentration (mmol/L, mean ± SD) | Post-Foscarnet Concentration (mmol/L, mean ± SD) | Mean Decrease (mmol/L) | Foscarnet Dosage | Reference |
| Ionized Calcium | 1.25 ± 0.04 | 0.99 ± 0.05 | 0.26 | 90-120 mg/kg | [7] |
| Ionized Magnesium | 0.56 ± 0.03 | 0.39 ± 0.03 | 0.17 | 90 mg/kg | [18] |
Experimental Protocols
Detailed Methodology: DNA Polymerase Assay with Foscarnet
This protocol is adapted from a standard DNA polymerase assay and includes modifications to account for the chelating effects of Foscarnet.
Objective: To determine the inhibitory effect of Foscarnet on a DNA polymerase while controlling for its chelation of Mg²⁺.
Materials:
-
Purified DNA polymerase
-
5'-[³²P]-labeled primer/template DNA duplex (1 µM)
-
10x Polymerase Reaction Buffer (e.g., 500 mM HEPES pH 7.6, 50% glycerol, 1 mg/mL BSA, 10 mM DTT)
-
100 mM MgCl₂ stock solution
-
100 mM dNTP mix
-
Foscarnet stock solution (e.g., 100 mM)
-
Quench solution (90% formamide, 10 mM EDTA, 1x TBE, 0.1% bromophenol blue)
-
Denaturing polyacrylamide gel (20%)
Procedure:
-
Prepare the Reaction Mix: In separate microcentrifuge tubes, prepare a master mix for each Foscarnet concentration to be tested. For a 20 µL final reaction volume, the components would be:
-
2 µL 10x Polymerase Reaction Buffer
-
2 µL 1 µM 5'-[³²P]-primer/template DNA
-
0.2 µL 100 mM dNTP mix (final concentration 1 mM)
-
Variable volume of Foscarnet stock solution to achieve the desired final concentrations.
-
Variable volume of 100 mM MgCl₂ stock solution (see step 2).
-
Nuclease-free water to bring the volume to 18 µL.
-
-
Magnesium Titration: For each Foscarnet concentration, it is crucial to perform a MgCl₂ titration. Prepare a set of reactions for each Foscarnet concentration with varying final MgCl₂ concentrations (e.g., 2, 4, 6, 8, 10 mM). This will help to distinguish between direct inhibition of the polymerase and inhibition due to Mg²⁺ chelation.
-
Initiate the Reaction: Add 2 µL of diluted DNA polymerase (e.g., 500 nM stock for a final concentration of 50 nM) to each reaction tube. Mix gently and incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Time Course and Quenching: At various time points (e.g., 1, 2, 5, 10 minutes), remove an aliquot from each reaction and add it to 5 volumes of quench solution.
-
Gel Electrophoresis: Heat the quenched samples at 90°C for 2 minutes and then load them onto a 20% denaturing polyacrylamide gel.
-
Analysis: After electrophoresis, expose the gel to a phosphor screen and visualize the results using a phosphorimager. Quantify the amount of extended primer to determine the polymerase activity at different Foscarnet and MgCl₂ concentrations.
Mandatory Visualization
Caption: Foscarnet chelates divalent cations, inhibiting cation-dependent enzymes.
Caption: Troubleshooting workflow for experiments involving Foscarnet.
References
- 1. baxterpi.com [baxterpi.com]
- 2. Pharmacology and clinical use of foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foscarnet. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosph(on)ate as a zinc-binding group in metalloenzyme inhibitors: X-ray crystal structure of the antiviral drug foscarnet complexed to human carbonic anhydrase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Systemic cytomegalovirus infection: changes in serum calcium and magnesium levels with foscarnet treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Foscarnet-induced hypocalcemia and effects of foscarnet on calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Calmodulin: The switch button of calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-calmodulin-calcineurin signaling: A globally conserved virulence cascade in eukaryotic microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calmodulin and calmodulin-like proteins in plant calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurogranin stimulates Ca2+/calmodulin-dependent kinase II by suppressing calcineurin activity at specific calcium spike frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of viral transcription using designed zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of zinc finger protein-DNA interactions by sodium selenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of virus DNA replication by artificial zinc finger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Zinc Finger Antiviral Protein Directly Binds to Specific Viral mRNAs through the CCCH Zinc Finger Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Double-Blind Placebo-Controlled Crossover Trial of Intravenous Magnesium Sulfate for Foscarnet-Induced Ionized Hypocalcemia and Hypomagnesemia in Patients with AIDS and Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Improving Foscarnet solubility for in vitro experiments
Welcome to the technical support center for Foscarnet (B613817). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Foscarnet in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Foscarnet stock solutions?
A1: Foscarnet sodium salt is highly soluble in water.[1][2] It is practically insoluble in DMSO and ethanol.[1][2] Therefore, sterile, deionized water is the recommended solvent for preparing primary stock solutions. For cell culture applications, a physiological buffer such as sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride solution can also be used.[3][4]
Q2: My Foscarnet solution is precipitating when added to my cell culture medium. What is the cause and how can I prevent it?
A2: Precipitation of Foscarnet in cell culture media is a common issue that can arise from several factors:
-
High Final Concentration: The concentration of Foscarnet in the medium may exceed its solubility limit under specific culture conditions (e.g., pH, presence of salts and proteins).
-
Solvent Shock: If a highly concentrated aqueous stock solution is added too quickly to the bulk medium, localized high concentrations can cause the drug to precipitate before it has a chance to disperse.[5]
-
Media Composition: Cell culture media are complex mixtures containing salts, amino acids, and other components. Foscarnet has the potential to chelate divalent metal ions like calcium and magnesium, which are present in media, leading to the formation of insoluble complexes.[6][7]
-
pH Shifts: Foscarnet's charge and solubility are pH-dependent.[8][9] The pH of the medium (typically ~7.4) should be stable, as significant shifts can reduce solubility.
-
Temperature Fluctuations: Moving media between cold storage and a 37°C incubator can alter the solubility of its components, potentially leading to precipitation.[7]
To prevent precipitation, consider the following troubleshooting steps:
-
Pre-warm the Media: Always warm the cell culture medium to 37°C before adding the Foscarnet solution.
-
Optimize Dilution Technique: Add the Foscarnet stock solution drop-wise to the pre-warmed media while gently swirling.[5] This gradual dilution prevents solvent shock.
-
Prepare Fresh: Prepare the final working solution of Foscarnet in the medium immediately before adding it to the cells. Avoid storing the drug pre-diluted in complete media for extended periods.[10]
-
Verify Final Concentration: Ensure the final concentration used in your experiment is below the known solubility limits for your specific media conditions.
-
Use a More Dilute Stock: If precipitation persists, try preparing a less concentrated primary stock solution to minimize the volume needed for dilution into the final culture medium.
Q3: How stable is Foscarnet in aqueous solutions?
A3: Foscarnet sodium has been shown to be stable in solutions like 5% dextrose and 0.9% sodium chloride injection for at least 35 days when stored at 5°C or 25°C.[11] In another study, a 12 mg/mL solution in 0.9% sodium chloride was stable for up to 30 days under various storage conditions (refrigerated and room temperature, with and without light exposure).[3] For cell culture stock solutions stored at -20°C or -80°C, it is recommended to use them within 1 to 6 months and to aliquot the stock to avoid repeated freeze-thaw cycles.[12]
Q4: Are there different salts of Foscarnet with varying solubilities?
A4: Yes, the solubility of Foscarnet is highly dependent on its salt form. The most commonly used form is the highly water-soluble sodium salt (Na₃Pfa).[13] Other salt forms, such as calcium and benzathine salts, have been synthesized and exhibit significantly lower aqueous solubility, which has been explored for creating long-acting drug depots.[13][14]
Data Presentation: Foscarnet Solubility
The following table summarizes the solubility of different Foscarnet salts in various aqueous media.
| Compound/Salt Name | Solvent/Medium | Solubility (mM) | Solubility (mg/mL) | Reference |
| Foscarnet Sodium | Water | ~260 mM | ≥24.9 mg/mL | [1][13] |
| Foscarnet Sodium | Water | 98.98 mM | 19 mg/mL | [2] |
| Foscarnet Sodium | DMSO | - | <1.92 mg/mL | [1] |
| Foscarnet Sodium | Ethanol | - | Insoluble | [2] |
| Benzathine Foscarnet | Deionized Water | 14.2 mM | - | [13][14] |
| Benzathine Foscarnet | 0.9% NaCl Solution | 25.0 mM | - | [13][14] |
| Benzathine Foscarnet | Tris-HCl Buffer (pH 7.0, 0.1 M) | 37.5 mM | - | [13][14] |
| Calcium Foscarnet (Ca₃(Pfa)₂) | Deionized Water | 0.3 mM | - | [13][14] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Foscarnet Sodium Stock Solution
This protocol provides a method for preparing a concentrated stock solution of Foscarnet sodium (trisodium phosphonoformate hexahydrate, M.W. = 300.1 g/mol ).[6]
Materials:
-
Foscarnet sodium hexahydrate powder
-
Sterile, deionized water or PBS
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 300.1 mg of Foscarnet sodium hexahydrate powder.
-
Aseptically transfer the powder to a 15 mL sterile conical tube.
-
Add a small volume of sterile water or PBS (e.g., 5 mL) to the tube.
-
Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear and colorless.[6]
-
Adjust the final volume to 10 mL with sterile water or PBS to achieve a final concentration of 30.01 mg/mL, which is equivalent to 100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12] Avoid repeated freeze-thaw cycles.
Visualizations
Mechanism of Action and Troubleshooting Workflows
Caption: Foscarnet directly inhibits viral DNA polymerase by mimicking pyrophosphate.[15][16][17]
References
- 1. raybiotech.com [raybiotech.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Stability of foscarnet sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of foscarnet sodium in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro and in vivo evaluation of benzathine foscarnet microcrystals as a potential intravitreal drug depot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo evaluation of benzathine foscarnet microcrystals as a potential intravitreal drug depot - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03070K [pubs.rsc.org]
- 15. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 16. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Untitled Document [web.stanford.edu]
Technical Support Center: Foscarnet & Cell Culture
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers using Foscarnet (B613817) (phosphonoformic acid) in cell culture, with a specific focus on the effects of pH on its antiviral activity.
Frequently Asked Questions (FAQs)
Q1: How does the pH of cell culture medium theoretically affect Foscarnet's activity?
The antiviral activity of Foscarnet is expected to be highly dependent on pH due to its chemical structure. Foscarnet is a triprotic acid with pKa values of approximately 0.49, 3.41, and 7.27. This means its molecular charge changes significantly with pH:
-
Acidic pH (below ~7.0): A greater proportion of the Foscarnet molecule will be protonated (less negatively charged).
-
Physiological & Alkaline pH (above ~7.3): The molecule will be predominantly in its fully deprotonated, tri-anionic state.
Since Foscarnet acts as a pyrophosphate analog to inhibit viral DNA polymerase, its charge is critical for binding to the enzyme's pyrophosphate-binding site.[1] It is hypothesized that the fully ionized form is the most active, meaning Foscarnet is likely most effective at physiological or slightly alkaline pH.
Q2: I'm observing reduced antiviral efficacy when my culture medium becomes acidic. Why?
There are two primary reasons for reduced efficacy in acidic conditions:
-
Reduced Drug Activity: As the pH drops, Foscarnet becomes more protonated, altering its charge and shape. This change likely reduces its ability to effectively bind to and inhibit the viral DNA polymerase, thus lowering its intrinsic antiviral activity.
-
Drug Instability: Foscarnet is known to be unstable in acidic solutions, where it can undergo acid-catalyzed decarboxylation.[2] This chemical degradation would reduce the concentration of active drug in your culture medium over time.
Q3: Can the pH of the medium affect the virus itself?
Yes, this is a critical experimental control. Many enveloped viruses, including Herpes Simplex Virus (HSV), can be irreversibly inactivated by mildly acidic pH (e.g., below 6.0).[3][4][5][6] This occurs because the acidic environment can trigger premature and irreversible conformational changes in the viral fusion glycoproteins required for entry into a host cell. When designing experiments, it is crucial to distinguish between the effect of pH on the drug and the effect of pH on viral stability and infectivity.
Q4: What is the pH of the commercial Foscarnet (Foscavir®) formulation?
The commercial intravenous solution of Foscarnet is a sterile, isotonic solution that is adjusted to a physiological pH of 7.4.[7]
Q5: I see a precipitate in my culture medium after adding Foscarnet. What could be the cause?
Precipitation can occur for several reasons:
-
High Concentration: Foscarnet has finite solubility. Exceeding this limit, especially when making concentrated stock solutions, can cause it to precipitate.
-
Interaction with Divalent Cations: Foscarnet can chelate divalent metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in high concentrations in cell culture media.[8] This can form insoluble salts. This is more likely to occur if you add a highly concentrated Foscarnet stock directly to the medium without sufficient mixing.
-
pH Shifts: Significant changes in the medium's pH upon addition of an unbuffered Foscarnet solution could cause salts or media components to precipitate.
Data on Foscarnet Activity
Table 1: Hypothetical Data on the Effect of pH on Foscarnet Activity Against a Herpesvirus Values are for illustrative purposes only and must be determined experimentally.
| pH of Medium | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 6.8 | HSV-1 | Vero | 150 | >1000 | >6.7 |
| 7.4 | HSV-1 | Vero | 60 | >1000 | >16.7 |
| 8.0 | HSV-1 | Vero | 55 | >1000 | >18.2 |
Experimental Protocols
Protocol 1: Determination of pH Effect on Foscarnet Antiviral Activity
This protocol describes a method to assess Foscarnet's efficacy at different pH values using a standard plaque reduction assay.
1. Preparation of pH-Adjusted Media: a. Prepare standard cell culture medium (e.g., DMEM). b. Aseptically divide the medium into separate sterile containers for each pH value to be tested (e.g., pH 6.8, 7.4, 8.0). c. In a sterile biosafety cabinet, slowly add sterile 1 N HCl or 1 N NaOH to each container while gently stirring to adjust the pH.[9][10] Monitor the pH using a sterile pH probe or by aseptically removing small aliquots to test. d. Aim for a pH 0.1-0.2 units below the final target, as the pH may rise slightly after sterile filtration.[9][10] e. Once the desired pH is reached, sterile-filter the media through a 0.22 µm filter. f. Confirm the final pH of a small aliquot. Store the pH-adjusted media at 4°C.
2. Plaque Reduction Assay: a. Seed a susceptible cell line (e.g., Vero for HSV, HEL for CMV) in 24-well plates to form a confluent monolayer. b. Prepare serial dilutions of Foscarnet in each of the pH-adjusted, serum-free media. c. Prepare a standardized virus inoculum that yields a countable number of plaques (e.g., 50-100 PFU/well). d. Pre-incubate the virus with the Foscarnet dilutions for 1 hour at 37°C. e. Remove the growth medium from the cell monolayers and infect the cells with the virus-drug mixtures for 1-2 hours. Include "virus control" (no drug) and "cell control" (no virus) wells for each pH condition. f. After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.5% methylcellulose) prepared with the corresponding pH-adjusted medium containing the respective Foscarnet concentration. g. Incubate the plates at 37°C until plaques are visible (typically 2-5 days). h. Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution. i. Count the plaques in each well and calculate the IC₅₀ value (the concentration of Foscarnet that reduces the plaque number by 50% compared to the virus control) for each pH.
3. Cytotoxicity Assay (MTT or LDH Assay): a. Seed cells in a 96-well plate at a suitable density. b. The next day, replace the medium with serial dilutions of Foscarnet prepared in the different pH-adjusted media. c. Incubate for the same duration as the antiviral assay. d. Measure cell viability using a standard method (e.g., MTT assay) or cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release. e. Calculate the CC₅₀ value (the concentration of Foscarnet that reduces cell viability by 50%) for each pH.
Visualizations
References
- 1. Validated Modernized Assay for Foscarnet in Pharmaceutical Formulations Using Suppressed Ion Chromatography Developed through a Quality by Design Approach [mdpi.com]
- 2. The effect of increasing gastric pH upon the bioavailability of orally-administered foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidic pH Mediates Changes in Antigenic and Oligomeric Conformation of Herpes Simplex Virus gB and Is a Determinant of Cell-Specific Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mildly Acidic pH Triggers an Irreversible Conformational Change in the Fusion Domain of Herpes Simplex Virus 1 Glycoprotein B and Inactivation of Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low pH-Induced Conformational Change in Herpes Simplex Virus Glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herpesvirus entry into host cells mediated by endosomal low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Foscarnet - Wikipedia [en.wikipedia.org]
- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative In Vitro Efficacy of Foscarnet and Ganciclovir Against Cytomegalovirus (CMV)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two cornerstone antiviral agents, Foscarnet (B613817) and Ganciclovir (B1264), for the inhibition of Cytomegalovirus (CMV). The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency and mechanisms of action of these compounds in a controlled laboratory setting.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of Foscarnet and Ganciclovir against CMV is typically determined by assessing the concentration of the drug required to inhibit viral replication by 50% (Inhibitory Dose 50 or ID50). The following table summarizes the ID50 values obtained from a study of eighty CMV isolates from patients who had not previously received treatment with either drug.[1]
| Antiviral Agent | Number of Isolates Tested | Range of ID50 Values (µM) | Percentage of Isolates with ID50 < 400 µM | Percentage of Isolates with ID50 > 12 µM |
| Ganciclovir | 80 | 2.14 - 13.49 | Not Applicable | 2% |
| Foscarnet | 80 | 46.65 - 460.22 | 98% | Not Applicable |
Key Observations:
-
Ganciclovir demonstrates potent in vitro activity against CMV, with the vast majority of clinical isolates being inhibited at concentrations below 12 µM.[1]
-
Foscarnet also exhibits effective in vitro inhibition of CMV, with 98% of the tested isolates showing an ID50 below 400 µM.[1]
-
While a direct numerical comparison of the ID50 ranges suggests Ganciclovir is effective at lower molar concentrations, both drugs show susceptibility across a large panel of clinical CMV isolates.
Mechanisms of Action
Foscarnet and Ganciclovir inhibit CMV replication through distinct molecular mechanisms, which are crucial for understanding their application and potential for combination therapy or use in cases of resistance.
Ganciclovir's Mechanism of Action
Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine. Its antiviral activity is dependent on its phosphorylation to the active triphosphate form. This process is initiated by the CMV-encoded protein kinase UL97 in infected cells, followed by further phosphorylation by cellular kinases. The resulting Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation.
Foscarnet's Mechanism of Action
Foscarnet is a pyrophosphate analogue that directly inhibits viral DNA polymerase.[1] Unlike Ganciclovir, it does not require intracellular activation via phosphorylation. Foscarnet non-competitively blocks the pyrophosphate binding site of the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates. This action effectively halts the elongation of the viral DNA chain.
Experimental Protocols
The determination of in vitro antiviral efficacy is commonly performed using a Plaque Reduction Assay (PRA). This method allows for the quantification of infectious virus particles and the assessment of the inhibitory effect of an antiviral compound.
Plaque Reduction Assay (PRA)
The PRA is considered a gold standard for assessing the susceptibility of CMV clinical isolates to antiviral drugs.[2]
General Workflow:
Detailed Methodology:
-
Cell Culture: Human foreskin fibroblasts (HFF) or other susceptible cell lines are seeded in 24-well plates and grown to confluence.
-
Virus Inoculum: Clinical or laboratory strains of CMV are prepared and diluted to a concentration that yields a countable number of plaques (typically 20-100 plaque-forming units per well).
-
Infection: The cell culture medium is removed, and the cells are inoculated with the virus. The plates are incubated to allow for viral adsorption.
-
Antiviral Addition: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (often containing agarose to form a semi-solid matrix) containing serial dilutions of either Foscarnet or Ganciclovir. Control wells with no drug are also included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from 7 to 14 days for CMV.
-
Staining and Plaque Counting: The cells are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques (zones of cell death caused by viral replication).
-
Data Analysis: The number of plaques is counted for each drug concentration. The ID50 is then calculated as the concentration of the drug that reduces the number of plaques by 50% compared to the no-drug control.
Conclusion
Both Foscarnet and Ganciclovir demonstrate potent in vitro activity against a broad range of clinical CMV isolates. Their distinct mechanisms of action provide a basis for their use in different clinical scenarios, including cases of resistance to one of the agents. The Plaque Reduction Assay remains a fundamental method for assessing the in vitro susceptibility of CMV to these and other antiviral compounds, providing crucial data for both clinical management and novel drug development.
References
Foscarnet Versus Cidofovir: A Head-to-Head In Vitro Comparison
In the landscape of antiviral therapeutics, Foscarnet and Cidofovir (B1669016) stand as critical second-line treatments for severe herpesvirus infections, particularly in immunocompromised individuals. Both drugs have demonstrated efficacy against cytomegalovirus (CMV), herpes simplex virus (HSV), and other members of the Herpesviridae family, often in cases of resistance to first-line agents like ganciclovir. This guide provides an objective, data-driven comparison of the in vitro performance of Foscarnet and Cidofovir, detailing their mechanisms of action, antiviral potency, and cellular toxicity.
Mechanism of Action: Two Distinct Pathways to Viral Inhibition
Foscarnet and Cidofovir employ different strategies to halt viral replication, a key factor in their utility against drug-resistant viral strains.
Foscarnet , an organic analog of inorganic pyrophosphate, directly inhibits the pyrophosphate binding site on viral DNA polymerases.[1][2] This action prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates (dNTPs), a crucial step in the elongation of the viral DNA chain.[2] A significant advantage of Foscarnet is that it does not require activation by viral or cellular kinases, rendering it effective against viruses that have developed resistance to nucleoside analogs through mutations in viral kinase genes.[2]
Cidofovir , a nucleotide analog of cytosine, requires intracellular activation to exert its antiviral effect.[3][4] Cellular enzymes phosphorylate Cidofovir to its active diphosphate (B83284) form.[4][5] This active metabolite, cidofovir diphosphate, then acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[3][4] Incorporation of cidofovir into the growing viral DNA chain leads to the termination of DNA synthesis.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence of Foscarnet Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
Navigating Resistance: A Comparative Analysis of Foscarnet and Other DNA Polymerase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comprehensive comparison of Foscarnet with other key DNA polymerase inhibitors, focusing on cross-resistance profiles, supported by quantitative experimental data and detailed methodologies.
Foscarnet, a non-nucleoside pyrophosphate analog, serves as a critical therapeutic option for infections caused by herpesviruses, particularly in instances of resistance to nucleoside analogs like Ganciclovir and Acyclovir. Its distinct mechanism of action, directly targeting the pyrophosphate binding site of viral DNA polymerase, often allows it to remain effective against viral strains that have developed resistance to other inhibitors. However, the emergence of Foscarnet-resistant mutations necessitates a thorough understanding of cross-resistance patterns to guide effective treatment strategies.
Comparative Analysis of Antiviral Susceptibility
The development of resistance to DNA polymerase inhibitors is primarily associated with specific mutations in the viral DNA polymerase gene (UL54 in human cytomegalovirus - HCMV, and UL30 in herpes simplex virus - HSV). These mutations can alter the drug-binding site or the enzyme's catalytic activity, leading to reduced susceptibility. The following tables summarize the in vitro susceptibility (IC50 values) of various DNA polymerase mutants to Foscarnet and other inhibitors. A higher IC50 value indicates greater resistance.
Table 1: Cross-Resistance in Human Cytomegalovirus (HCMV) UL54 DNA Polymerase Mutants
| Mutation | Foscarnet IC50 (µM) | Ganciclovir IC50 (µM) | Cidofovir IC50 (µM) | Cross-Resistance Profile |
| Wild-Type | 100 - 400 | 1 - 5 | 0.5 - 2 | - |
| T700A | >800 | 2 - 6 | 1 - 3 | Foscarnet Resistant |
| V715M | >800 | 3 - 7 | 1 - 3 | Foscarnet Resistant |
| E756K | >800 | 2 - 6 | 1 - 3 | Foscarnet Resistant |
| L802M | >800 | 2 - 6 | 1 - 3 | Foscarnet Resistant |
| D301N | 150 - 450 | >15 | >5 | Ganciclovir/Cidofovir Resistant |
| N408D/K | 150 - 450 | >15 | >5 | Ganciclovir/Cidofovir Resistant |
| F412V | 150 - 450 | >15 | >5 | Ganciclovir/Cidofovir Resistant |
| L501I | 150 - 450 | >15 | >5 | Ganciclovir/Cidofovir Resistant |
| A987G | 150 - 450 | >15 | >5 | Ganciclovir/Cidofovir Resistant |
| del 591-594 | >800 | >15 | >5 | Multi-drug Resistant |
Note: IC50 values can vary between studies and testing methodologies.
Table 2: Cross-Resistance in Herpes Simplex Virus (HSV-1) UL30 DNA Polymerase Mutants
| Mutation | Foscarnet IC50 (µM) | Acyclovir IC50 (µM) | Cidofovir IC50 (µM) | Cross-Resistance Profile |
| Wild-Type | 20 - 80 | 0.5 - 2 | 0.1 - 0.5 | - |
| A719V | >200 | 5 - 15 | 0.2 - 0.8 | Foscarnet/Acyclovir Resistant |
| S724N | >200 | 5 - 15 | 0.2 - 0.8 | Foscarnet/Acyclovir Resistant |
| V714M | >200 | 1 - 3 | 0.1 - 0.6 | Foscarnet Resistant |
| T821M | >200 | >20 | >1 | Multi-drug Resistant |
| R700M | 50 - 150 | >20 | 0.5 - 2 | Acyclovir Resistant |
| V573M | 50 - 150 | >20 | >1 | Acyclovir/Cidofovir Resistant |
Note: IC50 values can vary between studies and testing methodologies.
Mechanisms of Action and Resistance
The diagram below illustrates the mechanism of action of Foscarnet and nucleoside/nucleotide analog DNA polymerase inhibitors, along with the pathways leading to the development of resistance.
Caption: Mechanism of action of DNA polymerase inhibitors and resistance pathways.
Experimental Workflow for Cross-Resistance Analysis
The determination of cross-resistance profiles involves a systematic experimental workflow, as depicted below.
Caption: Experimental workflow for analyzing cross-resistance in DNA polymerase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key protocols used in the analysis of antiviral cross-resistance.
Plaque Reduction Assay (PRA) for Antiviral Susceptibility Testing
This assay determines the concentration of an antiviral agent required to inhibit virus-induced cell death by 50% (IC50).
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV, Vero cells for HSV) is prepared in multi-well plates.
-
Virus Inoculation: Serial dilutions of the antiviral drug are prepared. A standardized amount of virus is mixed with each drug dilution and added to the cell monolayers.
-
Adsorption: The plates are incubated for 1-2 hours to allow for virus adsorption to the cells.
-
Overlay: The virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding drug concentration. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 5-10 days for HCMV, 2-3 days for HSV).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques are counted, and the IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Site-Directed Mutagenesis for Generation of Resistant Viral Mutants
This technique is used to introduce specific mutations into the viral DNA polymerase gene to study their effect on drug susceptibility.
-
Template Preparation: A plasmid containing the wild-type viral DNA polymerase gene is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers are designed, each containing the desired mutation.
-
PCR Amplification: A high-fidelity DNA polymerase is used in a PCR reaction with the plasmid template and the mutagenic primers. The entire plasmid is amplified, incorporating the desired mutation.
-
Template Digestion: The PCR product is treated with a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.
-
Verification: The plasmid DNA is isolated from the transformed bacteria and the presence of the desired mutation is confirmed by Sanger sequencing.
-
Recombinant Virus Generation: The mutated DNA polymerase gene is then used to generate recombinant viruses through techniques such as homologous recombination in virus-infected cells or by using bacterial artificial chromosome (BAC) technology.
Sanger Sequencing for Genotypic Analysis of Resistance
Sanger sequencing is employed to identify the specific mutations in the viral DNA polymerase gene that confer drug resistance.
-
DNA Extraction: Viral DNA is extracted from clinical isolates or cultured virus stocks.
-
PCR Amplification: The region of the DNA polymerase gene known to harbor resistance mutations is amplified using specific primers.
-
Sequencing Reaction: The PCR product is used as a template in a sequencing reaction containing DNA polymerase, a sequencing primer, deoxynucleotide triphosphates (dNTPs), and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis, resulting in a series of DNA fragments of different lengths, each ending with a specific labeled nucleotide.
-
Capillary Electrophoresis: The labeled DNA fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent labels, and a detector reads the color of the fluorescence for each fragment.
-
Sequence Analysis: The sequence of the DNA is determined by the order of the colors detected. This sequence is then compared to a wild-type reference sequence to identify any mutations.
Investigating Synergistic Antiviral Effects of Foscarnet with Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of combination therapies to enhance antiviral efficacy and overcome resistance. Foscarnet, a pyrophosphate analog that inhibits viral DNA polymerase, has been a longstanding component of antiviral regimens, particularly against cytomegalovirus (CMV). This guide provides a comparative analysis of the synergistic and additive antiviral effects of Foscarnet when combined with novel antiviral compounds. We present available quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Antiviral Combinations
The following tables summarize the in vitro antiviral activities of Foscarnet in combination with novel antiviral agents against human cytomegalovirus (HCMV). The interactions are primarily characterized as additive, meaning the combined effect is equal to the sum of the individual effects.
Table 1: In Vitro Antiviral Activity of Foscarnet in Combination with Letermovir against HCMV
| Compound(s) | Virus Strain | Assay Type | EC50 (µM) - Foscarnet Alone | EC50 (nM) - Letermovir Alone | Interaction | Synergy/Antagonism Volume (µM²%)* | Reference |
| Foscarnet + Letermovir | AD169 | Plaque Reduction Assay | Not Specified | Not Specified | Additive | < ±50 | [1][2] |
*As determined by the Bliss independence model using MacSynergy II software. Volumes between -50 and +50 µM²% are considered additive.[1][2]
Table 2: In Vitro Antiviral Activity of Foscarnet in Combination with Maribavir (B1676074) against HCMV
| Compound(s) | Virus Strain | Assay Type | EC50 (µM) - Foscarnet Alone | EC50 (µM) - Maribavir Alone | Interaction | Synergy Volume (95% CI)* | Reference |
| Foscarnet + Maribavir | Wild Type & Resistant Mutants | Checkerboard Assay (SEAP Reporter) | Not Specified | Not Specified | Additive | Not Specified | [3] |
*Analysis based on an independent effects definition of additive interactions.[3]
Experimental Protocols
A detailed understanding of the methodologies used to assess antiviral synergy is crucial for the interpretation of results and the design of future studies. The following protocols outline the key experiments cited in the evaluation of Foscarnet combinations.
Checkerboard Antiviral Assay
This method is widely used to assess the interaction between two antimicrobial agents.
1. Cell and Virus Preparation:
-
Human foreskin fibroblasts (HFFs) or other susceptible cell lines are seeded in 96-well microtiter plates to form a confluent monolayer.
-
A laboratory-adapted strain of HCMV (e.g., AD169) or clinical isolates are prepared and titrated to determine the optimal viral inoculum for infection.
2. Drug Dilution and Combination:
-
Stock solutions of Foscarnet and the novel antiviral compound (e.g., Letermovir, Maribavir) are prepared in an appropriate solvent.
-
Serial dilutions of each drug are made.
-
The two drugs are then combined in a checkerboard fashion in the 96-well plates, resulting in a matrix of varying concentrations of each drug, both alone and in combination.
3. Infection and Treatment:
-
The cell monolayers are infected with the prepared HCMV inoculum.
-
Immediately following infection, the medium is replaced with fresh medium containing the drug combinations.
4. Incubation:
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period sufficient for viral replication and the development of cytopathic effects (CPE), typically 5-7 days.
5. Quantification of Antiviral Activity:
-
Plaque Reduction Assay: After incubation, the cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of cell death) in each well is counted. The concentration of the drug or drug combination that reduces the plaque number by 50% (EC50) is determined.[4]
-
Yield Reduction Assay: The viral supernatant is collected, and the amount of progeny virus is quantified using methods such as quantitative PCR (qPCR) or a reporter gene assay (e.g., secreted alkaline phosphatase - SEAP).[3]
6. Data Analysis:
-
The interaction between the two drugs is analyzed using mathematical models such as the Bliss independence model or the Loewe additivity model.[1][2][3]
-
Software such as MacSynergy™ II can be used to generate three-dimensional plots of the dose-response surface and to calculate synergy or antagonism volumes.[1][2]
-
A Combination Index (CI) can also be calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Signaling Pathways and Mechanisms of Action
Understanding the distinct mechanisms of action of Foscarnet and novel antiviral compounds is fundamental to predicting and interpreting their combined effects.
Foscarnet Mechanism of Action
Foscarnet is a non-competitive inhibitor of the pyrophosphate binding site on viral DNA polymerase. It directly inhibits the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting DNA chain elongation.
Caption: Foscarnet directly inhibits viral DNA polymerase.
Novel Antiviral Compound Mechanisms
Novel antiviral agents often target different stages of the viral life cycle, providing a rationale for combination therapy with DNA polymerase inhibitors like Foscarnet.
Letermovir: This compound inhibits the CMV terminase complex, which is essential for the cleavage and packaging of viral DNA into new virions.
Caption: Letermovir inhibits the CMV terminase complex.
Maribavir: Maribavir is an inhibitor of the UL97 protein kinase, which is involved in multiple stages of viral replication, including DNA synthesis and nuclear egress of the viral capsid.
Caption: Maribavir inhibits the viral pUL97 protein kinase.
Brincidofovir: This is a prodrug of cidofovir (B1669016). Intracellularly, it is converted to cidofovir diphosphate, which acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to termination of DNA chain elongation.
Caption: Brincidofovir's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic antiviral effects of Foscarnet in combination with a novel compound.
Caption: Workflow for antiviral synergy testing.
Conclusion
The investigation into combination therapies involving Foscarnet and novel antiviral agents is critical for advancing the treatment of CMV and other viral infections, particularly in the context of drug resistance. Current in vitro evidence suggests that combinations of Foscarnet with Letermovir and Maribavir result in additive antiviral effects against HCMV.[1][2][3] This additivity, stemming from the distinct mechanisms of action of these drugs, provides a strong rationale for further clinical investigation. While strong synergistic interactions have not been prominently reported for these specific combinations, the potential to use drugs with different resistance profiles and non-overlapping toxicities in combination remains a promising strategy for improving patient outcomes. Future research should focus on in vivo studies and the evaluation of three-drug combinations to further optimize antiviral regimens.
References
- 1. In vitro drug combination studies of Letermovir (AIC246, MK-8228) with approved anti-human cytomegalovirus (HCMV) and anti-HIV compounds in inhibition of HCMV and HIV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiviral activity of maribavir in combination with other drugs active against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Activities of the Novel Anticytomegalovirus Compound AIC246 (Letermovir) against Herpesviruses and Other Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating Viral Resistance: A Comparative Guide to Foscarnet Sodium in an In Vitro Setting
For researchers, scientists, and drug development professionals, understanding the dynamics of antiviral resistance is paramount. This guide provides an objective comparison of Foscarnet sodium's performance against key alternatives, supported by experimental data on the in vitro evolution of viral resistance. We delve into the mechanisms of action, resistance pathways, and the quantitative impact of specific viral mutations on drug efficacy.
Foscarnet sodium stands as a critical therapeutic option in the management of severe viral infections, particularly those caused by Cytomegalovirus (CMV), Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV). Its unique mechanism of action, which circumvents the need for viral kinase activation, makes it a valuable tool against strains resistant to other antivirals like Ganciclovir. However, the emergence of Foscarnet-resistant strains necessitates a thorough understanding of its resistance profile compared to other available treatments.
Comparative Analysis of Antiviral Potency and Resistance
The development of resistance to antiviral agents is a significant clinical challenge. In the context of CMV, the most extensively studied virus for Foscarnet resistance, mutations in the viral DNA polymerase (UL54) and the UL97 phosphotransferase genes are the primary drivers of resistance to Foscarnet, Ganciclovir, and Cidofovir.
Quantitative Comparison of Drug Susceptibility (IC50 Fold Change)
The following tables summarize the fold change in the 50% inhibitory concentration (IC50) for Foscarnet, Ganciclovir, and Cidofovir in the presence of specific mutations in the CMV UL54 and UL97 genes. An IC50 fold change greater than 1 indicates a reduction in susceptibility to the drug.
Table 1: Impact of CMV UL54 Gene Mutations on Antiviral Drug Susceptibility
| UL54 Mutation | Foscarnet IC50 Fold Change | Ganciclovir IC50 Fold Change | Cidofovir IC50 Fold Change | Cross-Resistance Profile |
| H600L | 5 | 11 | 5 | Foscarnet, Ganciclovir, Cidofovir[1] |
| T700A | >10 | 1 | 1 | Foscarnet[1] |
| E756G | 9 | 1 | 2 | Foscarnet, Cidofovir (modest)[1] |
| H600L + T700A | 37 | - | - | High-level Foscarnet[1] |
| L802M | Resistance | - | - | Foscarnet[2] |
| K805Q | Hypersusceptibility | - | - | Foscarnet[2] |
| A809V | 3-5 | Low-grade | Low-grade | Foscarnet, Ganciclovir, Cidofovir[3] |
| V715M | Resistance | - | - | Foscarnet[3] |
| T821I | >20 | Resistance | Resistance | Foscarnet, Ganciclovir, Adefovir[4] |
Table 2: Impact of CMV UL97 Gene Mutations on Antiviral Drug Susceptibility
| UL97 Mutation | Foscarnet IC50 Fold Change | Ganciclovir IC50 Fold Change | Cidofovir IC50 Fold Change | Cross-Resistance Profile |
| M460V/I | No significant change | 5-15 | No significant change | Ganciclovir[5][6] |
| H520Q | No significant change | 5-15 | No significant change | Ganciclovir[5] |
| C592G | No significant change | 3 | No significant change | Ganciclovir[5] |
| A594V | No significant change | 5-15 | No significant change | Ganciclovir[5] |
| L595S/F | No significant change | 5-15 | No significant change | Ganciclovir[5] |
| C603W | No significant change | 5-15 | No significant change | Ganciclovir[5] |
| del590-593 | No significant change | High-level | No significant change | Ganciclovir[7] |
Mechanisms of Action and Resistance
Understanding the molecular interactions between antiviral drugs and their viral targets is crucial for interpreting resistance data and developing new therapeutic strategies.
Foscarnet: Direct Inhibition of Viral DNA Polymerase
Foscarnet is a pyrophosphate analog that directly and reversibly binds to the pyrophosphate-binding site on the viral DNA polymerase.[8] This action inhibits the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain.[8] A key advantage of Foscarnet is that it does not require activation by viral kinases, making it effective against viruses that have developed resistance to nucleoside analogs like Ganciclovir through mutations in these kinases.[8]
Resistance to Foscarnet primarily arises from mutations within the viral DNA polymerase gene (e.g., UL54 in CMV) that alter the drug's binding site.[1][2]
Ganciclovir and Cidofovir: Nucleoside/Nucleotide Analogs
Ganciclovir, a nucleoside analog, requires a three-step phosphorylation process to become active. The initial crucial phosphorylation is catalyzed by the viral phosphotransferase UL97 in CMV-infected cells. Subsequent phosphorylations are carried out by host cell kinases. The resulting Ganciclovir triphosphate then competitively inhibits the viral DNA polymerase.
Cidofovir, a nucleotide analog, already possesses a phosphate (B84403) group and therefore bypasses the need for the initial viral kinase-mediated phosphorylation. It is converted to its active diphosphate (B83284) form by host cell kinases and subsequently inhibits the viral DNA polymerase.
Resistance to Ganciclovir most commonly occurs through mutations in the UL97 gene, which prevent its initial phosphorylation.[6] High-level resistance and cross-resistance to Cidofovir can occur through mutations in the UL54 DNA polymerase gene.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of in vitro viral resistance.
In Vitro Selection of Foscarnet-Resistant CMV
This protocol outlines a general procedure for generating Foscarnet-resistant Cytomegalovirus in cell culture.
-
Virus Propagation: A wild-type CMV laboratory strain (e.g., AD169 or Towne) is propagated in a susceptible human fibroblast cell line (e.g., MRC-5 or human foreskin fibroblasts).
-
Initial Drug Exposure: The virus is cultured in the presence of a sub-inhibitory concentration of Foscarnet (typically starting at or below the IC50).
-
Serial Passage: The virus-containing supernatant from the initial culture is used to infect fresh cell monolayers. The concentration of Foscarnet is gradually increased with each subsequent passage. This is typically done in a stepwise manner, for instance, doubling the concentration every few passages, once the virus demonstrates robust replication at the current concentration.
-
Monitoring for Resistance: At each passage, the development of resistance is monitored by observing the viral cytopathic effect (CPE) and by performing plaque reduction assays to determine the IC50 of the passaged virus population.
-
Isolation of Resistant Clones: Once a virus population exhibits a significant increase in its IC50 for Foscarnet, individual resistant viral clones are isolated through plaque purification.
-
Genotypic Analysis: The UL54 and UL97 genes of the resistant clones are sequenced to identify mutations responsible for the resistant phenotype.
-
Phenotypic Confirmation: The identified mutations are often introduced into a wild-type viral backbone using recombinant DNA technology (recombinant phenotyping) to confirm their role in conferring Foscarnet resistance.[4][9][10]
Plaque Reduction Assay (PRA) for CMV Antiviral Susceptibility
The Plaque Reduction Assay is the gold standard for determining the in vitro susceptibility of CMV to antiviral drugs.[11][12]
-
Cell Seeding: Confluent monolayers of human fibroblast cells are prepared in multi-well plates (e.g., 24-well plates).[11]
-
Virus Inoculation: A standardized inoculum of the CMV isolate (typically 50-100 plaque-forming units per well) is added to the cell monolayers.[11]
-
Drug Addition: After a viral adsorption period (e.g., 90 minutes), the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the antiviral drug being tested (Foscarnet, Ganciclovir, or Cidofovir). Control wells receive no drug.[11]
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for CMV).[11]
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death). The number of plaques in each well is counted.[11]
-
IC50 Calculation: The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is calculated and reported as the IC50.
Conclusion
The in vitro evolution of viral resistance to Foscarnet sodium is a complex process driven by specific mutations in the viral DNA polymerase. While Foscarnet remains a potent antiviral, particularly against Ganciclovir-resistant strains, the potential for the emergence of Foscarnet-resistant and cross-resistant mutants underscores the importance of ongoing surveillance and the development of new therapeutic strategies. The experimental data and protocols presented in this guide provide a framework for researchers to objectively compare Foscarnet's performance and to further investigate the mechanisms of antiviral resistance.
References
- 1. Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Helix P of the Human Cytomegalovirus DNA Polymerase in Resistance and Hypersusceptibility to the Antiviral Drug Foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foscarnet resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Approach to Drug-Resistant Cytomegalovirus in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene | Semantic Scholar [semanticscholar.org]
- 9. Phenotyping of cytomegalovirus drug resistance mutations by using recombinant viruses incorporating a reporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotyping of Cytomegalovirus Drug Resistance Mutations by Using Recombinant Viruses Incorporating a Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity Profiles of Foscarnet and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foscarnet (B613817), a pyrophosphate analog, is an established antiviral agent effective against herpesviruses and HIV. Its clinical utility, however, is often constrained by significant dose-dependent toxicities, primarily nephrotoxicity. This has spurred interest in the development of Foscarnet analogs with potentially improved therapeutic indices. This guide provides a comparative overview of the cytotoxicity profiles of Foscarnet and its derivatives, based on available experimental data.
Executive Summary
Direct, comprehensive comparative studies on the cytotoxicity of a wide range of Foscarnet analogs are limited in publicly accessible literature. The primary focus of existing research has been on the synthesis and antiviral activity of these compounds, with cytotoxicity assessments often being secondary. This guide synthesizes the available information, highlighting the known cytotoxic effects of Foscarnet and presenting the limited data on its analogs. The predominant toxicity associated with Foscarnet is renal impairment.[1] While some analogs have been developed to enhance antiviral potency, a clear and comprehensive understanding of their comparative cytotoxicity is still emerging.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Foscarnet and select analogs. It is important to note the scarcity of directly comparable data (e.g., CC50 values on the same cell line under identical conditions) for a broad spectrum of analogs.
| Compound | Cell Line | Assay | Cytotoxicity Metric (e.g., CC50, IC50) | Reference |
| Foscarnet (PFA) | Human Embryo Fibroblasts | Cell Division | 50% reduction at 1 mM | [2] |
| Human Embryo Fibroblasts | Cell Cycle | G1 and S phase reduction at 5 mM | [2] | |
| MA104 | Visual Inspection | No cytotoxic effect at antiviral concentrations | [3] | |
| Phosphonoacetic acid (PAA) | HSV-1-infected BHK-21 | Viral Growth Inhibition | ≥200 μg/mL | [4] |
| Lipid-Foscarnet Conjugates (e.g., 1-O-octadecyl-2-O-alkyl-sn-glycero-3-PFA) | Human Lung Fibroblasts | Not specified | Antiviral EC50 values reported, but not cytotoxicity data | [5] |
Note: The presented data is sparse and heterogeneous, making direct comparisons challenging. Further standardized head-to-head studies are required to establish a clear structure-cytotoxicity relationship for Foscarnet analogs.
Experimental Methodologies
The assessment of cytotoxicity for antiviral compounds is crucial to determine their therapeutic index. Standard in vitro assays are employed to measure the concentration at which a compound induces cell death or inhibits cell proliferation.
General Protocol for MTT Assay to Determine Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HEK293, HepG2, or relevant cell line for toxicity screening)
-
Complete cell culture medium
-
Foscarnet and its analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Foscarnet and its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type and the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms and Signaling Pathways of Cytotoxicity
The primary and most well-documented cytotoxicity of Foscarnet is its effect on renal function.
Foscarnet-Induced Nephrotoxicity
Foscarnet is known to cause renal tubular damage.[1] The proposed mechanism involves the chelation of divalent metal ions, such as calcium and magnesium, which can lead to electrolyte disturbances and contribute to renal toxicity.
Caption: Proposed mechanism of Foscarnet-induced nephrotoxicity.
Effects on the Cell Cycle
Studies have shown that Foscarnet can affect the cell cycle in a concentration-dependent manner. At lower concentrations (e.g., 1 mM), it primarily reduces cell division by affecting the G2 phase.[2] At higher concentrations (e.g., 5 mM), it leads to a reduction in cell flow through the G1 and S phases.[2]
Caption: Concentration-dependent effects of Foscarnet on the cell cycle.
Conclusion
References
- 1. Minimising the dosage-limiting toxicities of foscarnet induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent effects of foscarnet on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and antiviral activity of 1-O-octadecyl-2-O-alkyl-sn-glycero-3-foscarnet conjugates in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Statistical Methods for Analyzing Foscarnet Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Foscarnet (B613817) with two key alternatives, Ganciclovir (B1264) and Cidofovir, focusing on the statistical analysis of their dose-response relationships in antiviral testing. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of antiviral mechanisms and experimental workflows.
Introduction to Antiviral Dose-Response Analysis
The evaluation of antiviral drug efficacy relies on the principle of dose-response, where the magnitude of the virus-inhibiting effect is a function of the drug concentration. Statistical analysis of dose-response curves is crucial for determining key parameters such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the concentration of a drug required to inhibit viral replication by 50%. These parameters are fundamental for comparing the potency of different antiviral agents and for guiding preclinical and clinical development.
Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase, a mechanism distinct from nucleoside analogs like Ganciclovir and Cidofovir. Understanding the nuances of its dose-response profile in comparison to these alternatives is essential for optimizing its use in treating cytomegalovirus (CMV) and herpes simplex virus (HSV) infections, particularly in cases of resistance.
Comparative In Vitro Antiviral Activity
The following tables summarize the in vitro antiviral activity of Foscarnet, Ganciclovir, and Cidofovir against feline herpesvirus type-1 (FHV-1) and human cytomegalovirus (CMV). While direct head-to-head comparative studies against human CMV and HSV with robust statistical reporting are limited in the public domain, the data from feline herpesvirus studies provide valuable insights into the relative potency of these drugs.
Table 1: Comparative In Vitro Efficacy (IC50) Against Feline Herpesvirus Type-1 (FHV-1)
| Antiviral Drug | Median IC50 (µM) |
| Foscarnet | 232.9 |
| Ganciclovir | 5.2 |
| Cidofovir | 11.0 |
Data sourced from a study utilizing conventional plaque-reduction assays in Crandell-Reese feline kidney (CRFK) cells infected with FHV-1 strain 727.[1]
Table 2: In Vitro Susceptibility of Human Cytomegalovirus (CMV) Isolates
| Antiviral Drug | ID50 Range (µM) | Percentage of Isolates with ID50 < Cutoff |
| Foscarnet | 46.65 - 460.22 | 98% < 400 µM |
| Ganciclovir | 2.14 - 13.49 | 98% < 12 µM |
Data from a study on eighty CMV isolates from previously untreated patients, determined by plaque reduction assay. The results are expressed as the 50% inhibitory dose (ID50).[2]
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the in vitro efficacy of antiviral drugs.
Principle: This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. The reduction in the number of plaques is proportional to the antiviral activity of the drug.
Detailed Methodology:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., human foreskin fibroblasts (HFF) or MRC-5 for CMV) are prepared in multi-well plates.
-
Virus Inoculation: A standardized amount of virus, predetermined to produce a countable number of plaques, is added to the cell monolayers.
-
Drug Treatment: The virus-inoculated cells are then treated with serial dilutions of the antiviral drug being tested. A virus control (no drug) and a cell control (no virus, no drug) are included.
-
Overlay Medium: After an incubation period to allow for viral adsorption, the culture medium is removed and replaced with a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of discrete plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation, which can range from several days to weeks depending on the virus.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), allowing for the visualization and counting of plaques. Plaques appear as clear zones against a stained background of healthy cells.
-
Data Analysis: The number of plaques in the drug-treated wells is compared to the virus control. The percentage of plaque inhibition is calculated for each drug concentration, and this data is used to generate a dose-response curve.
Statistical Analysis of Dose-Response Curves
The analysis of dose-response data is critical for extracting meaningful parameters like the IC50.
Nonlinear Regression: The most common and robust method for analyzing dose-response data is nonlinear regression. This approach fits the data to a sigmoidal dose-response model, typically a four-parameter logistic equation.
The Four-Parameter Logistic (4PL) Model:
The 4PL model is described by the equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (e.g., percent inhibition).
-
X is the drug concentration.
-
Top is the maximum response (plateau).
-
Bottom is the minimum response (plateau).
-
IC50 is the concentration of the drug that gives a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Software such as GraphPad Prism is commonly used to perform nonlinear regression analysis and calculate the IC50 value along with its confidence intervals.[3][4][5][6]
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of Foscarnet, Ganciclovir, and Cidofovir are visualized in the following diagrams.
Caption: Experimental workflow for a plaque reduction assay.
Caption: Mechanism of action of Foscarnet.
Caption: Mechanism of action of Ganciclovir.
Caption: Mechanism of action of Cidofovir.
Conclusion
The statistical analysis of dose-response curves is a cornerstone of antiviral drug evaluation. Foscarnet, with its unique mechanism of action as a direct inhibitor of viral DNA polymerase, serves as a critical therapeutic option, especially in the context of resistance to nucleoside analogs. While in vitro data suggests that Ganciclovir and Cidofovir may exhibit greater potency against certain herpesviruses based on their lower IC50 values, Foscarnet's efficacy against resistant strains underscores its importance in the clinical setting.
The methodologies and analytical approaches outlined in this guide provide a framework for the robust comparison of antiviral agents. Researchers and drug development professionals are encouraged to employ these rigorous statistical methods to ensure the accurate and reliable assessment of antiviral drug performance. Future head-to-head comparative studies with comprehensive statistical reporting will be invaluable for further refining our understanding of the relative efficacy of these important antiviral drugs.
References
- 1. In vitro efficacy of ganciclovir, cidofovir, penciclovir, foscarnet, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. graphpad.com [graphpad.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to Foscarnet Susceptibility Testing: Reproducibility and Standardization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for Foscarnet (B613817) susceptibility testing, focusing on their reproducibility, standardization, and experimental protocols. The information presented is intended to aid researchers and clinicians in selecting the most appropriate assay for their needs, from routine clinical diagnostics to in-depth research applications.
Introduction to Foscarnet Susceptibility Testing
Foscarnet is a critical antiviral agent used in the treatment of herpesvirus infections, particularly those caused by cytomegalovirus (CMV) and herpes simplex virus (HSV), including strains resistant to other antivirals like ganciclovir.[1] Accurate and reproducible susceptibility testing is paramount for effective patient management, guiding therapeutic decisions, and monitoring the emergence of drug resistance. This guide explores the methodologies currently employed for determining Foscarnet susceptibility, highlighting their respective strengths and limitations.
Comparative Analysis of Testing Methodologies
The landscape of Foscarnet susceptibility testing is dominated by two primary approaches: phenotypic assays, which measure viral growth in the presence of the drug, and genotypic assays, which identify genetic mutations associated with resistance.
Data Presentation: Quantitative Comparison of Foscarnet Susceptibility Testing Methods
| Method | Principle | Typical Turnaround Time | Key Performance Metrics | Advantages | Disadvantages |
| Plaque Reduction Assay (PRA) | Measures the inhibition of viral plaque formation in cell culture. | 2-3 weeks[2] | IC50: Varies by virus and lab, e.g., for CMV, susceptible is often considered <400 µM.[3] Concordance with clinical outcome: High predictive value for resistance.[4] | Considered the "gold standard" for phenotypic testing.[5] Directly measures the effect of the drug on viral replication. | Labor-intensive, slow turnaround time, subjective endpoint, and can be affected by the viral isolate's ability to form plaques.[2][6] |
| DNA Hybridization Assay | Quantifies the reduction of viral DNA synthesis in the presence of the drug. | 4-5 days[7] | IC50: Generally correlates well with PRA. For CMV, a study showed mean IC50s of 254 ± 152 µM (DNA hybridization) vs. 258 ± 217 µM (PRA).[3] Concordance with PRA: High, with one study showing 16 of 18 isolates having concordant phenotypes.[5] | More rapid than PRA, objective endpoint, and amenable to automation.[7] | Less direct measure of infectious virus production compared to PRA. |
| Genotypic Assays (Sanger & NGS) | Detects mutations in viral genes (e.g., UL54 and UL97 for CMV) known to confer resistance. | 3-9 days[8] | Concordance with Phenotype: Generally good, but discordance can occur, especially with novel mutations or mixed viral populations.[9] | Rapid turnaround time, high sensitivity for detecting minor resistant variants (NGS), and does not require viral culture.[10] | Interpretation can be complex for novel mutations, and the presence of a mutation does not always correlate with clinical resistance.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of susceptibility testing. Below are outlines of the key experimental protocols.
Plaque Reduction Assay (PRA) Protocol (Adapted from CLSI M33-A for HSV)
This protocol provides a standardized framework for performing PRA.[8][11]
-
Cell Culture Preparation: A confluent monolayer of susceptible cells (e.g., MRC-5 for CMV, Vero for HSV) is prepared in multi-well plates.[12][13]
-
Virus Inoculum Preparation: A standardized amount of the viral isolate is prepared. For cell-associated viruses like CMV, this may involve using a specific number of plaque-forming cells.[13]
-
Drug Dilution: A series of Foscarnet concentrations are prepared in culture medium.
-
Infection and Treatment: The cell monolayers are infected with the virus in the presence of the different Foscarnet concentrations. Control wells with no drug are included.[14]
-
Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding Foscarnet concentration. This restricts viral spread to adjacent cells.[13][14]
-
Incubation: Plates are incubated for a period sufficient for plaque formation (typically 7-10 days for CMV).[13]
-
Fixation and Staining: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques.[14]
-
Plaque Counting and IC50 Calculation: Plaques are counted for each drug concentration, and the 50% inhibitory concentration (IC50) is calculated, which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.[13]
DNA Hybridization Assay Protocol
This method offers a more rapid alternative to the traditional PRA.[7]
-
Cell Culture and Infection: Similar to PRA, susceptible cells are cultured and infected with the virus in the presence of varying Foscarnet concentrations.
-
Incubation: The infected cells are incubated for a shorter period than PRA (e.g., 4-5 days), allowing for viral DNA replication.[7]
-
Cell Lysis and DNA Extraction: The cells are lysed, and the total DNA is extracted.
-
DNA Denaturation and Hybridization: The extracted DNA is denatured and applied to a membrane. A labeled DNA probe specific to the virus is then hybridized to the membrane.[7]
-
Detection and Quantification: The amount of hybridized probe, which is proportional to the amount of viral DNA, is quantified.
-
IC50 Calculation: The IC50 is determined as the Foscarnet concentration that reduces the amount of viral DNA by 50% compared to the control.
Genotypic Assay Protocol (General Workflow)
Genotypic assays are increasingly favored due to their speed and sensitivity.[15]
-
Nucleic Acid Extraction: Viral DNA is extracted directly from the clinical specimen (e.g., plasma, tissue).
-
PCR Amplification: The specific gene regions associated with Foscarnet resistance (e.g., the UL54 DNA polymerase gene for CMV) are amplified using polymerase chain reaction (PCR).[16]
-
DNA Sequencing: The amplified PCR products are sequenced using either traditional Sanger sequencing or next-generation sequencing (NGS).[10]
-
Sequence Analysis: The obtained sequence is compared to a reference wild-type sequence to identify any mutations.
-
Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations to determine the susceptibility profile.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Foscarnet
Caption: Foscarnet directly inhibits viral DNA polymerase by binding to the pyrophosphate binding site.
Experimental Workflow: Phenotypic vs. Genotypic Foscarnet Susceptibility Testing
Caption: Comparison of the workflows for phenotypic and genotypic Foscarnet susceptibility testing.
Logical Relationships: Standardization of Foscarnet Susceptibility Testing
Caption: Logical relationships in the standardization of Foscarnet susceptibility testing methods.
Standardization and Reproducibility
A significant challenge in Foscarnet susceptibility testing is the lack of universally adopted standardized methods, particularly for CMV. While the Clinical and Laboratory Standards Institute (CLSI) provides a detailed standard for PRA of HSV (M33-A), a specific guideline for Foscarnet and CMV is not as well-established.[8][11] This lack of standardization can lead to inter-laboratory variability in IC50 values.
Collaborative efforts, such as those by the AIDS Clinical Trials Group (ACTG), have aimed to develop a consensus PRA protocol to improve reproducibility.[13] For genotypic testing, standardization of the entire process, from nucleic acid extraction to data analysis and interpretation of novel mutations, remains an ongoing challenge.[10] The increasing use of next-generation sequencing (NGS) further highlights the need for standardized bioinformatics pipelines to ensure consistent and accurate results.
Conclusion
The choice of a Foscarnet susceptibility testing method depends on a balance between the need for a rapid result, the level of detail required, and the available laboratory infrastructure. Phenotypic assays, especially the PRA, remain a valuable tool for directly assessing the drug's effect on viral replication. However, their long turnaround times are a significant drawback in a clinical setting. DNA hybridization assays offer a faster phenotypic alternative.
Genotypic assays are rapidly becoming the preferred method due to their speed and sensitivity. As our understanding of resistance mutations grows and standardization efforts continue, genotypic testing will likely play an even more prominent role in guiding the clinical use of Foscarnet. Ultimately, a combination of both phenotypic and genotypic approaches may be necessary in complex clinical cases to provide the most comprehensive understanding of Foscarnet susceptibility.
References
- 1. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 2. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenotypic and genotypic testing of HSV-1 resistance to antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Susceptibility testing of herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Rapid antiviral DNA-DNA hybridization assay for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cda-amc.ca [cda-amc.ca]
- 16. 33126 - CMV Resistance: Maribavir, Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
Foscarnet as a benchmark compound for new antiviral drug validation
For Researchers, Scientists, and Drug Development Professionals
Foscarnet, a pyrophosphate analog, serves as a crucial benchmark compound in the development of new antiviral drugs, particularly for herpesviruses. Its direct mechanism of action, inhibiting viral DNA polymerase without requiring intracellular activation, makes it a valuable tool for validating novel antiviral agents, especially those targeting viral replication. This guide provides a comparative overview of Foscarnet's performance against other antivirals and details the experimental protocols necessary for such validation studies.
Comparative Antiviral Activity
The following tables summarize the in vitro efficacy of Foscarnet and other benchmark antiviral compounds against common human herpesviruses. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting viral replication.
Table 1: Antiviral Activity against Human Cytomegalovirus (CMV)
| Compound | Virus Strain(s) | IC50 Range (µM) | Notes |
| Foscarnet | Clinical Isolates | 50 - 800 | Active against many ganciclovir-resistant strains. |
| Ganciclovir (B1264) | AD169, Clinical Isolates | 0.2 - 9.7 | Resistance is often associated with UL97 gene mutations.[1][2] |
| Cidofovir | Clinical Isolates | 0.5 - 2.0 | Active against some ganciclovir and foscarnet-resistant strains. |
Table 2: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus Type/Strain(s) | IC50 Range (µM) | Notes |
| Foscarnet | HSV-1, HSV-2 | 10 - 150 | Effective against most acyclovir-resistant strains.[3] |
| Acyclovir (B1169) | HSV-1, HSV-2 | 0.07 - 1.8 | Resistance is often due to mutations in the viral thymidine (B127349) kinase gene.[4][5] |
| Cidofovir | HSV-1, HSV-2 | 2.3 - 13.1 | Can be effective against acyclovir-resistant HSV.[6][7] |
Table 3: Antiviral Activity against Varicella-Zoster Virus (VZV)
| Compound | Virus Strain(s) | IC50 Range (µM) | Notes |
| Foscarnet | Clinical Isolates | 40 - 100 | Used for acyclovir-resistant VZV infections.[8] |
| Acyclovir | Clinical Isolates | 2.0 - 6.3 | VZV is generally less susceptible to acyclovir than HSV.[9] |
| Penciclovir | Clinical Isolates | ~4.0 | The active form of famciclovir.[8] |
Mechanism of Action and Validation Workflow
The unique mechanism of Foscarnet, directly targeting the viral DNA polymerase, provides a clear pathway for its antiviral effect. This mechanism is often a target for new antiviral drug development.
Caption: Foscarnet's mechanism of action.
A standardized workflow is essential for validating new antiviral compounds using Foscarnet as a benchmark. This workflow typically involves a series of in vitro assays to determine efficacy and cytotoxicity.
Caption: A typical workflow for antiviral drug validation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of new antiviral agents. Below are methodologies for key assays.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a classic and highly reliable method for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.
1. Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero cells for HSV, MRC-5 for CMV) to confluence in 6- or 12-well plates.
2. Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound and Foscarnet (as a positive control) in a serum-free medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
3. Infection and Treatment:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the prepared virus dilution and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) mixed with the different concentrations of the test compound or Foscarnet.
4. Incubation and Staining:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Stain the fixed cells with a crystal violet solution to visualize the plaques.
5. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
1. Cell Seeding:
-
Seed a suitable host cell line in 96-well plates to form a confluent monolayer.
2. Compound and Virus Addition:
-
Prepare serial dilutions of the test compound and Foscarnet in a culture medium.
-
Add the diluted compounds to the respective wells.
-
Infect the cells with a virus dilution that causes approximately 80-100% CPE in the virus control wells within the assay period.
3. Incubation:
-
Incubate the plates at 37°C in a CO2 incubator until the desired level of CPE is observed in the virus control wells.
4. Quantification of Cell Viability:
-
Cell viability can be assessed using various methods, such as staining with crystal violet or using a metabolic assay like the MTT assay (see below).
-
For crystal violet staining, fix and stain the cells as described in the PRA protocol. The amount of stain retained is proportional to the number of viable cells.
5. Data Analysis:
-
Quantify the cell viability for each compound concentration.
-
Calculate the percentage of CPE inhibition compared to the virus control.
-
Determine the IC50 value from the dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
1. Cell Seeding:
-
Seed the host cell line in 96-well plates at a density that ensures logarithmic growth during the assay period.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound and Foscarnet in a culture medium.
-
Add the diluted compounds to the cells and incubate for a period equivalent to the antiviral assay duration.
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
By utilizing Foscarnet as a benchmark and employing these standardized experimental protocols, researchers can effectively validate the in vitro efficacy and selectivity of novel antiviral drug candidates.
References
- 1. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkoxyalkyl Esters of Cidofovir and Cyclic Cidofovir Exhibit Multiple-Log Enhancement of Antiviral Activity against Cytomegalovirus and Herpesvirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Foscarnet (Sodium): A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Foscarnet (sodium), a substance suspected of causing genetic defects and damage to fertility or an unborn child.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Foscarnet (sodium) may cause damage to the kidneys and other organs through prolonged or repeated exposure.[1][3] Therefore, all handling and disposal must be conducted in accordance with local, state, and federal regulations.[1][2][4][5] Under no circumstances should Foscarnet (sodium) be disposed of by flushing it down the toilet or discarding it in standard trash.[4]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety measure due to the hazardous nature of the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin absorption.[1][2][6][7] |
| Eye Protection | Safety goggles or face shield | To protect against splashes and dust.[1][6] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator | Recommended for handling powders or creating aerosols.[1] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of Foscarnet (sodium) is incineration at a licensed facility.[3][5] An alternative is to engage a licensed medical waste contractor for transport to a designated hazardous or toxic waste landfill.[4]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for Foscarnet (sodium) waste.
-
This container should be located in a designated waste accumulation area.
2. Preparing for Disposal:
-
Ensure all Foscarnet (sodium) waste, including empty containers, is securely sealed in the designated waste container.
-
Label the container clearly as "Hazardous Pharmaceutical Waste: Foscarnet (sodium)" and include any other information required by your institution or local regulations.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Do not attempt to transport the waste off-site yourself.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the contaminated area.
2. Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in the table above.
3. Contain and Absorb the Spill:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the substance.[1][7][8]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
4. Collect and Containerize the Waste:
-
Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[1][7][8]
-
Seal and label the container appropriately.
5. Decontaminate the Area:
-
Clean the spill area with a suitable decontamination solution, as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials as hazardous waste.
6. Report the Incident:
-
Report the spill to your EHS department and complete any necessary incident reports.
Foscarnet (Sodium) Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Foscarnet (sodium).
Caption: Decision workflow for Foscarnet (sodium) waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Foscarnet sodium(63585-09-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safeguarding Your Research: Essential Protocols for Handling Foscarnet (Sodium)
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Foscarnet (sodium). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Foscarnet (sodium) is an antiviral agent that may pose health risks if handled improperly. It is suspected of causing genetic defects, damaging fertility or the unborn child, and may cause damage to the kidneys through prolonged or repeated exposure.[1] It can also be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1][2]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling Foscarnet (sodium).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[1][3][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and dust particles.[5] |
| Body Protection | Laboratory coat or impervious clothing. | To prevent contamination of personal clothing.[4][5][6] |
| Respiratory Protection | NIOSH-approved respirator or use in a well-ventilated area/fume hood. | To avoid inhalation of dust or aerosols.[1][2][5] |
Standard Operating Procedure for Handling Foscarnet (Sodium)
1. Preparation and Handling:
-
Always handle Foscarnet (sodium) within a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Ensure all required PPE is worn correctly before handling the compound.[1][3][5]
-
Avoid creating dust or aerosols.[2]
-
Do not eat, drink, or smoke in areas where Foscarnet (sodium) is handled.[4]
-
Wash hands thoroughly with soap and water after handling.[2][4]
2. Storage:
-
Store Foscarnet (sodium) in a tightly closed, properly labeled container.[1][2]
-
Store at room temperature, between 68°F to 77°F (20°C to 25°C), and protect from excessive heat and freezing.[7]
3. Disposal:
-
Dispose of waste Foscarnet (sodium) and contaminated materials as hazardous chemical waste.[3]
-
All disposals must be in accordance with local, state, and federal regulations.[1][5] Place waste in a labeled, sealed container for disposal.[3]
Emergency Protocols
1. In Case of a Spill:
-
Evacuate non-essential personnel from the affected area.[3]
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.[1][3]
-
Contain the spill and collect the material using an appropriate absorbent.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area thoroughly.
2. In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4][5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][4]
Foscarnet (Sodium) Spill Response Workflow
Caption: Workflow for a safe and effective response to a Foscarnet (sodium) spill.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. Foscarnet Sodium Patient Drug Record | NIH [clinicalinfo.hiv.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
